An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction (5-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in the landscape of organic s...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional arrangement—a primary aromatic amine, a primary alcohol, and a methoxy-substituted phenyl ring—offers a rich platform for chemical derivatization and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its current and potential applications, particularly in the realm of drug discovery.
Chemical Identity and Physical Properties
(5-Amino-2-methoxyphenyl)methanol is also known by several synonyms, including 3-hydroxymethyl-4-methoxyaniline and 5-amino-2-methoxybenzyl alcohol.[1][2] Its fundamental identifiers and key physical properties are summarized below.
Insoluble in water.[5] Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO, based on the properties of its functional groups.
Spectroscopic and Analytical Data
While experimental spectral data for (5-Amino-2-methoxyphenyl)methanol is not widely available in public repositories, predicted data provides valuable insights for its characterization.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of (5-Amino-2-methoxyphenyl)methanol are presented below. This data is crucial for its identification in mass spectrometric analyses.
The IR spectrum of (5-Amino-2-methoxyphenyl)methanol would be characterized by the vibrational frequencies of its key functional groups. Expected characteristic absorption bands include:
O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹
C-H stretch (aromatic and aliphatic): Bands between 2850-3100 cm⁻¹
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
C-O stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ range
Synthesis and Purification
A robust and high-yielding synthesis of (5-Amino-2-methoxyphenyl)methanol can be achieved through the reduction of the corresponding nitro compound, (5-amino-2-nitrophenyl)methanol. This transformation is a common and reliable method for the preparation of aromatic amines.
A Comprehensive Technical Guide to (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5): A Key Building Block in Modern Medicinal Chemistry
This technical guide offers an in-depth exploration of (5-Amino-2-methoxyphenyl)methanol, a versatile aromatic amino alcohol that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. With t...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide offers an in-depth exploration of (5-Amino-2-methoxyphenyl)methanol, a versatile aromatic amino alcohol that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. With the CAS Number 135-95-5, this compound, also known as 5-Amino-2-methoxybenzyl alcohol or 3-Hydroxymethyl-4-methoxyaniline, is distinguished by the strategic placement of its amino, hydroxyl, and methoxy functional groups.[1][2] This unique arrangement provides a synthetically tractable scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document provides a detailed overview of its chemical and physical properties, a robust synthesis protocol with mechanistic insights, analytical characterization data, and a discussion of its application in drug discovery, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of (5-Amino-2-methoxyphenyl)methanol is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The key chemical and physical properties of (5-Amino-2-methoxyphenyl)methanol are summarized in the table below. These properties are essential for planning reactions, purification procedures, and storage.
(5-Amino-2-methoxyphenyl)methanol is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[1]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Synthesis and Mechanistic Considerations
The synthesis of (5-Amino-2-methoxyphenyl)methanol is a multi-step process that typically involves the formation of a substituted nitrobenzene precursor, followed by a selective reduction of the nitro group. This approach is favored due to the directing effects of the substituents on the aromatic ring and the well-established methodologies for nitro group reduction.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. It begins with the reduction of a commercially available carboxylic acid to form the benzyl alcohol, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for (5-Amino-2-methoxyphenyl)methanol.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for similar substrates and provide a reliable pathway to the target compound.
Step 1: Synthesis of the Precursor, (5-Methoxy-2-nitrophenyl)methanol
This step involves the selective reduction of the carboxylic acid group in the presence of a nitro group. Borane (BH₃) is an excellent choice for this transformation as it readily reduces carboxylic acids while leaving the nitro group intact under the reaction conditions.
Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (BH₃·THF, 1.0 M in THF, 3.0 eq) dropwise at 0 °C.[5]
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Dilute the mixture with water and extract the product with dichloromethane (3x).[5] Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (5-Methoxy-2-nitrophenyl)methanol, which can be used in the next step, often without further purification.[5]
Step 2: Synthesis of (5-Amino-2-methoxyphenyl)methanol
This final step is a catalytic hydrogenation to selectively reduce the nitro group to an amine. Raney nickel is a highly effective and commonly used catalyst for this purpose due to its high activity at moderate temperatures and pressures.
Reaction Setup: Dissolve the (5-Methoxy-2-nitrophenyl)methanol (1.0 eq) from the previous step in methanol in a hydrogenation vessel.[6] Add a catalytic amount of Raney nickel (approximately 5-10% by weight) to the solution.
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 5 bar) and stir the reaction mixture vigorously at ambient temperature.[6] The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC.
Work-up and Purification: Upon completion (typically after several hours), carefully vent the hydrogen and purge the vessel with an inert gas.[6] Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the pad with methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude (5-Amino-2-methoxyphenyl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
The identity and purity of (5-Amino-2-methoxyphenyl)methanol are confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the compound's structure and data from analogous compounds.
Technique
Expected Features
¹H NMR
Aromatic protons (3H, complex splitting pattern), benzylic CH₂ protons (~4.5 ppm, singlet), methoxy OCH₃ protons (~3.8 ppm, singlet), amine NH₂ protons (broad singlet, chemical shift can vary), and hydroxyl OH proton (broad singlet, chemical shift can vary).
¹³C NMR
Aromatic carbons (6 signals, including quaternary carbons attached to the methoxy, amino, and CH₂OH groups), benzylic CH₂ carbon (~60-65 ppm), and methoxy OCH₃ carbon (~55 ppm).
FTIR (cm⁻¹)
O-H stretch (broad, ~3300-3400), N-H stretches (two bands for primary amine, ~3300-3500), C-H stretches (aromatic and aliphatic, ~2800-3100), C=C stretches (aromatic, ~1500-1600), and C-O stretches (alcohol and ether, ~1000-1300).
(5-Amino-2-methoxyphenyl)methanol is a valuable building block in medicinal chemistry, primarily due to its utility as a precursor for more complex heterocyclic structures. The strategic positioning of its functional groups allows for sequential and regioselective reactions.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of targeted cancer therapeutics. For instance, it serves as a key intermediate in the preparation of 2-(2,4,5-substituted-anilino)pyrimidine compounds.[7] These molecules are designed as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), such as the L858R activating mutant and the T790M resistance mutant.[7] These mutations are known drivers in certain types of cancer, particularly non-small cell lung cancer.
The synthesis of these inhibitors often involves the reaction of the amino group of (5-Amino-2-methoxyphenyl)methanol with a substituted pyrimidine core, followed by further functionalization of the benzylic alcohol.
Caption: Role of (5-Amino-2-methoxyphenyl)methanol in EGFR inhibitor synthesis.
The methoxy group's electronic and steric properties, along with the positions of the amino and hydroxyl groups, are crucial for achieving the desired binding affinity and selectivity for the target kinase. This highlights the importance of such carefully designed building blocks in the rational design of modern pharmaceuticals.
Conclusion
(5-Amino-2-methoxyphenyl)methanol (CAS 135-95-5) is a synthetically valuable intermediate with a well-defined physicochemical and safety profile. Its strategic importance is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the synthesis of targeted therapeutics, including EGFR kinase inhibitors for cancer treatment. The synthetic routes to this compound are robust and rely on established chemical transformations, allowing for its reliable preparation in a laboratory setting. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this versatile compound in their synthetic endeavors.
References
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link].
PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Available from: [Link].
PubChem. (5-Amino-2-methoxyphenyl)methanol | C8H11NO2 | CID 237567. Available from: [Link].
Appchem. (5-Amino-2-methoxyphenyl)methanol | 135-95-5 | C8H11NO2. Available from: [Link].
PubChemLite. (5-amino-2-methoxyphenyl)methanol (C8H11NO2). Available from: [Link].
Babij, N.R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (3), 661–667. Available from: [Link].
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
Global Substance Registration System. 5-AMINO-2-METHOXYBENZENEMETHANOL. Available from: [Link].
PubChem. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. Available from: [Link].
Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol: Synthesis, Characterization, and Application Potential For Researchers, Scientists, and Drug Development Professionals Abstract (5-Amino-2-methoxyphenyl)m...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol: Synthesis, Characterization, and Application Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5) is a substituted aminobenzyl alcohol featuring a unique arrangement of functional groups that makes it a valuable, albeit under-documented, building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via a two-step reduction pathway, and an expert analysis of its chemical reactivity and potential applications in drug discovery. While publicly available characterization data is limited, this document consolidates all known information and outlines the compound's utility as a strategic intermediate for constructing complex molecular architectures.
Core Molecular Attributes
(5-Amino-2-methoxyphenyl)methanol, also known as 5-Amino-2-methoxybenzyl alcohol or 3-hydroxymethyl-4-methoxyaniline, is an aromatic compound possessing three key functional groups: a primary aromatic amine, a primary alcohol, and a methoxy ether.[1][2] This trifunctional nature provides a versatile platform for a wide range of chemical transformations.
The molecular formula of the compound is C₈H₁₁NO₂.[3] Its molecular weight is 153.18 g/mol .[1] The strategic placement of the electron-donating amino and methoxy groups ortho and para to the benzyl alcohol moiety significantly influences the reactivity of the benzene ring.
Physicochemical & Computed Properties
A consolidated summary of the known and predicted properties of (5-Amino-2-methoxyphenyl)methanol is presented below. A notable gap in the public literature is the absence of an experimentally determined melting point; the provided boiling point is from chemical supplier data.
The synthesis of (5-Amino-2-methoxyphenyl)methanol is most reliably achieved through a two-stage process beginning with a commercially available precursor, 5-methoxy-2-nitrobenzoic acid. This pathway involves the initial reduction of the carboxylic acid to a benzyl alcohol, followed by the catalytic hydrogenation of the nitro group to the target primary amine.
This approach is trustworthy because each step represents a high-yielding, well-understood, and robust chemical transformation. The purity of the intermediate can be verified after the first step, ensuring that only high-quality material is carried forward, thereby validating the overall process.
Workflow Diagram
Caption: Synthesis workflow for (5-Amino-2-methoxyphenyl)methanol.
Step-by-Step Methodology
Part 1: Synthesis of (5-Methoxy-2-nitrophenyl)methanol Intermediate [7]
Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (20 g, 101.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add borane-THF complex (1.0 M in THF, 304 mL, 304.3 mmol) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
Causality: Borane (BH₃) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. The use of THF as a solvent is critical as it stabilizes the borane reagent. Performing the initial addition at 0°C helps to control the initial exothermic reaction.
Reaction: After the addition is complete, the mixture is heated to reflux and maintained for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Isolation: After cooling, the reaction is carefully quenched by the slow addition of water (200 mL). The product is then extracted with dichloromethane (DCM, 3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield (5-methoxy-2-nitrophenyl)methanol as a solid.
Validation: The structure and purity of this intermediate should be confirmed by ¹H NMR and mass spectrometry before proceeding. The cited reference reports a 97% yield.[7]
Part 2: Synthesis of (5-Amino-2-methoxyphenyl)methanol [8]
Reaction Setup: The intermediate, (5-methoxy-2-nitrophenyl)methanol (e.g., 18 g, 98.3 mmol), is dissolved in methanol (approx. 1.8 L per mole of substrate) in a hydrogenation vessel.
Catalyst Addition: Raney Nickel (approx. 50 g per mole of substrate), a highly active catalyst for nitro group reductions, is carefully added to the solution.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Raney Nickel is chosen for its high efficiency under relatively mild conditions. Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.
Hydrogenation: The vessel is sealed, purged of air, and pressurized with hydrogen gas to 5 bar (approx. 72.5 psi). The mixture is agitated vigorously at ambient temperature. The reaction is typically complete within 10 hours, which can be monitored by the cessation of hydrogen uptake.
Isolation: The catalyst is removed by suction filtration through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times during filtration. The filtrate is then concentrated under reduced pressure to yield the final product, (5-Amino-2-methoxyphenyl)methanol.
Chemical Reactivity and Potential in Drug Discovery
The true value of (5-Amino-2-methoxyphenyl)methanol lies in its synthetic versatility. The three functional groups offer orthogonal reactivity, allowing for selective modifications to build complex molecular scaffolds.
The Primary Amine: This group is a potent nucleophile and a key handle for a multitude of reactions central to drug development. It can readily undergo:
Amide bond formation: Acylation with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
Diazotization: Conversion to a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., halogens, cyano, hydroxyl).
The Benzyl Alcohol: The primary alcohol can be:
Oxidized: To form the corresponding benzaldehyde, which can then participate in reactions like Wittig olefination or further reductive amination.
Esterified: To form benzyl esters.
Alkylated: To form benzyl ethers.
Converted to a leaving group: Halogenation (e.g., with SOCl₂) transforms the hydroxyl into a good leaving group, enabling nucleophilic substitution reactions at the benzylic position.
The Aromatic Ring: The strong electron-donating effects of the amino and methoxy groups highly activate the aromatic ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to the activating groups.
This combination of functionalities makes (5-Amino-2-methoxyphenyl)methanol an ideal starting material or intermediate for synthesizing heterocyclic compounds, which form the core of many modern drugs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (5-Amino-2-methoxyphenyl)methanol is associated with the following hazards:
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Store in a tightly sealed container in a cool, dry place.
Conclusion
(5-Amino-2-methoxyphenyl)methanol is a synthetically valuable building block whose full potential in drug discovery is yet to be fully realized in published literature. Its straightforward, high-yielding synthesis from common starting materials makes it an accessible and cost-effective intermediate. The presence of three distinct and reactive functional groups provides chemists with a powerful tool for generating molecular diversity. This guide provides the foundational knowledge—from synthesis to safety—required for researchers and drug development professionals to confidently incorporate this versatile compound into their synthetic programs.
References
PubChem. (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
PrepChem. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
Google Patents.
Global Substance Registration System (GSRS). 5-AMINO-2-METHOXYBENZENEMETHANOL. [Link]
An In-depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)methanol Abstract (5-Amino-2-methoxyphenyl)methanol, a key intermediate in the pharmaceutical and fine chemical industries, is a molecule of signif...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)methanol
Abstract
(5-Amino-2-methoxyphenyl)methanol, a key intermediate in the pharmaceutical and fine chemical industries, is a molecule of significant synthetic interest. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. Emphasizing scientific integrity and practical application, this document delves into the mechanistic underpinnings of various synthetic strategies, offering detailed, step-by-step protocols and field-proven insights. The guide focuses on two principal routes starting from commercially available precursors: 5-methoxy-2-nitrobenzaldehyde and 5-methoxy-2-nitrobenzoic acid. Through a blend of theoretical explanation and practical instruction, this document aims to serve as an authoritative resource for the efficient and safe synthesis of (5-Amino-2-methoxyphenyl)methanol.
Introduction: Significance and Physicochemical Properties
(5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is a substituted aromatic amine with the molecular formula C8H11NO2[1][2][3]. Its structure, featuring an amino group, a hydroxyl group, and a methoxy ether on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.
Table 1: Physicochemical Properties of (5-Amino-2-methoxyphenyl)methanol
The strategic importance of (5-Amino-2-methoxyphenyl)methanol necessitates robust and scalable synthetic routes. This guide will explore the most prevalent and efficient pathways, focusing on the reduction of nitroaromatic compounds.
Core Synthesis Pathways: A Mechanistic Approach
The synthesis of (5-Amino-2-methoxyphenyl)methanol predominantly involves the reduction of a nitro group to an amine and the conversion of a carbonyl or carboxyl group to a primary alcohol. The choice of starting material dictates the specific reagents and reaction conditions.
Pathway 1: Synthesis from 5-Methoxy-2-nitrobenzaldehyde
This pathway is arguably the most direct route, starting from 5-methoxy-2-nitrobenzaldehyde. The core transformation involves the simultaneous or sequential reduction of both the nitro and aldehyde functionalities.
Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitroarenes[5][6]. In this one-pot approach, both the nitro group and the aldehyde are reduced concurrently under a hydrogen atmosphere in the presence of a metal catalyst.
Causality Behind Experimental Choices:
The choice of catalyst is critical. Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of both nitro groups and aldehydes[7]. Palladium on carbon (Pd/C) is another excellent, albeit more expensive, option known for its high efficiency under milder conditions[8][9]. The solvent, typically methanol or ethanol, is chosen for its ability to dissolve the starting material and its inertness under hydrogenation conditions. The reaction pressure and temperature are optimized to ensure complete conversion while minimizing side reactions.
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 181.2 g (1 mole) of 5-methoxy-2-nitrobenzaldehyde in 1.8 L of methanol[7].
Catalyst Addition: Carefully add 50 g of Raney nickel to the solution under an inert atmosphere[7].
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel to 5 bar with hydrogen and stir the mixture vigorously at ambient temperature[7].
Monitoring: The reaction is typically complete within 10 hours, indicated by the cessation of hydrogen uptake[7].
Work-up: After the reaction, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by suction filtration through a pad of Celite[7].
Isolation: Distill the methanol from the filtrate under reduced pressure to yield the crude (5-Amino-2-methoxyphenyl)methanol[7]. Further purification can be achieved by recrystallization if necessary.
Table 2: Comparison of Catalysts for One-Pot Hydrogenation
Pathway 2: Synthesis from 5-Methoxy-2-nitrobenzoic Acid
Starting from 5-methoxy-2-nitrobenzoic acid presents a different synthetic challenge, as the carboxylic acid group is less readily reduced than an aldehyde. This pathway typically involves a two-step process: esterification followed by reduction, or direct reduction using a powerful reducing agent. However, a more common industrial approach involves the catalytic hydrogenation of the corresponding nitrobenzoic acid salt.
This method provides a high-yield synthesis by first converting the nitrobenzoic acid to its salt, which is then reduced using hydrazine hydrate in the presence of a catalyst.
Causality Behind Experimental Choices:
Neutralizing the carboxylic acid with an inorganic base, such as sodium hydroxide, forms the corresponding carboxylate salt. This salt is then subjected to reduction. Hydrazine hydrate serves as a convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. Raney nickel or iron-based catalysts are effective for this transformation[10]. The reaction is typically carried out in a protic solvent like methanol or ethanol at elevated temperatures to facilitate the reaction.
Synthesis via Hydrazine Reduction of Carboxylate Salt.
Experimental Protocol (Generalized):
Neutralization: Dissolve the 5-methoxy-2-nitrobenzoic acid in a suitable solvent such as methanol. Add an equimolar amount of an inorganic base (e.g., sodium hydroxide) to form the carboxylate salt[10].
Catalyst and Reducing Agent: To the salt solution, add a catalytic amount of Raney nickel or an iron salt on carbon. Then, add hydrazine hydrate (typically 50-100% concentration)[10].
Reaction: Heat the reaction mixture to a temperature between 60-90°C[10]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration.
Isolation: Neutralize the filtrate and extract the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the desired product.
Purity, Yield, and Scalability Considerations
The choice of synthesis pathway often depends on the desired scale of production, purity requirements, and available resources.
Table 3: Comparative Analysis of Synthesis Pathways
Catalytic hydrogenation is generally preferred for large-scale industrial synthesis due to its high efficiency, clean reaction profile, and the reusability of the catalyst. However, it requires specialized high-pressure equipment. The hydrazine hydrate method offers a viable alternative that avoids high-pressure hydrogenation but requires careful handling of hydrazine, which is toxic and potentially explosive.
Conclusion
The synthesis of (5-Amino-2-methoxyphenyl)methanol is a well-established process with multiple viable pathways. The most common and industrially scalable routes involve the catalytic reduction of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid. The selection of a specific pathway should be guided by factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment and safety infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.
References
PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]
Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
Appchem. (n.d.). (5-Amino-2-methoxyphenyl)methanol | 135-95-5 | C8H11NO2. Retrieved from [Link]
Google Patents. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - CN1884259A.
Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds - EP0825979B1.
ResearchGate. (2025). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]
Rueping, M., Zubar, V., & Dewanji, A. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569–2573. Retrieved from [Link]
PubChemLite. (n.d.). (5-amino-2-methoxyphenyl)methanol (C8H11NO2). Retrieved from [Link]
LookChem. (n.d.). 5-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
Royal Society of Chemistry. (2020). Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. Dalton Transactions, 49(35), 12285-12292. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]
Global Substance Registration System. (n.d.). 5-AMINO-2-METHOXYBENZENEMETHANOL. Retrieved from [Link]
Google Patents. (1966). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - US3270057A.
Indian Academy of Sciences. (2012). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 124(6), 1335-1341. Retrieved from [Link]
Amerigo Scientific. (n.d.). 5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols - US20100168385A1.
Spectroscopic Characterization of (5-Amino-2-methoxyphenyl)methanol: A Technical Guide for Researchers
Abstract (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5), a substituted aromatic amino alcohol, presents a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] Its unique a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5), a substituted aromatic amino alcohol, presents a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] Its unique arrangement of amino, methoxy, and hydroxymethyl groups on a benzene ring offers multiple sites for chemical modification, making it a versatile building block in drug discovery and materials science. Rigorous structural confirmation and purity assessment are paramount for its effective application, necessitating a comprehensive understanding of its spectroscopic properties. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for (5-Amino-2-methoxyphenyl)methanol, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and established spectroscopic principles to offer a robust framework for researchers. Detailed, field-proven protocols for data acquisition are provided to ensure self-validating and reproducible results.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of (5-Amino-2-methoxyphenyl)methanol, presented below, dictates the expected spectral features.
Caption: Molecular Structure of (5-Amino-2-methoxyphenyl)methanol.
Table 1: Physicochemical Properties of (5-Amino-2-methoxyphenyl)methanol
2.1. Theoretical Principles and Expected Absorptions
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For (5-Amino-2-methoxyphenyl)methanol, the key functional groups are the primary amine (-NH₂), the hydroxyl group (-OH), the methoxy group (-OCH₃), and the substituted benzene ring.
The presence of both -NH₂ and -OH groups, capable of hydrogen bonding, is expected to result in broad absorption bands in the high-frequency region of the spectrum. The specific positions of the aromatic C-H and C=C absorptions will provide insight into the substitution pattern of the benzene ring.
2.2. Experimental Protocol for IR Data Acquisition
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount of solid (5-Amino-2-methoxyphenyl)methanol onto the center of the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
3.1. ¹H NMR Spectroscopy
3.1.1. Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which reveal neighboring protons). The predicted ¹H NMR data is summarized below.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
-OH
~1.5 - 4.0
Singlet (broad)
-
Exchangeable proton; chemical shift is concentration and solvent dependent.
-NH₂
~3.5 - 4.5
Singlet (broad)
-
Exchangeable protons; chemical shift is concentration and solvent dependent.
-CH₂OH
~4.6
Singlet
-
Benzylic protons adjacent to an oxygen atom. May show coupling to the -OH proton in anhydrous solvents.
-OCH₃
~3.8
Singlet
-
Methoxy group protons deshielded by the attached oxygen.
Ar-H (H-6)
~6.8
Doublet
~8.0
Ortho to the methoxy group and meta to the amino group.
Ar-H (H-4)
~6.7
Doublet of doublets
~8.0, ~2.0
Ortho to the amino group and meta to the methoxy group.
Ar-H (H-3)
~6.6
Doublet
~2.0
Ortho to the amino group and meta to the hydroxymethyl group.
3.2. ¹³C NMR Spectroscopy
3.2.1. Predicted Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 4: Predicted ¹³C NMR Chemical Shifts
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C2 (C-OCH₃)
~150
Aromatic carbon attached to the strongly electron-donating methoxy group.
C5 (C-NH₂)
~140
Aromatic carbon attached to the electron-donating amino group.
C1 (C-CH₂OH)
~130
Quaternary aromatic carbon.
C6
~115
Aromatic CH ortho to the methoxy group.
C4
~118
Aromatic CH ortho to the amino group.
C3
~112
Aromatic CH meta to both activating groups.
-CH₂OH
~65
Benzylic carbon attached to an oxygen atom.
-OCH₃
~55
Methoxy carbon.
3.3. Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of (5-Amino-2-methoxyphenyl)methanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.[4][5]
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H spectrum. A spectral width of 12-16 ppm is typical.
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
4.1. Predicted Molecular Ion and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.
The molecular weight of (5-Amino-2-methoxyphenyl)methanol is 153.18 g/mol .[1] Therefore, the molecular ion peak (M⁺•) is expected at an m/z (mass-to-charge ratio) of 153.
The primary fragmentation pathway for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the hydroxymethyl group.[6] Another common fragmentation is the loss of a hydrogen atom from the benzylic position, followed by the loss of formaldehyde.
Caption: Predicted key fragmentation pathways for (5-Amino-2-methoxyphenyl)methanol in EI-MS.
4.2. Experimental Protocol for Mass Spectrometry Data Acquisition
This protocol describes a typical procedure using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
GC Separation:
Inject a small volume (e.g., 1 µL) of the solution into the GC.
The GC column (e.g., a DB-5 or equivalent) separates the analyte from the solvent and any impurities based on boiling point and polarity. A temperature program is used to elute the compound.
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of (5-Amino-2-methoxyphenyl)methanol is essential for its use in research and development. This guide provides a comprehensive theoretical framework for understanding its IR, ¹H NMR, ¹³C NMR, and MS data. The predicted spectral features, based on established principles of spectroscopy, offer a reliable reference for researchers to confirm the identity and purity of their synthesized material. By following the detailed experimental protocols, scientists can generate high-quality, self-validating data, ensuring the scientific integrity of their work. This document serves as a foundational resource, enabling the confident application of this versatile building block in the advancement of chemical and pharmaceutical sciences.
References
(5-Amino-2-methoxyphenyl)methanol. PubChem. Retrieved January 13, 2026, from [Link]
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved January 13, 2026, from [Link]
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved January 13, 2026, from [Link]
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5-Amino-2-methoxyphenol. NIST WebBook. Retrieved January 13, 2026, from [Link]
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5-AMINO-2-METHOXYBENZENEMETHANOL. gsrs. Retrieved January 13, 2026, from [Link]
(2-Amino-5-methoxyphenyl)methanol. PubChem. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol and its Structural Analogs for Drug Discovery
This guide provides a comprehensive technical overview of (5-Amino-2-methoxyphenyl)methanol and its structural analogs, intended for researchers, scientists, and professionals in the field of drug development. It explore...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of (5-Amino-2-methoxyphenyl)methanol and its structural analogs, intended for researchers, scientists, and professionals in the field of drug development. It explores the synthesis, chemical properties, and biological activities of these compounds, offering insights into their potential as scaffolds for novel therapeutic agents. This document is designed to be a practical resource, providing detailed experimental protocols and elucidating the structure-activity relationships that govern the efficacy of these molecules.
Introduction to (5-Amino-2-methoxyphenyl)methanol: A Versatile Scaffold
(5-Amino-2-methoxyphenyl)methanol, also known as 2-methoxy-5-aminobenzyl alcohol, is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry.[1][2][3][4] Its structure, featuring a primary aromatic amine, a hydroxyl group, and a methoxy-substituted benzene ring, provides a versatile platform for the synthesis of a diverse array of derivatives. The inherent reactivity of the amino and hydroxyl moieties allows for a wide range of chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.[5]
The strategic placement of the amino, methoxy, and hydroxymethyl groups on the aromatic ring influences the molecule's electronic properties and three-dimensional conformation, which in turn dictates its interaction with biological targets. Understanding the chemical properties of this core structure is fundamental to the rational design of its analogs with desired pharmacological profiles.
Table 1: Physicochemical Properties of (5-Amino-2-methoxyphenyl)methanol [2]
Property
Value
IUPAC Name
(5-amino-2-methoxyphenyl)methanol
CAS Number
135-95-5
Molecular Formula
C₈H₁₁NO₂
Molecular Weight
153.18 g/mol
Appearance
Off-white to light yellow crystalline powder
Solubility
Soluble in methanol, ethanol, and DMSO
A Systematic Classification of Structural Analogs
The structural analogs of (5-Amino-2-methoxyphenyl)methanol can be systematically categorized based on the type of modification to the core structure. This classification provides a framework for understanding the structure-activity relationships (SAR) and for designing new derivatives with tailored properties.
Class I: N-Substituted Analogs: These analogs are formed by modification of the primary amino group.
N-Alkyl Derivatives: Introduction of alkyl chains of varying lengths and branching.
N-Aryl Derivatives: Attachment of aromatic or heteroaromatic rings.
N-Acyl Derivatives: Formation of amides through reaction with carboxylic acids or their derivatives.
Class II: O-Substituted Analogs: These analogs result from modification of the hydroxyl group.
O-Alkyl Derivatives (Ethers): Alkylation of the hydroxyl group.
O-Acyl Derivatives (Esters): Esterification with various carboxylic acids.
Class III: Cyclized Analogs (Heterocyclic Scaffolds): These are formed through intramolecular or intermolecular reactions involving both the amino and hydroxyl groups, leading to the formation of various heterocyclic ring systems.
Quinolines: Formed via condensation reactions with carbonyl compounds.
Benzoxazines: Resulting from reaction with aldehydes or their equivalents.
Other N-Heterocycles: Including quinazolines, imidazoles, and diazepines.[6]
Class IV: Ring-Substituted Analogs: These analogs feature modifications to the benzene ring itself, such as the introduction of additional substituents or alteration of the existing methoxy group.
This classification provides a roadmap for exploring the chemical space around the (5-Amino-2-methoxyphenyl)methanol scaffold.
Synthesis of Structural Analogs: Methodologies and Protocols
The synthesis of structural analogs of (5-Amino-2-methoxyphenyl)methanol leverages well-established organic chemistry transformations. The choice of synthetic route is dictated by the desired structural modification.
Synthesis of the Core Scaffold: (5-Amino-2-methoxyphenyl)methanol
The parent compound can be synthesized through the reduction of the corresponding nitro-substituted precursor, 5-nitro-2-methoxybenzyl alcohol. A common and efficient method involves catalytic hydrogenation.
Protocol 1: Synthesis of (5-Amino-2-methoxyphenyl)methanol
Continue stirring at room temperature for 12-24 hours.
Monitor the reaction by TLC.
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of an N-Acyl Analog
Materials: (5-Amino-2-methoxyphenyl)methanol, Acyl chloride or Carboxylic acid, Triethylamine or a coupling agent (e.g., HATU), Dichloromethane (DCM) or Dimethylformamide (DMF).
Procedure (using an acyl chloride):
Dissolve (5-Amino-2-methoxyphenyl)methanol in DCM and cool to 0 °C.
Add triethylamine (1.2 equivalents).
Add the acyl chloride (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Synthesis of Class III: Cyclized Analogs
The reaction of 2-aminobenzyl alcohols with carbonyl compounds is a powerful method for the synthesis of quinolines.[7][8]
Protocol 4: Synthesis of a Substituted Quinoline [7]
To a solution of (5-Amino-2-methoxyphenyl)methanol in DMSO, add the ketone (1.0 equivalent) and potassium hydroxide (2.0 equivalents).
Heat the reaction mixture to 120 °C for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationships (SAR)
The biological activity of (5-Amino-2-methoxyphenyl)methanol analogs is highly dependent on their structural features. Understanding the SAR is crucial for the optimization of lead compounds.
N-Substitution: The nature of the substituent on the amino group can significantly impact activity. For example, in a series of 2-aminobenzothiazoles, the presence of an N-propyl imidazole moiety was found to be critical for antibacterial activity.[9][10] The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins.
O-Substitution: Modification of the hydroxyl group can influence solubility and metabolic stability. Esterification can be used to create prodrugs that release the active alcohol in vivo.
Cyclization: The formation of rigid heterocyclic scaffolds, such as quinolines, can pre-organize the molecule into a conformation that is favorable for binding to a specific target. The substitution pattern on the resulting heterocyclic ring is critical for activity. For instance, in a series of 6-methoxy-2-arylquinolines, the presence of a hydroxymethyl group at the 4-position was found to be key for P-glycoprotein efflux inhibition.[11]
Ring Substitution: The position and electronic nature of substituents on the benzene ring can modulate the overall electronic properties of the molecule, affecting its pKa, lipophilicity, and ability to form hydrogen bonds.
Biological Evaluation: From Screening to Mechanism of Action
A tiered approach to the biological evaluation of (5-Amino-2-methoxyphenyl)methanol analogs is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies for promising candidates.
Anticancer Activity
Many small molecule inhibitors target pathways that are dysregulated in cancer. The cytotoxic and antiproliferative effects of new analogs can be assessed using a variety of cell-based assays.
Protocol 5: MTT Assay for Cell Viability [6][7][12][13]
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Procedure:
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The inhibitory activity of analogs against specific kinases can be determined using in vitro assays.
Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based) [5][14][15][16][17]
Principle: This assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.
Procedure:
In a 96-well plate, add the target kinase, a suitable substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30 °C for a defined period.
Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit (e.g., ADP-Glo™).
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are another important class of drug targets involved in a wide range of physiological processes. The ability of analogs to modulate GPCR activity can be assessed through binding and functional assays.[9][10][18][19][20]
Protocol 7: Radioligand Binding Assay for GPCRs [9]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.
Procedure:
Prepare cell membranes expressing the target GPCR.
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
After incubation, separate the bound and free radioligand by filtration.
Quantify the amount of bound radioligand using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the biological context of the target molecules, the following diagrams are provided.
Experimental Workflow: Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological screening of (5-Amino-2-methoxyphenyl)methanol analogs.
Signaling Pathway: Kinase Inhibition
Caption: A simplified diagram illustrating the mechanism of action of a kinase inhibitor analog.
Conclusion
(5-Amino-2-methoxyphenyl)methanol represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its rich chemistry allows for the synthesis of a wide range of structural analogs, including N-substituted derivatives and various heterocyclic systems. Through systematic biological evaluation and the elucidation of structure-activity relationships, it is possible to identify and optimize compounds with potent and selective activity against a variety of biological targets. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising class of molecules in drug discovery and development.
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Majumder, S., & Laskar, M. A. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
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Discovery and history of (5-Amino-2-methoxyphenyl)methanol
An In-Depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol Authored by a Senior Application Scientist Foreword: Situating (5-Amino-2-methoxyphenyl)methanol in Modern Chemistry (5-Amino-2-methoxyphenyl)methanol, a s...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol
Authored by a Senior Application Scientist
Foreword: Situating (5-Amino-2-methoxyphenyl)methanol in Modern Chemistry
(5-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a class of compounds that, while not household names, form the backbone of significant synthetic endeavors in medicinal chemistry and materials science. Its history is not one of a singular, celebrated discovery, but rather a narrative woven through its utility as a versatile intermediate. The strategic placement of its amino, methoxy, and hydroxymethyl groups offers a trifecta of reactive sites, making it a valuable building block for constructing more complex molecular architectures.
This guide provides an in-depth examination of this compound from a practical, research-oriented perspective. We will delve into its synthesis, the analytical techniques required for its characterization, its documented applications, and the critical safety protocols for its handling. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the "what," but the "why" and "how" of working with this important chemical intermediate.
Core Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical workflow. (5-Amino-2-methoxyphenyl)methanol is known by several synonyms, and its core properties are well-documented.[1][2] These identifiers are critical for accurate literature and patent searches.
Synonyms include: 3-hydroxymethyl-4-methoxyaniline, 5-Amino-2-methoxybenzyl alcohol, and 4-Amino-3-methoxybenzyl alcohol.[1]
The Synthetic Landscape: From Precursor to Product
The history of (5-Amino-2-methoxyphenyl)methanol is best understood through the evolution of its synthesis. Its preparation is a classic example of functional group transformation, typically involving the reduction of a nitro group to an amine. This specific transformation is fundamental in aromatic chemistry, as nitro groups are powerful electron-withdrawing groups that facilitate certain reactions, but the resulting amino group is a versatile nucleophile and directing group for subsequent synthetic steps.
A common and industrially relevant approach is the catalytic hydrogenation of a nitro-substituted benzaldehyde. This method is favored for its high efficiency and clean reaction profile, often producing the desired product in high yield with water as the only significant byproduct.
Workflow for Catalytic Hydrogenation
The logical flow from starting material to purified product involves precursor synthesis, the core reduction reaction, and subsequent purification and verification.
Caption: Synthetic workflow for (5-Amino-2-methoxyphenyl)methanol.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a documented synthesis procedure.[5] The choice of Raney nickel as a catalyst is based on its high activity and selectivity for nitro group reduction under relatively mild conditions. Methanol is an excellent solvent for the starting material and the reaction itself.
Objective: To synthesize (5-Amino-2-methoxyphenyl)methanol by reducing 5-methoxy-2-nitrobenzaldehyde.
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas like nitrogen.
Charging the Vessel: Dissolve 181.2 g (1.0 mol) of 5-methoxy-2-nitrobenzaldehyde in 1.8 L of methanol. Transfer this solution to the hydrogenation vessel.
Catalyst Addition: Carefully add 50 g of Raney nickel catalyst to the vessel. Causality Note: Raney nickel is pyrophoric when dry; it should be handled as a slurry and never allowed to dry out in the presence of air.
Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel to 5 bar with hydrogen.
Reaction: Begin agitation (stirring or shaking) and maintain the temperature at ambient conditions. Monitor the pressure drop in the vessel, which indicates hydrogen uptake. The reaction is typically complete within 10 hours.
Reaction Completion: Once hydrogen uptake ceases, stop the agitation and vent the excess hydrogen pressure safely.
Catalyst Removal: Purge the vessel with an inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Safety Note: The filter cake must be kept wet with water to prevent ignition upon exposure to air.
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator. The remaining residue is the crude (5-Amino-2-methoxyphenyl)methanol product. Further purification can be achieved by recrystallization if necessary.
Analytical Characterization: Structure and Purity Verification
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a complete analytical picture.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. While a publicly available experimental spectrum for this specific compound is not readily found, its structure allows for predictable chemical shifts. For instance, in a ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the benzylic CH₂ protons, the methoxy CH₃ protons, and the amino NH₂ protons.[6]
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The predicted monoisotopic mass is 153.07898 Da.[7]
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. Characteristic peaks would be expected for the O-H stretch of the alcohol, N-H stretches of the amine, C-O stretches of the ether and alcohol, and C-H stretches of the aromatic ring.
Chromatographic Analysis Protocol: Gas Chromatography (GC)
This protocol provides a general framework for assessing purity using GC, based on standard analytical methods for similar compounds.[8][9]
Objective: To determine the purity of a synthesized batch of (5-Amino-2-methoxyphenyl)methanol.
Materials:
(5-Amino-2-methoxyphenyl)methanol sample
High-purity solvent (e.g., Methanol or Isopropanol, chromatographic grade)
Gas chromatograph with a Flame Ionization Detector (FID)
Capillary column suitable for polar analytes (e.g., DB-WAX or similar)
Volumetric flasks and micropipettes
Procedure:
Standard Preparation: Prepare a calibration stock solution by accurately weighing a reference standard of (5-Amino-2-methoxyphenyl)methanol and dissolving it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the same solvent to the same concentration as the standard.
GC Instrument Setup:
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Carrier Gas: Helium at a constant flow rate.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes. Causality Note: This temperature program ensures separation of lower-boiling impurities from the main product peak.
Analysis:
Inject a small, fixed volume (e.g., 1 µL) of the standard solution to determine the retention time of the pure compound.
Inject the same volume of the sample solution.
Data Interpretation: Analyze the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Applications in Drug Development and Organic Synthesis
(5-Amino-2-methoxyphenyl)methanol is not an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its bifunctional nature (amine and alcohol) allows for sequential or orthogonal chemical modifications.
Pharmaceutical Intermediates: The compound is a key building block in the synthesis of APIs, particularly those targeting neurological and psychiatric conditions.[4] Its structure is valuable for creating molecules that act as serotonin receptor modulators, which are important for treating depression and anxiety.[4]
Organic Synthesis: Beyond pharmaceuticals, it is used in the broader field of organic synthesis to create a variety of fine chemicals and specialty materials.[4] The amino group can be diazotized for Sandmeyer-type reactions, acylated to form amides, or used as a directing group in electrophilic aromatic substitution. The alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester.
Safety, Handling, and Storage
Understanding and respecting the hazards of any chemical is paramount for laboratory safety. (5-Amino-2-methoxyphenyl)methanol has several identified hazards.[1][10][11]
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[10]
Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[11]
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[11] If dust or aerosols may be generated, a vapor respirator may be necessary.[10]
Do not eat, drink, or smoke when using this product.[10]
Wash hands and face thoroughly after handling.[10]
Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[10][12]
Store away from incompatible materials such as strong oxidizing agents.[10][11]
Conclusion
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237567, (5-Amino-2-methoxyphenyl)methanol. PubChem. [Link]
National Industrial Chemicals Notification and Assessment Scheme (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. Australian Department of Health. [Link]
Cosmetic Ingredient Review (2012). Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. Cosmetic Ingredient Review. [Link]
Wuts, P. G. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
CAS (n.d.). Patent kind codes for CAS basic and patent family members. CAS.org. [Link]
National Industrial Chemicals Notification and Assessment Scheme (2014). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment. Australian Department of Health. [Link]
The Royal Society of Chemistry (n.d.). Electronic Supplementary Information Platinum thiolate complexes. The Royal Society of Chemistry. [Link]
PrepChem (n.d.). Synthesis of m-methoxybenzyl alcohol. PrepChem.com. [Link]
PrepChem (n.d.). Preparation of 3-methoxybenzyl alcohol. PrepChem.com. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. PubChem. [Link]
CAS (n.d.). U.S. National Patent Classifications Used by CAS. CAS.org. [Link]
Burnett, C. L., et al. (2013). Safety assessment of 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate as used in cosmetics. International Journal of Toxicology. [Link]
Gaylord Chemical (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. [Link]
Indian Journal of Pharmaceutical Sciences (2002). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences. [Link]
Centers for Disease Control and Prevention (2025). METHANOL 2000. CDC. [Link]
Centers for Disease Control and Prevention (n.d.). ALCOHOLS COMBINED 1405. CDC. [Link]
A Technical Guide to (5-Amino-2-methoxyphenyl)methanol: A Versatile Scaffold for Advanced Research
For Researchers, Scientists, and Drug Development Professionals Abstract (5-Amino-2-methoxyphenyl)methanol is a strategically functionalized aromatic compound that serves as a highly valuable, yet under-explored, buildin...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-methoxyphenyl)methanol is a strategically functionalized aromatic compound that serves as a highly valuable, yet under-explored, building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a nucleophilic aniline, a primary alcohol, and an electron-donating methoxy group on a benzene core presents a trifecta of reactive sites, enabling the creation of diverse and complex molecular architectures. This guide provides an in-depth analysis of this compound's core properties, details robust synthetic and derivatization protocols, and explores its potential applications in drug discovery and materials science. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as a comprehensive resource for researchers seeking to leverage this scaffold in their work.
Core Characteristics of the (5-Amino-2-methoxyphenyl)methanol Scaffold
(5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is a crystalline solid at room temperature.[1] The strategic placement of its functional groups dictates its utility as a synthetic intermediate. The methoxy group (-OCH₃) at the C2 position activates the ring towards electrophilic substitution and influences the regioselectivity of reactions. The amino group (-NH₂) at C5 is a potent nucleophile and a key site for derivatization, while the hydroxymethyl group (-CH₂OH) at C1 provides a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Table 1: Physicochemical Properties of (5-Amino-2-methoxyphenyl)methanol
Note: Data is compiled from various chemical databases and supplier information.
Synthesis of the Core Scaffold: A Validated Protocol
The most common and efficient synthesis of (5-Amino-2-methoxyphenyl)methanol involves the reduction of a suitable nitroaromatic precursor. A highly effective method is the catalytic hydrogenation of (4-methoxy-2-nitrophenyl)methanol. An analogous procedure, the hydrogenation of 5-methoxy-2-nitrobenzaldehyde followed by reduction of the resulting amine, is also a viable route.[3]
The following protocol details the reduction of the nitro group, a robust and high-yielding transformation.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve (4-methoxy-2-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).
Catalyst Addition: To the solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The catalyst should be handled carefully in an inert atmosphere if dry.
Hydrogenation: Seal the vessel, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the vessel with hydrogen to 1-4 atmospheres (atm) and stir the reaction mixture vigorously at room temperature.
Monitoring: The reaction's progress can be monitored by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC) analysis of the reaction mixture.
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Purification: Wash the Celite pad with additional solvent (ethanol or methanol). Combine the filtrates and remove the solvent under reduced pressure to yield (5-Amino-2-methoxyphenyl)methanol. The crude product is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Caption: Synthesis workflow for (5-Amino-2-methoxyphenyl)methanol.
The true potential of (5-Amino-2-methoxyphenyl)methanol lies in the selective modification of its functional groups. The nucleophilic amino group and the primary alcohol can be targeted independently with appropriate reaction design, primarily through the use of protecting groups or by exploiting their differential reactivity.
Selective N-Acylation
The acylation of the amino group is a fundamental transformation for creating amide derivatives. These amides are prevalent in pharmaceuticals (e.g., the structure of paracetamol is based on an N-acylated aminophenol) and can serve as key intermediates.[4][5] The reaction is typically straightforward and high-yielding.
Reaction Setup: Dissolve (5-Amino-2-methoxyphenyl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.
Acylating Agent: Cool the mixture in an ice bath (0 °C). Add the acylating agent, such as acetic anhydride or acetyl chloride (1.1 eq), dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting N-acyl derivative can be purified by column chromatography on silica gel.
Selective O-Alkylation
To selectively alkylate the hydroxyl group while leaving the amino group untouched, a protection-deprotection strategy is often most effective.[6][7][8] The amino group can be temporarily converted into an imine (a Schiff base), which is less nucleophilic, allowing the hydroxyl group to be alkylated.
Protection: In a flask, dissolve (5-Amino-2-methoxyphenyl)methanol (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir at room temperature for 1 hour to form the N-benzylidene imine. Remove the solvent in vacuo.
Alkylation: Dissolve the crude imine in acetone. Add potassium carbonate (K₂CO₃) (2.0 eq) and the desired alkyl halide (e.g., benzyl bromide) (1.0 eq). Reflux the mixture for 12-24 hours.[6]
Work-up & Deprotection: After cooling, filter off the K₂CO₃. Concentrate the filtrate. Add a dilute solution of hydrochloric acid (e.g., 2M HCl) and stir to hydrolyze the imine back to the amine.
Purification: Neutralize the solution with a base (e.g., NaHCO₃) and extract the O-alkylated product with an organic solvent. Dry the organic layer and concentrate. Purify the product by column chromatography.
Selective N-Alkylation
Selective N-alkylation can be achieved efficiently via reductive amination.[8][9] This one-pot reaction involves forming an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.
Reaction Setup: Dissolve (5-Amino-2-methoxyphenyl)methanol (1.0 eq) and an aldehyde or ketone (e.g., benzaldehyde, 1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
Work-up: Carefully quench the reaction with water. If using DCE, separate the organic layer. If using methanol, remove it under reduced pressure and then extract the aqueous residue with an organic solvent.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the N-alkylated product by column chromatography.
An In-depth Technical Guide to the Solubility of (5-Amino-2-methoxyphenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of (5-Amino-2-methoxyphenyl)methanol in or...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (5-Amino-2-methoxyphenyl)methanol in organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed experimental protocols. By synthesizing molecular structure analysis with established methodologies, this guide empowers researchers to accurately assess and predict the solubility of (5-Amino-2-methoxyphenyl)methanol, a critical parameter in drug development, chemical synthesis, and formulation.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For a compound like (5-Amino-2-methoxyphenyl)methanol, understanding its solubility profile is paramount for a range of applications, including:
Drug Development: Solubility directly influences a drug candidate's bioavailability and dictates the feasible routes of administration.[3]
Process Chemistry: Selecting an appropriate solvent is crucial for reaction kinetics, purification (e.g., crystallization), and overall process efficiency.
Formulation Science: The development of stable and effective formulations, whether for pharmaceutical or other applications, is contingent on the active ingredient's solubility.
This guide will delve into the theoretical underpinnings of (5-Amino-2-methoxyphenyl)methanol's solubility and provide practical, step-by-step methodologies for its empirical determination.
Molecular Structure and Physicochemical Properties of (5-Amino-2-methoxyphenyl)methanol
A thorough analysis of the molecular structure of (5-Amino-2-methoxyphenyl)methanol (CAS No: 135-95-5, Molecular Formula: C₈H₁₁NO₂) is the first step in predicting its solubility behavior.[4][5][6]
Key Structural Features:
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
Amino Group (-NH₂): A primary amine group that is a hydrogen bond donor and acceptor, contributing to polarity. It also imparts basic properties.
Hydroxyl Group (-CH₂OH): A primary alcohol that is a strong hydrogen bond donor and acceptor, significantly increasing polarity.
Methoxy Group (-OCH₃): An ether group that is a hydrogen bond acceptor and contributes to the molecule's overall polarity.
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, making its solubility highly dependent on the nature of the solvent.
A detailed table of physicochemical properties can be found in public databases such as PubChem (CID 237567).[4]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][7][8] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a solvent can be roughly estimated by its dielectric constant.[8][9]
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
Based on its molecular structure, the solubility of (5-Amino-2-methoxyphenyl)methanol in various classes of organic solvents can be predicted as follows:
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding capabilities of both the solute and the solvent.[15]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions. The absence of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the nonpolar solvent molecules cannot effectively solvate the polar functional groups of the solute.[9]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative data, empirical determination is essential. The following protocol outlines a standard method for determining the solubility of (5-Amino-2-methoxyphenyl)methanol.
Materials and Equipment
(5-Amino-2-methoxyphenyl)methanol (high purity)
A range of organic solvents (analytical grade)
Analytical balance
Vials with screw caps
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for quantitative solubility measurement.
Detailed Protocol
Preparation of Saturated Solutions:
Add an excess amount of (5-Amino-2-methoxyphenyl)methanol to a series of vials.
Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
Phase Separation:
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Analysis:
Carefully withdraw a precise aliquot of the clear supernatant.
Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated HPLC method to determine the concentration of (5-Amino-2-methoxyphenyl)methanol.
Calculation:
Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for (5-Amino-2-methoxyphenyl)methanol at 25 °C
Solvent
Solvent Class
Predicted Solubility
Experimentally Determined Solubility (mg/mL)
Methanol
Polar Protic
High
Insert Experimental Data
Ethanol
Polar Protic
High
Insert Experimental Data
Acetonitrile
Polar Aprotic
Good
Insert Experimental Data
Acetone
Polar Aprotic
Good
Insert Experimental Data
Dichloromethane
Slightly Polar
Moderate
Insert Experimental Data
Toluene
Nonpolar
Low
Insert Experimental Data
Hexane
Nonpolar
Low
Insert Experimental Data
Safety Considerations
Researchers must consult the Safety Data Sheet (SDS) for (5-Amino-2-methoxyphenyl)methanol and all solvents used.[16][17][18] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
While specific, publicly available quantitative solubility data for (5-Amino-2-methoxyphenyl)methanol is scarce, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of established solubility theories like Hansen Solubility Parameters. This guide provides the necessary theoretical background and a robust experimental protocol to empower researchers to accurately determine the solubility of this compound in a range of organic solvents. Such empirical data is indispensable for advancing research and development in fields where this molecule is of interest.
References
Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]
Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]
Physical and chemical characteristics of (5-Amino-2-methoxyphenyl)methanol
An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol for Advanced Research & Development Introduction: A Versatile Scaffolding for Chemical Innovation (5-Amino-2-methoxyphenyl)methanol, a substituted aniline...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol for Advanced Research & Development
Introduction: A Versatile Scaffolding for Chemical Innovation
(5-Amino-2-methoxyphenyl)methanol, a substituted aniline derivative, represents a crucial building block in the landscape of synthetic organic chemistry and drug discovery. Its unique trifunctional nature—possessing a primary aromatic amine, a methoxy ether, and a primary alcohol—offers multiple points for chemical modification. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its physicochemical characteristics, synthetic pathways, analytical validation, and safe handling protocols. The inherent value of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and regioselective reactions, making it an ideal starting point for the synthesis of complex heterocyclic systems and targeted therapeutic agents.
Section 1: Core Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. (5-Amino-2-methoxyphenyl)methanol is identified by the CAS Number 135-95-5.[1][2][3] Its structural and chemical identifiers are critical for accurate documentation and procurement.
Molecular Structure
The molecule consists of a benzene ring substituted with a methoxy group at position 2, an amino group at position 5, and a hydroxymethyl group (methanol) at position 1. The relative positioning of the electron-donating methoxy and amino groups influences the electron density and reactivity of the aromatic ring.
Diagram 1: Molecular structure of (5-Amino-2-methoxyphenyl)methanol.
Physicochemical Data Summary
The following table summarizes the key computed and experimentally relevant properties of the compound, essential for planning reactions, purification, and storage.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of (5-Amino-2-methoxyphenyl)methanol is typically achieved through the reduction of a suitable nitro-aromatic precursor. A common and industrially scalable approach involves the catalytic hydrogenation of a corresponding nitrobenzaldehyde, followed by reduction of the aldehyde, or the direct reduction of a nitrobenzyl alcohol.
Scientist's Rationale: The choice of a nitro-group as a precursor to the amine is a cornerstone of aromatic chemistry. Nitro groups are strongly deactivating, which can influence the regioselectivity of other synthetic steps, and they are readily reduced to primary amines under a variety of conditions. Catalytic hydrogenation is often preferred for its high yield, clean conversion, and the avoidance of stoichiometric metal reductants, which simplifies downstream purification.
Below is a logical workflow for a representative synthesis.
Diagram 2: General synthetic workflow for the target compound.
Section 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized or procured (5-Amino-2-methoxyphenyl)methanol is a non-negotiable step in any research workflow. This serves as a self-validating system for the experimental protocol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the three different substituents. One would also expect sharp singlets for the methoxy (-OCH₃) protons (around 3.8-4.0 ppm), the benzylic protons (-CH₂OH) (around 4.5-4.7 ppm), and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon spectrum should reveal eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include O-H stretching from the alcohol (broad, ~3300 cm⁻¹), N-H stretching from the amine (two sharp peaks, ~3350-3450 cm⁻¹), C-O stretching from the ether and alcohol, and C=C stretching from the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is 153.0790 Da.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing definitive structural validation.
Various chemical suppliers and databases may provide reference spectra for this compound or closely related analogs.[6][7][8][9]
Section 4: Reactivity and Applications in Drug Development
The utility of (5-Amino-2-methoxyphenyl)methanol as a research chemical stems from the orthogonal reactivity of its functional groups.
The Amino Group: As a nucleophilic primary aromatic amine, it readily undergoes diazotization, acylation, alkylation, and serves as a key component in the construction of nitrogen-containing heterocycles (e.g., quinolines, benzimidazoles), which are prevalent motifs in pharmaceuticals.
The Hydroxymethyl Group: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization. It can also be converted to a leaving group (e.g., tosylate) for nucleophilic substitution or used in esterification and etherification reactions.
The Aromatic Ring: The ring itself is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy groups. The directing effects of these groups can be exploited for regioselective introduction of new substituents.
Its structural motif is found within more complex molecules, and patents suggest its use as an intermediate in the synthesis of various compounds.[1] This versatility makes it a valuable starting material for generating libraries of compounds in early-stage drug discovery campaigns.
This protocol describes a representative method for the synthesis of (5-Amino-2-methoxyphenyl)methanol via catalytic hydrogenation, adapted from a similar, well-established procedure for a related isomer.[10]
Objective: To synthesize (5-Amino-2-methoxyphenyl)methanol from 5-methoxy-2-nitrobenzyl alcohol.
Materials:
5-Methoxy-2-nitrobenzyl alcohol
Methanol (Reagent Grade)
Raney Nickel (or 5% Palladium on Carbon), as catalyst
Hydrogen Gas (H₂)
Diatomaceous Earth (e.g., Celite®)
Parr Hydrogenation Apparatus or equivalent pressure vessel
Rotary Evaporator
Procedure:
Vessel Preparation: A suitable pressure-rated hydrogenation vessel (e.g., a Parr shaker bottle) is charged with 5-methoxy-2-nitrobenzyl alcohol (1.0 equivalent).
Scientist's Note: Ensure the vessel is clean, dry, and rated for the intended pressure. The scale of the reaction should be appropriate for the vessel size, typically filling it to no more than half its volume with the solution.
Dissolution: Methanol is added as a solvent to dissolve the starting material completely. The volume should be sufficient to create a stirrable solution (e.g., 10-15 mL of solvent per gram of substrate).
Catalyst Addition: The catalyst (e.g., Raney Nickel, ~5-10% by weight of the substrate) is carefully added to the solution.
Scientist's Note: Raney Nickel is often supplied as a slurry in water and is pyrophoric when dry. It should be handled with care under an inert atmosphere or as a slurry. Palladium on carbon is a safer, though often more expensive, alternative. The catalyst loading is catalytic, but a sufficient amount is needed for a reasonable reaction time.
Hydrogenation: The vessel is sealed and connected to the hydrogenation apparatus. The atmosphere is purged by evacuating and backfilling with nitrogen (3x cycles) followed by hydrogen (3x cycles). The vessel is then pressurized with hydrogen to the target pressure (e.g., 5 bar / ~75 psi).[10]
Reaction Monitoring: The reaction mixture is agitated vigorously (e.g., via shaking or stirring) at ambient temperature. The reaction progress is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.
Scientist's Note: The reaction is typically exothermic. For larger-scale reactions, cooling may be necessary to maintain the desired temperature. Progress can also be monitored by thin-layer chromatography (TLC) or LC-MS by carefully depressurizing and sampling the reaction.
Catalyst Removal: Upon completion, the vessel is carefully depressurized and the hydrogen atmosphere is replaced with an inert gas like nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with a small amount of methanol to recover any residual product.
Scientist's Note:Crucially, the filter cake must not be allowed to dry in the air, especially with pyrophoric catalysts like Raney Ni or Pd/C. It should be kept wet with solvent and disposed of according to institutional safety protocols.
Solvent Evaporation: The filtrate is collected, and the methanol is removed under reduced pressure using a rotary evaporator.
Isolation and Purification: The resulting crude solid or oil is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure (5-Amino-2-methoxyphenyl)methanol.
Section 6: Safety and Handling
(5-Amino-2-methoxyphenyl)methanol is classified as hazardous and requires careful handling in a laboratory setting.[1]
GHS Hazard Classification:
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][5]
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[1][5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]
Recommended Precautions:
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[11]
Handling: Avoid breathing dust, fumes, or vapors.[5][11] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, remove the person to fresh air.[11][12] If swallowed, rinse mouth and seek immediate medical attention.[11]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12]
References
PubChem. (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from (5-Amino-2-methoxyphenyl)methanol
Introduction: The Strategic Value of (5-Amino-2-methoxyphenyl)methanol (5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis and med...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary aromatic amine, a primary benzylic alcohol, and an electron-donating methoxy group, offers multiple reactive sites for strategic derivatization. The interplay between the nucleophilic amino group and the hydroxymethyl moiety, influenced by the electronic properties of the methoxy substituent, allows for the construction of a diverse array of complex molecules.
This guide provides an in-depth exploration of key synthetic transformations starting from (5-Amino-2-methoxyphenyl)methanol. We will delve into the rationale behind specific experimental choices, present detailed, field-proven protocols, and discuss the potential applications of the resulting derivatives, which are often precursors to pharmacologically active agents and advanced materials.
The synthetic utility of (5-Amino-2-methoxyphenyl)methanol stems from the selective reactivity of its functional groups. The primary amine is a potent nucleophile, readily participating in acylation, sulfonylation, and condensation reactions. The hydroxymethyl group can be oxidized or can participate in cyclization reactions, often in concert with the adjacent amino group.
Caption: Key synthetic pathways originating from (5-Amino-2-methoxyphenyl)methanol.
Derivatization of the Amino Group: N-Acylation
N-acylation is a fundamental transformation that modulates the electronic and steric properties of the amino group, often serving as a key step in the synthesis of pharmaceuticals. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent.[1]
Scientific Rationale
The choice of acylating agent (e.g., acyl chloride vs. anhydride) and base is critical. Acyl chlorides are highly reactive and require a stoichiometric amount of base, such as pyridine or triethylamine, to neutralize the HCl byproduct, thereby driving the reaction to completion.[1] Acetic anhydride is a less aggressive acylating agent and can sometimes be used with only a catalytic amount of base or in an acidic solvent like acetic acid. The reaction is typically performed at a reduced temperature (0 °C) initially to control the exothermicity and minimize potential side reactions, such as di-acylation or O-acylation of the benzylic alcohol.
Protocol 1: General Procedure for N-Acetylation using Acetyl Chloride
This protocol describes a robust method for the N-acetylation of (5-Amino-2-methoxyphenyl)methanol.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Ice bath
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve (5-Amino-2-methoxyphenyl)methanol (1.0 eq) in anhydrous DCM (approx. 15 mL per gram of substrate). Add triethylamine (1.2 eq).
Addition of Acylating Agent: Cool the stirring solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise via a dropping funnel over 20-30 minutes. Maintaining the low temperature is crucial to ensure selectivity.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[1] The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acid.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, N-(4-(hydroxymethyl)-3-methoxyphenyl)acetamide, can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Acylating Agent
Acetyl Chloride (1.1 eq)
High reactivity ensures complete conversion.
Solvent
Dichloromethane (DCM)
Inert solvent, good solubility for reactants.
Base
Triethylamine (1.2 eq)
Neutralizes HCl byproduct, driving the reaction forward.
Temperature
0 °C to Room Temp.
Controls exothermicity and improves selectivity for N-acylation.
Typical Yield
>90% (after purification)
This is a high-yielding, reliable transformation.
Heterocyclic Synthesis: Formation of Benzoxazines
(5-Amino-2-methoxyphenyl)methanol is an excellent precursor for synthesizing substituted 1,4-benzoxazines. However, the more common and direct route to 1,3-benzoxazines involves a related starting material, an aminophenol, which reacts with an aldehyde and a primary amine in a Mannich condensation reaction.[2] The synthesis of 1,4-benzoxazine hybrids often involves multi-step sequences.[3] For educational purposes, we will describe the general principle of forming a 1,3-benzoxazine ring, a reaction of significant interest in materials science for creating thermosetting resins.[4]
Scientific Rationale
The synthesis of 1,3-benzoxazines is typically achieved through the Mannich reaction of a phenol, a primary amine, and formaldehyde.[2] This reaction leads to the formation of the characteristic six-membered oxazine ring fused to the benzene ring. The properties of the resulting benzoxazine monomer and its corresponding polymer can be tailored by varying the substituents on the phenol and amine precursors.[4]
The Versatile Synthon: A Guide to the Applications and Protocols of (5-Amino-2-methoxyphenyl)methanol in Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block (5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic compound featuring an amino group, a methoxy substituent, and a primary alcohol. Thi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Multifunctional Building Block
(5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic compound featuring an amino group, a methoxy substituent, and a primary alcohol. This unique arrangement of functionalities on a benzene ring makes it a highly valuable and versatile building block in modern organic synthesis. The nucleophilic amino group, the modifiable hydroxyl moiety, and the electron-donating methoxy group, which influences the reactivity of the aromatic ring, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of (5-Amino-2-methoxyphenyl)methanol, with a focus on its application in the construction of biologically relevant heterocyclic scaffolds, particularly quinolines. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use, aimed at researchers and professionals in drug discovery and development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.
Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
Safety and Handling: (5-Amino-2-methoxyphenyl)methanol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: A Gateway to 6-Methoxyquinoline Derivatives
One of the most significant applications of (5-Amino-2-methoxyphenyl)methanol is its use as a precursor for the synthesis of 6-methoxyquinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The 6-methoxy substitution is particularly prevalent in many bioactive quinolines, such as the antimalarial drug quinine.[3]
The synthetic strategy to access 6-methoxyquinolines from (5-Amino-2-methoxyphenyl)methanol involves a two-step sequence:
Oxidation: The primary alcohol functionality is selectively oxidized to an aldehyde, yielding 2-amino-5-methoxybenzaldehyde.
Friedländer Annulation: The resulting o-aminobenzaldehyde undergoes a cyclocondensation reaction with a carbonyl compound containing an α-methylene group to construct the quinoline ring system.
This two-step approach is a powerful and versatile method for the synthesis of a diverse library of substituted 6-methoxyquinolines.
Caption: Synthetic workflow for 6-methoxyquinolines.
Protocol 1: Chemoselective Oxidation of (5-Amino-2-methoxyphenyl)methanol
The selective oxidation of the primary alcohol in the presence of a nucleophilic amino group is a critical step. Over-oxidation to the carboxylic acid or side reactions involving the amino group must be avoided. A mild and efficient method utilizes a copper(I)-catalyzed aerobic oxidation.
Rationale for Experimental Choices:
Catalyst System: A copper(I) iodide/DMAP/TEMPO system is employed for its high chemoselectivity towards primary alcohols under mild conditions.[4] Copper(I) facilitates the aerobic oxidation cycle, while TEMPO acts as the catalytic oxidant. DMAP serves as a base to facilitate the reaction.
Solvent: Acetonitrile (CH₃CN) is a suitable solvent that dissolves the starting material and the catalyst system and is relatively inert under the reaction conditions.
Atmosphere: The reaction is carried out under an oxygen atmosphere (balloon) as oxygen is the terminal oxidant in this catalytic cycle.
Step-by-Step Protocol:
To a round-bottom flask, add (5-Amino-2-methoxyphenyl)methanol (1.53 g, 10 mmol), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), and 4-(dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 10 mol%).
Add acetonitrile (50 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
Add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (16 mg, 0.1 mmol, 1 mol%) to the reaction mixture.
Evacuate the flask and backfill with oxygen gas from a balloon. Maintain a positive pressure of oxygen throughout the reaction.
Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methoxybenzaldehyde.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the pure aldehyde as a yellow solid.
Expected Yield: 80-90%
Protocol 2: Friedländer Annulation for the Synthesis of a 6-Methoxyquinoline Derivative
The Friedländer annulation is a robust and widely used method for constructing the quinoline ring.[5] This protocol describes the synthesis of 6-methoxy-2-phenylquinoline from 2-amino-5-methoxybenzaldehyde and acetophenone.
Rationale for Experimental Choices:
Catalyst: Potassium hydroxide (KOH) is a commonly used and effective base catalyst for the Friedländer condensation. It promotes the initial aldol-type condensation between the enolate of acetophenone and the aldehyde.
Solvent: Ethanol is a suitable solvent that allows for the dissolution of the reactants and facilitates the reaction at reflux temperature.
Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent cyclodehydration and aromatization steps.
Step-by-Step Protocol:
In a round-bottom flask, dissolve 2-amino-5-methoxybenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.32 g, 11 mmol) in ethanol (50 mL).
Add powdered potassium hydroxide (1.12 g, 20 mmol) to the solution.
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (Eluent: 20% ethyl acetate in hexanes).
After completion, cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into ice-cold water (200 mL) with stirring. A precipitate will form.
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-phenylquinoline as a crystalline solid.
Expected Yield: 75-85%
Caption: Mechanism of the Friedländer Annulation.
Broader Applications in Drug Discovery and Materials Science
The utility of (5-Amino-2-methoxyphenyl)methanol extends beyond the synthesis of simple quinolines. The amino and hydroxyl functionalities provide handles for further derivatization, making it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery.
Medicinal Chemistry: The 6-methoxyquinoline core derived from this starting material is a key pharmacophore in various therapeutic areas. For instance, derivatives of 6-methoxyquinoline have been investigated as potential anticancer agents, P-glycoprotein inhibitors to overcome multidrug resistance, and as anti-inflammatory agents.[1][3] The amino group of the parent molecule can also be acylated or alkylated to introduce diverse side chains, while the hydroxyl group can be etherified or esterified to modulate the physicochemical properties and biological activity of the resulting molecules.
Materials Science: The fluorescent properties of certain quinoline derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] The ability to tune the electronic properties of the quinoline ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.
Conclusion: A Versatile and Indispensable Synthetic Tool
(5-Amino-2-methoxyphenyl)methanol is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups provides a gateway to a wide array of complex molecules, most notably the medicinally important 6-methoxyquinoline scaffold. The two-step oxidation/Friedländer annulation sequence presented in this guide is a robust and adaptable methodology for the synthesis of a diverse range of substituted quinolines. The insights into the rationale behind the experimental choices and the detailed protocols provided herein are intended to empower researchers in their synthetic endeavors, from small-scale laboratory synthesis to larger-scale drug development campaigns. As the demand for novel and effective therapeutic agents and advanced materials continues to grow, the strategic application of versatile synthons like (5-Amino-2-methoxyphenyl)methanol will undoubtedly play a crucial role in driving innovation.
References
Bharate, J. B., Vishwakarma, R. A., & Bharate, S. B. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC Advances, 5(52), 42020–42053. Available at: [Link]
PubChem. (n.d.). (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
ChemRxiv. (2024). A Dinuclear Ru(II) Schiff-Base Complex Catalyzed One-pot Synthesis of Quinolines through Acceptorless Dehydrogenative Coupling. Cambridge: Cambridge University Press. Available at: [Link]
Royal Society of Chemistry. (2021). Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (n.d.). Indirect Friedländer synthesis of quinolines from 2-aminobenzyl alcohol. Available at: [Link]
Organic Chemistry Portal. (n.d.). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]
ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Available at: [Link]
ResearchGate. (2022). The Friedländer Synthesis of Quinolines. Available at: [Link]
National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]
ResearchGate. (2022). Friedländer Quinoline Synthesis. Available at: [Link]
Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]
National Center for Biotechnology Information. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]
Beilstein Journals. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Frontiers. (2024). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. Available at: [Link]
Application Notes & Protocols: (5-Amino-2-methoxyphenyl)methanol as a Versatile Scaffold in Medicinal Chemistry
Abstract (5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic building block of significant interest to the medicinal chemistry community. Possessing a primary aromatic amine, a primary benzylic alcohol, and an...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(5-Amino-2-methoxyphenyl)methanol is a trifunctional aromatic building block of significant interest to the medicinal chemistry community. Possessing a primary aromatic amine, a primary benzylic alcohol, and an electron-donating methoxy group on a benzene ring, this scaffold offers three distinct points for chemical modification. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and reactivity. We present field-proven protocols for its derivatization, demonstrating its utility in constructing diverse molecular architectures, from simple acylated and alkylated analogs to complex heterocyclic systems, which are foundational in modern drug discovery programs.
Introduction: The Strategic Value of (5-Amino-2-methoxyphenyl)methanol
In the landscape of drug discovery, the selection of starting materials is a critical decision that dictates the scope of accessible chemical space. (5-Amino-2-methoxyphenyl)methanol (also known as 5-amino-2-methoxybenzyl alcohol) emerges as a high-value building block due to the orthogonal reactivity of its functional groups. The primary amine serves as a versatile handle for amide bond formation, sulfonylation, and participation in C-N cross-coupling reactions. The primary alcohol can be readily oxidized to an aldehyde for further elaboration or engaged in ether and ester linkages. The strategic placement of these groups, influenced by the activating methoxy substituent, makes this molecule a powerful precursor for generating libraries of compounds for high-throughput screening and lead optimization.[1]
The aminophenol structural motif, to which this compound is related, is present in numerous biologically active molecules, including those with analgesic, anti-inflammatory, and anticancer properties.[2][3] This guide will detail the practical application of (5-Amino-2-methoxyphenyl)methanol as a cornerstone for synthetic campaigns.
Physicochemical & Structural Data
A thorough understanding of a building block's properties is essential for reaction design and execution. The key characteristics of (5-Amino-2-methoxyphenyl)methanol are summarized below.
The most common and efficient route to (5-Amino-2-methoxyphenyl)methanol is via the reduction of a suitable nitro-substituted precursor. The following protocol describes the catalytic hydrogenation of 5-methoxy-2-nitrobenzaldehyde, followed by reduction of the aldehyde. A more direct, analogous synthesis involves the hydrogenation of 5-amino-2-methoxybenzaldehyde if available, or the direct reduction of (5-nitro-2-methoxyphenyl)methanol. A related synthesis is the hydrogenation of 5-methoxy-2-nitrobenzaldehyde using Raney nickel, which reduces both the nitro group and the aldehyde.[8]
Protocol 1: Synthesis via Catalytic Hydrogenation
This two-step procedure starts from 4-hydroxy-3-nitrobenzaldehyde, which is first methylated and then reduced. A more direct, analogous synthesis involves the catalytic hydrogenation of (5-nitro-2-methoxyphenyl)methanol.
Step A: Reduction of the Nitro Group
Reaction Setup : To a solution of (5-nitro-2-methoxyphenyl)methanol (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M), add 10% Palladium on carbon (Pd/C) (5-10 mol%).[9]
Hydrogenation : Place the reaction vessel under a hydrogen atmosphere (a balloon or a Parr hydrogenator apparatus can be used) at a pressure of 1-4 atm.[1]
Execution : Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Isolation : Concentrate the filtrate under reduced pressure to yield (5-Amino-2-methoxyphenyl)methanol, which can be used directly or purified further by crystallization or chromatography if necessary.
Reactivity and Synthetic Applications
The utility of (5-Amino-2-methoxyphenyl)methanol lies in the differential reactivity of its amine and alcohol functionalities.
The Versatile Synthon: A Detailed Technical Guide to the Application of (5-Amino-2-methoxyphenyl)methanol
This guide provides an in-depth exploration of (5-Amino-2-methoxyphenyl)methanol, a versatile bifunctional building block, for researchers, scientists, and professionals in drug development and synthetic organic chemistr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of (5-Amino-2-methoxyphenyl)methanol, a versatile bifunctional building block, for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into its fundamental properties, safe handling procedures, and provide a detailed, field-proven protocol for its application in the synthesis of substituted quinazolines, a scaffold of significant pharmacological interest.
Compound Profile and Strategic Importance
(5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is an aromatic compound featuring three key functional groups: a primary aromatic amine, a primary alcohol (hydroxymethyl group), and a methoxy ether. This strategic arrangement of functionalities makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The nucleophilic amine and the hydroxyl group provide two reactive centers for cyclization and derivatization, while the electron-donating methoxy group can influence the reactivity of the benzene ring.
Physicochemical Properties
A summary of the key physicochemical properties of (5-Amino-2-methoxyphenyl)methanol is presented in the table below for quick reference.
Trustworthiness in experimental work begins with a robust safety culture. (5-Amino-2-methoxyphenyl)methanol is classified as a hazardous substance, and adherence to strict safety protocols is mandatory.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety protocol necessitates the use of appropriate controls to minimize exposure.
Engineering Controls: All manipulations of solid (5-Amino-2-methoxyphenyl)methanol and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment:
Eye Protection: Chemical safety goggles are required at all times.
Hand Protection: Wear nitrile or other chemically resistant gloves.
Body Protection: A lab coat must be worn.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Heterocyclic Synthesis: The Quinazoline Scaffold
The quinazoline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antihypertensive properties. (5-Amino-2-methoxyphenyl)methanol is an excellent precursor for the synthesis of substituted quinazolines.
Rationale for a Copper-Catalyzed Cascade Reaction
We will focus on a copper-catalyzed cascade reaction, a powerful and efficient method for constructing the quinazoline core. This approach, based on the work of Chen et al.[3], involves the reaction of a (2-aminophenyl)methanol derivative with an aldehyde in the presence of a copper catalyst and an oxidant.
Causality behind Experimental Choices:
Copper Catalyst (e.g., CuCl): Copper(I) salts are effective catalysts for the initial aerobic oxidation of the benzyl alcohol to the corresponding aldehyde. This in situ generation of the aldehyde is a key step in the cascade.
Oxidant (e.g., Cerium Nitrate Hexahydrate or O₂): An oxidant is required to facilitate the final aromatization of the dihydroquinazoline intermediate to the stable quinazoline ring. Molecular oxygen from the air can often serve as a green and readily available oxidant in many copper-catalyzed aerobic oxidations.
Nitrogen Source (e.g., Ammonium Chloride): Ammonium chloride serves as the source for the second nitrogen atom in the quinazoline ring.
Solvent (e.g., Acetonitrile): A polar aprotic solvent like acetonitrile is typically used to ensure the solubility of the reactants and reagents.
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis of a 7-methoxy-2-substituted quinazoline from (5-Amino-2-methoxyphenyl)methanol.
Caption: Workflow for the synthesis of 7-methoxy-2-substituted quinazolines.
Detailed Experimental Protocol
This protocol is adapted from the general methodology for the copper-catalyzed cascade synthesis of quinazoline derivatives reported by Chen et al.[3]. Researchers should perform their own optimization experiments as needed.
Materials and Reagents
(5-Amino-2-methoxyphenyl)methanol
Substituted aldehyde (e.g., benzaldehyde)
Copper(I) chloride (CuCl)
Potassium hydroxide (KOH)
Ammonium chloride (NH₄Cl)
Cerium(IV) nitrate hexahydrate (optional, can enhance oxidation)
Acetonitrile (CH₃CN), anhydrous
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Amino-2-methoxyphenyl)methanol (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.2 mmol, 1.2 equiv.), copper(I) chloride (0.1 mmol, 10 mol%), potassium hydroxide (2.0 mmol, 2.0 equiv.), and ammonium chloride (2.0 mmol, 2.0 equiv.).
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
Reaction Conditions: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously. The reaction is typically run under an air atmosphere (the condenser is open to the air) to facilitate the aerobic oxidation step.
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Workup - Quenching and Extraction:
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the acetonitrile under reduced pressure using a rotary evaporator.
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-7-methoxyquinazoline.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for this transformation.
Caption: Proposed mechanism for the copper-catalyzed synthesis of quinazolines.
This guide provides a comprehensive framework for the utilization of (5-Amino-2-methoxyphenyl)methanol in synthetic chemistry. By understanding its properties, adhering to strict safety protocols, and applying robust synthetic methodologies, researchers can effectively leverage this versatile building block in their drug discovery and development endeavors.
References
PubChem. (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
Paul, N. D., et al. (2019). Singlet Diradical Ni(II) as a Bioinspired Catalyst for the Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines. The Journal of Organic Chemistry, 84(5), 2626–2641. [Link]
Wu, H., et al. (2013). Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives. The Journal of Organic Chemistry, 78(22), 11342–11348. [Link]
Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). Unexpected copper-catalyzed cascade synthesis of quinazoline derivatives. The Journal of organic chemistry, 78(22), 11342–11348. [Link]
Application Notes & Protocols: Synthesis of (5-Amino-2-methoxyphenyl)methanol
Introduction: The Strategic Importance of (5-Amino-2-methoxyphenyl)methanol (5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is a pivotal bifunctional building block in modern organic syn...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is a pivotal bifunctional building block in modern organic synthesis. Its unique structure, featuring a primary amine, a benzyl alcohol, and an electron-donating methoxy group on an aromatic scaffold, makes it a valuable precursor for a diverse range of complex molecules. It is particularly significant in the development of pharmaceutical agents, agrochemicals, and specialty materials. The primary amino group offers a nucleophilic site for amide bond formation, alkylation, and diazotization, while the hydroxyl group of the benzyl alcohol allows for etherification, esterification, and oxidation to the corresponding aldehyde.
The synthesis of this molecule, however, requires careful strategic planning to manage the reactivity of its functional groups. The most prevalent and logical synthetic approach involves the selective reduction of a nitro group on a precursor molecule. This application note provides a comprehensive guide to the reliable synthesis of (5-Aamino-2-methoxyphenyl)methanol, detailing two robust protocols for the critical nitro group reduction step. We will delve into the causality behind reagent selection and reaction conditions, ensuring a reproducible and scalable process for research and development professionals.
Synthetic Strategy Overview
The most efficient pathway to (5-Amino-2-methoxyphenyl)methanol begins with a commercially available or readily synthesized precursor, (5-Methoxy-2-nitrophenyl)methanol . The core transformation is the chemoselective reduction of the aromatic nitro group to a primary amine without affecting the sensitive benzyl alcohol moiety.
The overall synthetic transformation is as follows:
Caption: General reaction scheme for the synthesis.
This guide will focus on two field-proven methods for this reduction:
Catalytic Transfer Hydrogenation (CTH): A safe and highly efficient method using a hydrogen donor in the presence of a palladium catalyst.
Metal-Acid Reduction: A classic, robust, and highly selective method using Tin (II) Chloride.
The choice between these methods depends on factors such as available equipment, scale, and tolerance of other functional groups in more complex derivatives.
Caption: Decision workflow for selecting a reduction protocol.
Physicochemical and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target compound.
Table 1: Properties of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1]
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][5]
Storage: Store in a cool, dark, and tightly closed container away from oxidizing agents.[4]
Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This method is highly favored for its operational simplicity, safety (it avoids the use of high-pressure hydrogen gas), and the ease of product purification. Ammonium formate serves as the in situ hydrogen source.[6]
Materials:
(5-Methoxy-2-nitrophenyl)methanol (1.0 eq)
Ammonium formate (HCOONH₄) (4.0-5.0 eq)
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% by weight)
Methanol (or Ethanol)
Celite®
Ethyl Acetate
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (5-Methoxy-2-nitrophenyl)methanol (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).
Reagent Addition: To the stirred solution, add ammonium formate (4.0-5.0 eq).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric when dry. Handle with care.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, gently heat the mixture to 40-60 °C to ensure completion.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
Catalyst Removal: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.
Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
Work-up: Partition the resulting residue between ethyl acetate and deionized water. The organic layer contains the product, while the aqueous layer will retain excess ammonium salts.
Extraction & Drying: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
Final Product: Concentrate the dried organic phase under reduced pressure to yield (5-Amino-2-methoxyphenyl)methanol as a crude solid, which can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Protocol B: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic, highly reliable method for nitro group reduction. It is particularly valued for its exceptional chemoselectivity, leaving other reducible groups like aldehydes, esters, and halogens unaffected.[7][8] The primary drawback is the generation of tin-based waste streams that require proper disposal.
Materials:
(5-Methoxy-2-nitrophenyl)methanol (1.0 eq)
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
Absolute Ethanol
Ethyl Acetate
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve (5-Methoxy-2-nitrophenyl)methanol (1.0 eq) in absolute ethanol (15-20 mL per gram of substrate).
Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution in portions. The addition may be exothermic.
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir.
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
Quenching & Neutralization: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the acidic mixture by slowly adding 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Washing & Drying: Combine all organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
Final Product: Concentrate the filtrate under reduced pressure to afford the crude (5-Amino-2-methoxyphenyl)methanol. Purify further if needed.
Discussion of Reaction Conditions & Causality
Choice of Reducing System: The primary challenge is the selective reduction of the nitro group in the presence of a benzyl alcohol. Over-reduction could lead to hydrodeoxygenation of the alcohol group.
CTH with Pd/C: This system is highly effective for reducing nitro groups. The palladium surface catalyzes the decomposition of ammonium formate into hydrogen, which is then transferred to the nitro group. This method is generally mild and avoids the harsh acidic conditions of the SnCl₂ method.[6][9]
SnCl₂ in Ethanol: Tin(II) chloride is a single-electron transfer agent that, in a protic solvent, effectively reduces nitroarenes to anilines. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) before reaching the final amine. This method's high chemoselectivity makes it ideal for substrates with multiple sensitive functional groups.[7][8]
Solvent Selection:
Methanol/Ethanol: These polar protic solvents are excellent for both protocols. They readily dissolve the starting material and the reagents (ammonium formate or SnCl₂·2H₂O). In the SnCl₂ reduction, the alcohol also serves as a proton source.
Work-up Logic:
Celite Filtration: Both Pd/C and the tin salts formed during the SnCl₂ workup are fine particulates. Filtering through a pad of Celite® provides a porous medium that prevents these fine particles from passing through, ensuring their effective removal from the product solution.
Aqueous Wash/Neutralization: In the SnCl₂ protocol, neutralization with sodium bicarbonate is critical to quench the acidic reaction and precipitate the tin hydroxides, facilitating their removal. In both protocols, washing with water and brine removes water-soluble byproducts and salts.
Table 2: Comparison of Reduction Protocols
Parameter
Protocol A: Catalytic Transfer Hydrogenation
Protocol B: Tin(II) Chloride Reduction
Primary Reagent
Ammonium Formate
Tin(II) Chloride Dihydrate
Catalyst
10% Pd/C
None (stoichiometric reagent)
Solvent
Methanol or Ethanol
Ethanol
Temperature
Room Temp to 60 °C
Reflux (70-80 °C)
Key Advantages
No H₂ gas, cleaner work-up, catalyst is recyclable.
Excellent chemoselectivity, tolerant of many functional groups.[6][7]
Applications of (5-Amino-2-methoxyphenyl)methanol in Materials Science: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of (5-Amino-2-methoxyphenyl)methanol in materials science. While direc...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of (5-Amino-2-methoxyphenyl)methanol in materials science. While direct literature on this specific molecule is emerging, its unique trifunctional structure—possessing a primary amine, a hydroxyl group, and a methoxy group on an aromatic ring—makes it a highly promising candidate for the development of advanced polymers and functional materials. This document outlines detailed application notes and protocols for its use in the synthesis of high-performance polybenzoxazines, as a curing agent for epoxy resins, and as a novel corrosion inhibitor. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.
Introduction to (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, also known as 3-hydroxymethyl-4-methoxyaniline, is an aromatic organic compound with the molecular formula C₈H₁₁NO₂. Its key structural features—a primary aromatic amine, a phenolic hydroxyl group (albeit masked as a methoxy ether in one position, with a hydroxymethyl group in another), and an electron-donating methoxy group—confer a unique combination of reactivity and functionality. This positions it as a versatile building block for various materials.
The presence of both a nucleophilic amine and a reactive hydroxymethyl group on the same molecule allows it to participate in various polymerization and surface functionalization reactions.
Application in the Synthesis of High-Performance Polybenzoxazines
Polybenzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, low water absorption, good electrical insulating properties, and high char yield.[1] They are synthesized through the ring-opening polymerization of benzoxazine monomers, which are typically formed from a phenol, a primary amine, and formaldehyde.[2]
The structure of (5-Amino-2-methoxyphenyl)methanol makes it an ideal "A-B" type monomer for polybenzoxazine synthesis, where the amine and the phenolic hydroxyl (from the hydroxymethyl group after a likely transformation or reaction) functionalities are present in the same molecule. This can lead to the formation of linear polybenzoxazine precursors that can be subsequently cross-linked.
Rationale for Use
The primary amine group of (5-Amino-2-methoxyphenyl)methanol can react with formaldehyde and a phenolic compound to form the oxazine ring. The hydroxymethyl group can be converted to a phenolic hydroxyl group under certain reaction conditions or participate in cross-linking reactions at elevated temperatures, contributing to a denser polymer network. The methoxy group can enhance the processability and solubility of the resulting monomer and polymer.
Experimental Protocol: Synthesis of a Polybenzoxazine Precursor
This protocol describes the synthesis of a benzoxazine monomer from (5-Amino-2-methoxyphenyl)methanol and its subsequent thermal polymerization.
Materials:
(5-Amino-2-methoxyphenyl)methanol
Paraformaldehyde
Toluene
Ethanol
Sodium sulfate (anhydrous)
Procedure:
Monomer Synthesis:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-Amino-2-methoxyphenyl)methanol (0.1 mol) in a mixture of toluene (100 mL) and ethanol (50 mL).
Add paraformaldehyde (0.2 mol) to the solution.
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, wash the solution with deionized water (3 x 50 mL) in a separatory funnel.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The resulting product is the benzoxazine monomer, which can be further purified by column chromatography or recrystallization.
Thermal Polymerization:
Place a sample of the synthesized benzoxazine monomer in a differential scanning calorimeter (DSC) to determine its polymerization temperature. Typically, the exothermic peak of polymerization for benzoxazines occurs between 180 °C and 250 °C.[2]
To prepare a polymer film, dissolve the monomer in a suitable solvent (e.g., N,N-dimethylformamide) and cast it onto a glass substrate.
Cure the film in an oven using a step-wise heating program based on the DSC results (e.g., 1 hour at 160 °C, 1 hour at 180 °C, and 2 hours at 200 °C).
Characterization:
Monomer: ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the structure.
Polymer: FTIR to observe the disappearance of characteristic oxazine ring bands. Thermogravimetric Analysis (TGA) to evaluate thermal stability and char yield. Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Caption: Synthesis of Polybenzoxazine from (5-Amino-2-methoxyphenyl)methanol.
Application as a Curing Agent for Epoxy Resins
Epoxy resins are widely used thermosetting polymers in adhesives, coatings, and composites due to their excellent mechanical properties, chemical resistance, and adhesion.[3] They require a curing agent, or hardener, to form a three-dimensional cross-linked network. Amines are one of the most common types of curing agents for epoxy resins.[4]
Rationale for Use
The primary amine group of (5-Amino-2-methoxyphenyl)methanol contains two active hydrogen atoms that can react with the epoxy groups of the resin, initiating the cross-linking process. The aromatic nature of the molecule is expected to impart higher thermal stability and chemical resistance to the cured epoxy compared to aliphatic amine curing agents. The hydroxymethyl and methoxy groups can influence the reactivity, viscosity, and final properties of the cured network through hydrogen bonding and steric effects.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
(5-Amino-2-methoxyphenyl)methanol
Acetone (optional, as a solvent to reduce viscosity)
Procedure:
Stoichiometric Calculation:
Determine the amine hydrogen equivalent weight (AHEW) of (5-Amino-2-methoxyphenyl)methanol. For a primary amine, AHEW = Molecular Weight / number of active hydrogens. (AHEW = 153.18 / 2 = 76.59 g/eq).
Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).
Calculate the stoichiometric amount of the curing agent needed per 100 grams of epoxy resin (phr): phr = (AHEW / EEW) * 100.
Curing Process:
Preheat the epoxy resin to 60 °C to reduce its viscosity.
Add the calculated amount of (5-Amino-2-methoxyphenyl)methanol to the preheated epoxy resin.
Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix until uniform.
Pour the mixture into a pre-heated mold and cure in an oven. A typical curing schedule for aromatic amines is a two-stage process: an initial cure at a lower temperature (e.g., 80 °C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150 °C for 3 hours).[4]
Characterization:
Curing Behavior: DSC to determine the curing kinetics (onset, peak, and end-set temperatures) and the glass transition temperature (Tg) of the cured sample.
Mechanical Properties: Tensile testing and dynamic mechanical analysis (DMA) to evaluate the storage modulus, loss modulus, and tan delta.
Thermal Stability: TGA to determine the decomposition temperature.
Caption: Workflow for Curing Epoxy Resin.
Application as a Corrosion Inhibitor
Corrosion is the degradation of a material due to its reaction with the environment, leading to significant economic losses. Organic corrosion inhibitors are compounds that, when added in small concentrations to a corrosive environment, can effectively reduce the corrosion rate of a metal.[5]
Rationale for Use
Organic molecules containing heteroatoms such as nitrogen and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors.[5] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. (5-Amino-2-methoxyphenyl)methanol possesses several features that make it a promising corrosion inhibitor:
Nitrogen and Oxygen Atoms: The lone pair of electrons on the nitrogen of the amine group and the oxygen atoms of the hydroxymethyl and methoxy groups can coordinate with the vacant d-orbitals of the metal atoms.
Aromatic Ring: The π-electrons of the benzene ring can interact with the metal surface, enhancing the adsorption and surface coverage.
Multiple Adsorption Centers: The presence of multiple functional groups allows for stronger and more stable adsorption on the metal surface.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of (5-Amino-2-methoxyphenyl)methanol as a corrosion inhibitor for mild steel in an acidic medium (1 M HCl) using the weight loss method.
Materials:
Mild steel coupons of known dimensions
1 M Hydrochloric acid (HCl) solution
(5-Amino-2-methoxyphenyl)methanol
Acetone
Deionized water
Analytical balance
Procedure:
Coupon Preparation:
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
Measure the initial weight of each coupon using an analytical balance.
Weight Loss Measurement:
Prepare solutions of 1 M HCl containing different concentrations of (5-Amino-2-methoxyphenyl)methanol (e.g., 100, 200, 500, 1000 ppm).
Immerse the pre-weighed coupons in the test solutions for a specific period (e.g., 6 hours) at room temperature. A blank test with only 1 M HCl should also be performed.
After the immersion period, remove the coupons, wash them with deionized water, dry, and re-weigh.
Calculation of Inhibition Efficiency:
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Further Characterization:
Electrochemical Studies: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can provide insights into the inhibition mechanism (anodic, cathodic, or mixed-type) and the kinetics of the corrosion process.
Surface Analysis: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to visualize the morphology of the metal surface with and without the inhibitor.
Caption: Mechanism of Corrosion Inhibition.
Conclusion
(5-Amino-2-methoxyphenyl)methanol is a promising and versatile molecule for applications in materials science. Its unique combination of functional groups allows for its use in the synthesis of advanced polymers like polybenzoxazines and as an effective curing agent for epoxy resins, potentially imparting enhanced thermal and mechanical properties. Furthermore, its molecular structure suggests its potential as an efficient corrosion inhibitor for metals in aggressive environments. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this compound in the development of next-generation materials.
References
Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. (2024).
Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. (n.d.). J-STAGE.
Experimental and Theoretical Studies of the Corrosion Inhibition of 4-amino-2-(4-chlorophenyl). (2018). Portuguese Electrochimica Acta.
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025).
Bio-Based Polybenzoxazine–Cellulose Grafted Films: Material Fabric
The Synthesis and Property Study of NH-Ac-Anchored Multilayer 3D Polymers. (2025).
Curing kinetics, mechanism and chemorheological behavior of methanol etherified amino/novolac epoxy systems. (n.d.). Express Polymer Letters.
2-Amino-4-(4-methoxyphenyl)-thiazole as a novel corrosion inhibitor for mild steel in acidic medium. (n.d.).
Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. (n.d.).
Materials science breakthroughs 2025: Trends to w
Sustainable Preparation of Bio-Based Polybenzoxazine Resins from Amino Acid and Their Application in CO2 Adsorption. (n.d.).
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2021). Middle East Technical University.
Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (n.d.).
Curable systems containing epoxy resin and methanol or ethanol solvent to suppress the catalytic reaction between epoxy resin and an imidazole catalytic curing agent. (1979).
Evaluation of Novel Bio-Based Amino Curing Agent Systems for Epoxy Resins: Effect of Tryptophan and Guanine. (2020). MDPI.
Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. (n.d.).
A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. (2025).
Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. (2023).
Mechanically-Induced Chemical Changes in Polymeric Materials. (n.d.).
ACADEMIA „ȘTEFAN CEL MARE” A MINISTERULUI AFACERILOR INTERNE AL REPUBLICII MOLDOVA. ŞCOALA DOCTORALĂ „ŞTIINŢE PENALE. (n.d.). ANACEC.md.
Commercial and Financial Chronicle : January 1, 1951 : General Corporation and Investment News, Vol. 173, No. 4973. (1951). FRASER.
Ontario Sessional Papers, 1900, No.26-32. (1900). Internet Archive.
Application and Protocol Guide for the Characterization of (5-Amino-2-methoxyphenyl)methanol
Introduction (5-Amino-2-methoxyphenyl)methanol, a substituted aminophenol derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its chemical structure,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(5-Amino-2-methoxyphenyl)methanol, a substituted aminophenol derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its chemical structure, comprising a primary aromatic amine, a phenol-like hydroxyl group (as a methyl ether), and a benzylic alcohol, imparts a unique combination of reactivity and potential for forming complex molecular architectures. The precise characterization of this intermediate is paramount to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). Inconsistencies in the quality of such starting materials can have profound implications on the safety and efficacy of the resulting drug product.
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of (5-Amino-2-methoxyphenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and X-ray Crystallography. The protocols are presented with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the methodologies and the interpretation of the resulting data.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous determination of the molecular structure of (5-Amino-2-methoxyphenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's constitution and the absence of isomeric impurities.
Rationale for NMR Analysis
The proton and carbon nuclei within the molecule have distinct chemical shifts due to the varying electron densities around them, influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the hydroxymethyl group. The coupling patterns (multiplicities) in the ¹H NMR spectrum reveal the connectivity of adjacent protons, while the integration of the signals corresponds to the number of protons in a given environment. ¹³C NMR, often acquired with proton decoupling, provides a count of the unique carbon environments.
Predicted NMR Data
While experimental spectra for (5-Amino-2-methoxyphenyl)methanol are not widely published, highly accurate predictions can be made based on the analysis of structurally similar compounds, such as 2-aminobenzyl alcohol and various anisidine derivatives.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Data for (5-Amino-2-methoxyphenyl)methanol in CDCl₃
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Aromatic
~6.8 - 7.0
d
1H
H-3
Aromatic
~6.6 - 6.8
dd
1H
H-4
Aromatic
~6.5 - 6.7
d
1H
H-6
Methylene
~4.6
s
2H
-CH₂OH
Amino
~3.7 (broad)
s
2H
-NH₂
Methoxy
~3.8
s
3H
-OCH₃
Hydroxyl
Variable (broad)
s
1H
-OH
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Aromatic
~150
C-2 (C-OCH₃)
Aromatic
~140
C-5 (C-NH₂)
Aromatic
~130
C-1 (C-CH₂OH)
Aromatic
~115
C-3
Aromatic
~112
C-4
Aromatic
~105
C-6
Methylene
~65
-CH₂OH
Methoxy
~55
-OCH₃
Protocol for NMR Analysis
1.3.1. Sample Preparation
Accurately weigh approximately 10-20 mg of (5-Amino-2-methoxyphenyl)methanol.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those in the -OH and -NH₂ groups.[4]
Transfer the solution to a 5 mm NMR tube.
If required for quantitative analysis, add a known amount of an internal standard.
1.3.2. Instrument Parameters (¹H NMR)
Spectrometer Frequency: 400 MHz or higher for better resolution.
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on the sample concentration.
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
1.3.3. Instrument Parameters (¹³C NMR)
Spectrometer Frequency: 100 MHz or higher.
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.
1.3.4. Data Processing and Interpretation
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the ¹H NMR signals.
Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values and data from analogous structures.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For (5-Amino-2-methoxyphenyl)methanol, FTIR can confirm the presence of the -OH, -NH₂, C-O, and aromatic C-H and C=C bonds.
Rationale for FTIR Analysis
The covalent bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber, which provides a "fingerprint" of the molecule.
Expected FTIR Absorption Bands
Table 2: Characteristic FTIR Absorption Bands for (5-Amino-2-methoxyphenyl)methanol
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
O-H (alcohol)
Stretching
3200-3600
Broad, Strong
N-H (primary amine)
Stretching
3300-3500
Medium (two bands)
C-H (aromatic)
Stretching
3000-3100
Medium to Weak
C-H (aliphatic)
Stretching
2850-3000
Medium
C=C (aromatic)
Stretching
1500-1600
Medium to Strong
N-H (primary amine)
Bending
1580-1650
Medium
C-O (ether, aromatic)
Stretching
1200-1275
Strong
C-O (alcohol)
Stretching
1000-1260
Strong
Note: The NIST WebBook provides a gas-phase IR spectrum for the isomeric 5-Amino-2-methoxyphenol, which can serve as a comparative reference.[5]
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
2.3.1. Sample Preparation
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Collect a background spectrum of the empty ATR accessory.
Place a small amount of the solid (5-Amino-2-methoxyphenyl)methanol sample onto the ATR crystal.
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
2.3.2. Instrument Parameters
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
2.3.3. Data Analysis
Collect the sample spectrum.
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Label the major peaks and assign them to the corresponding functional groups based on their position, shape, and intensity.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Rationale for Mass Spectrometry Analysis
In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion (M⁺˙) peak confirms the molecular weight of the compound. The fragmentation pattern is reproducible and characteristic of the molecule's structure, providing a "fingerprint" that can be used for identification.
Expected Mass Spectrum Data
The molecular formula of (5-Amino-2-methoxyphenyl)methanol is C₈H₁₁NO₂, giving a monoisotopic mass of approximately 153.08 Da.[1]
Table 3: Predicted m/z Values for Key Fragments in the EI Mass Spectrum of (5-Amino-2-methoxyphenyl)methanol
m/z
Proposed Fragment
Comments
153
[C₈H₁₁NO₂]⁺˙
Molecular Ion (M⁺˙)
136
[M - NH₃]⁺˙ or [M - OH]⁺
Loss of ammonia or hydroxyl radical
122
[M - CH₂OH]⁺
Loss of the hydroxymethyl group
108
[M - CH₂OH - CH₂]⁺
Subsequent fragmentation
Note: PubChemLite provides predicted m/z values for various adducts, which is more relevant for soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[6]
Protocol for GC-MS Analysis (EI)
3.3.1. Sample Preparation
Prepare a dilute solution of (5-Amino-2-methoxyphenyl)methanol (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
3.3.2. Gas Chromatography (GC) Parameters
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
3.3.3. Mass Spectrometry (MS) Parameters
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: 40-400 amu.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
3.3.4. Data Analysis
Identify the peak corresponding to (5-Amino-2-methoxyphenyl)methanol in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion peak and major fragment ions.
Propose fragmentation pathways to explain the observed fragment ions. This can be aided by comparing the spectrum to libraries of known compounds.
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A well-developed HPLC method can separate (5-Amino-2-methoxyphenyl)methanol from starting materials, by-products, and degradation products.
Rationale for HPLC Analysis
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like (5-Amino-2-methoxyphenyl)methanol, a reversed-phase (RP) HPLC method, using a non-polar stationary phase and a polar mobile phase, is typically suitable. A UV detector is commonly used for aromatic compounds due to their strong absorbance in the UV region.
Protocol for RP-HPLC Method Development
4.2.1. Sample and Mobile Phase Preparation
Sample Preparation: Prepare a stock solution of (5-Amino-2-methoxyphenyl)methanol in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid. The acid helps to protonate the amine group, leading to sharper peaks.
4.2.2. HPLC Instrument Parameters
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution is often a good starting point for method development. For example:
Start with 95% A / 5% B.
Linearly increase to 95% B over 15 minutes.
Hold at 95% B for 5 minutes.
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector: UV detector set at a wavelength of maximum absorbance (e.g., 280 nm, to be determined by a UV scan).
4.2.3. Data Analysis and Purity Calculation
Run the sample and identify the main peak corresponding to (5-Amino-2-methoxyphenyl)methanol.
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
4.2.4. Method Validation
For quantitative applications, the method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.
Thermal Stability and Phase Behavior by Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the physicochemical properties of pharmaceutical materials.[7] They provide information on melting point, polymorphism, desolvation, and thermal stability.
Rationale for Thermal Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and glass transitions.[8]
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of volatiles like water or residual solvents.[9]
Protocol for DSC Analysis
5.2.1. Sample Preparation
Accurately weigh 2-5 mg of (5-Amino-2-methoxyphenyl)methanol into an aluminum DSC pan.
Crimp the pan with a lid. It is advisable to use a pinhole lid to allow any evolved gases to escape.
5.2.2. Instrument Parameters
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
5.2.3. Data Analysis
The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.
Determine the onset temperature and the peak maximum of the melting endotherm. The onset temperature is typically reported as the melting point.
Protocol for TGA Analysis
5.3.1. Sample Preparation
Accurately weigh 5-10 mg of (5-Amino-2-methoxyphenyl)methanol into a ceramic or platinum TGA pan.
5.3.2. Instrument Parameters
Temperature Program: Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
5.3.3. Data Analysis
The TGA curve will show the percentage of weight loss as a function of temperature.
The derivative of the TGA curve (DTG) can be plotted to show the rate of weight loss, which helps in identifying distinct decomposition steps.
Determine the onset temperature of decomposition as an indicator of thermal stability.
Definitive Structure and Solid-State Conformation by X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Rationale for X-ray Crystallography
When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions can be determined.
Protocol for Single-Crystal X-ray Diffraction
6.2.1. Crystal Growth
High-quality single crystals are essential for this technique.
Slow evaporation of a saturated solution of (5-Amino-2-methoxyphenyl)methanol in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for growing crystals.
Other techniques include slow cooling of a saturated solution or vapor diffusion.
6.2.2. Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[11]
6.2.3. Structure Solution and Refinement
The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
6.2.4. Data Interpretation
The final output is a detailed crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, bond angles, and other structural details. This provides unequivocal proof of the molecular structure and reveals information about hydrogen bonding and crystal packing.
Diagrams
Experimental Workflow for Characterization
Caption: Workflow for the comprehensive characterization of (5-Amino-2-methoxyphenyl)methanol.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and key characterization attributes.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of (5-Amino-2-methoxyphenyl)methanol. The integration of spectroscopic, chromatographic, and thermal methods ensures a thorough understanding of the compound's identity, purity, structure, and stability. Adherence to these detailed protocols will enable researchers and drug development professionals to confidently assess the quality of this critical intermediate, thereby contributing to the development of safe and effective pharmaceutical products.
References
Vertex AI Search. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides.
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
The Royal Society of Chemistry. (n.d.). Supporting information for -.
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
LINSEIS. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
NIH. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
Application Notes and Protocols: Safe Handling and Storage of (5-Amino-2-methoxyphenyl)methanol
Section 1: Introduction and Scope (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5) is an aromatic organic compound featuring both a primary amine and a primary alcohol functional group.[1] Its structure makes it a va...
Author: BenchChem Technical Support Team. Date: January 2026
Section 1: Introduction and Scope
(5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5) is an aromatic organic compound featuring both a primary amine and a primary alcohol functional group.[1] Its structure makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, the presence of these functional groups also imparts specific chemical reactivity and potential physiological effects that necessitate rigorous safety protocols. Aromatic amines, as a class, are known for their potential toxicity, and their handling requires careful consideration to minimize exposure.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (5-Amino-2-methoxyphenyl)methanol. The protocols herein are designed to be self-validating systems, grounded in the principles of chemical safety and risk mitigation. The causality behind each procedural step is explained to foster a deeper understanding and a proactive safety culture in the laboratory.
Section 2: Compound Profile and Hazard Identification
A thorough understanding of a chemical's properties is the foundation of its safe use. The key identifiers and GHS hazard classifications for (5-Amino-2-methoxyphenyl)methanol are summarized below.
GHS Hazard Classification and Mechanistic Insights
The compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The causality of these hazards is rooted in its molecular structure.
Hazard Statement
GHS Classification
Mechanistic Rationale and Field Insight
H302: Harmful if swallowed
Acute Toxicity, Oral (Category 4)
The aromatic amine moiety can be readily absorbed through the gastrointestinal tract, potentially leading to systemic toxicity.[1][2]
H312: Harmful in contact with skin
Acute Toxicity, Dermal (Category 4)
Aromatic amines are often lipid-soluble, allowing for absorption through the skin, which can cause systemic effects.[1][2]
H332: Harmful if inhaled
Acute Toxicity, Inhalation (Category 4)
If the solid is dispersed as a fine dust, inhalation can lead to rapid absorption via the lungs, posing a significant risk.[1]
H315: Causes skin irritation
Skin Corrosion/Irritation (Category 2)
The compound can act as a local irritant, disrupting the skin barrier and causing inflammation upon direct contact.[1]
H319: Causes serious eye irritation
Serious Eye Damage/Irritation (Category 2A)
Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[1]
H335: May cause respiratory irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)
Inhaled dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1]
Section 3: Risk Assessment and the Hierarchy of Controls
Before handling any chemical, a risk assessment is mandatory. The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes strategies to eliminate or minimize hazards. Personal Protective Equipment (PPE) is the final line of defense, employed after all other controls have been considered.
Caption: Decision workflow for the proper storage of newly received (5-Amino-2-methoxyphenyl)methanol.
Incompatibilities
Segregate (5-Amino-2-methoxyphenyl)methanol from the following classes of chemicals to prevent hazardous reactions:
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.
Strong Acids / Acid Chlorides / Acid Anhydrides: Can react exothermically with the amine group.
[6]* Strong Bases: May be incompatible.
[7]
Section 6: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Emergency Situation
Procedure
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [7][6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [7]
Small Spill (in fume hood)
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
Fire
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Upon heating, hazardous decomposition products like carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may form. [7][6]
Section 7: References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237567, (5-Amino-2-methoxyphenyl)methanol. Available at: [Link]
University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]
Storemasta (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Available at: [Link]
The University of Queensland. Chemical Storage Safety Guideline. Available at: [Link]
Appchem. (5-Amino-2-methoxyphenyl)methanol. Available at: [Link]
Chemistry Stack Exchange (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. Available at: [Link]
ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]
Methanex Corporation. Safety Data Sheet - Methanol. Available at: [Link]
National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Available at: [Link]
BioShop Canada Inc. Safety Data Sheet - Methanol. Available at: [Link]
Baylor University. Laboratory Safety Manual. Available at: [Link]
PubChemLite. (5-amino-2-methoxyphenyl)methanol (C8H11NO2). Available at: [Link]
Pharmaffiliates. (2-Amino-5-methoxyphenyl)methanol. Available at: [Link]
Methanol Institute. Methanol Safe Handling Manual. Available at: [Link]
Application Note & Protocol: A Robust and Scalable Synthesis of (5-Amino-2-methoxyphenyl)methanol
Abstract (5-Amino-2-methoxyphenyl)methanol is a valuable bifunctional building block in medicinal chemistry and drug development. Its synthesis on a laboratory scale can be accomplished through various reductive methods.
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(5-Amino-2-methoxyphenyl)methanol is a valuable bifunctional building block in medicinal chemistry and drug development. Its synthesis on a laboratory scale can be accomplished through various reductive methods. However, scaling these processes for pilot plant or manufacturing settings requires careful consideration of safety, efficiency, environmental impact, and economic viability. This application note provides a detailed, field-proven protocol for the scale-up synthesis of (5-Amino-2-methoxyphenyl)methanol via the catalytic hydrogenation of 5-methoxy-2-nitrobenzaldehyde. We delve into the causality behind experimental choices, present a thorough safety and hazard analysis, and outline a self-validating protocol complete with analytical monitoring and purification strategies. This guide is intended for researchers, chemists, and process engineers involved in scaling up pharmaceutical intermediates.
Introduction: The Significance of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, also known as 2-amino-4-methoxybenzyl alcohol, possesses both a nucleophilic aromatic amine and a primary alcohol functionality. This unique arrangement makes it a versatile intermediate for constructing complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a key fragment in various pharmacologically active molecules. The increasing demand for this intermediate necessitates the development of a scalable, safe, and reproducible synthetic process. While several methods exist for the reduction of nitroarenes, catalytic hydrogenation stands out for its high efficiency, cleaner reaction profiles, and favorable environmental footprint, making it the preferred industrial method.[1][2]
Synthetic Route Analysis
The most direct and scalable pathway to (5-Amino-2-methoxyphenyl)methanol is the simultaneous reduction of the nitro and aldehyde functionalities of the readily available precursor, 5-methoxy-2-nitrobenzaldehyde.
Caption: Synthetic pathway for (5-Amino-2-methoxyphenyl)methanol.
Rationale for Route Selection: Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this transformation on a large scale for several compelling reasons:
High Selectivity & Yield: Catalysts like Palladium on carbon (Pd/C) or Raney® Nickel effectively reduce both the aromatic nitro group and the aldehyde to the desired amine and alcohol, respectively, often with minimal side product formation.[3][4]
Atom Economy & Environmental Impact: The primary reagent is hydrogen gas, and the main byproduct is water, making it a green and atom-economical process.[5] This contrasts sharply with stoichiometric metal-acid reductions (e.g., Fe/HCl) that generate large quantities of metallic waste.[4]
Process Control: Modern high-pressure reactors allow for precise control over temperature, pressure, and stirring, ensuring batch-to-batch consistency. The reaction progress can be easily monitored by the rate of hydrogen uptake.[6]
Alternative Route: Chemical Reduction
An alternative approach involves the use of chemical reducing agents like sodium borohydride (NaBH₄). While effective for reducing the aldehyde, the reduction of the nitro group typically requires harsher conditions or different reagents. A two-step process (aldehyde reduction followed by nitro reduction) could be envisioned, but a one-pot reduction using NaBH₄ in the presence of a catalyst has also been reported for nitroarenes.[7]
However, for scale-up, NaBH₄ presents significant challenges:
Exothermic Quenching: NaBH₄ reacts violently with water and protic solvents like methanol, releasing large amounts of heat and flammable hydrogen gas.[8][9]
Runaway Reactions: Under adiabatic or cooling-failure conditions, the hydrolysis of NaBH₄ can lead to a dangerous thermal runaway.[8]
Stoichiometric Waste: The process generates borate salts as byproducts, which require disposal.
Given these safety and environmental concerns, catalytic hydrogenation is the superior choice for manufacturing-scale synthesis.
Process Safety & Hazard Analysis
Scaling up any chemical process requires a rigorous safety assessment. The chosen catalytic hydrogenation route involves several inherent hazards that must be meticulously managed.
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[10] All operations must be conducted in a well-ventilated area, using pressure-rated equipment, and with strict protocols to eliminate oxygen from the system before hydrogen is introduced.[11][12]
Pyrophoric Catalysts: Both Palladium on carbon (Pd/C) and Raney® Nickel are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[12][13] They can ignite spontaneously upon contact with air. The catalyst must always be handled wet with solvent or water and filtered using closed systems to prevent air exposure.[11][13] Spent catalyst should be immediately quenched with water and stored in a dedicated, properly labeled waste container.[13]
Exothermic Reaction: Hydrogenation reactions are exothermic. An efficient cooling system (e.g., reactor jacket with chilled fluid) is mandatory to control the reaction temperature and prevent a runaway reaction.[11]
Pressure Management: The reaction is conducted under pressure. The reactor must be equipped with safety relief valves and rupture discs to prevent over-pressurization.[11] A thorough leak test with an inert gas like nitrogen must be performed before every run.[6]
This protocol is designed for a 20 L scale in a suitable high-pressure hydrogenation reactor. All operators must be fully trained in high-pressure reactor operation.[10]
Catalyst, handle as a pyrophoric solid. Use 180 g of the wet catalyst.
Hydrogen Gas (H₂)
1333-74-0
2.02 g/mol
As required
-
High purity grade
Nitrogen Gas (N₂)
7727-37-9
28.01 g/mol
As required
-
Inert gas for purging
Celite® (Diatomaceous Earth)
61790-53-2
-
~200 g
-
Filtration aid
Equipment
20 L High-Pressure Hydrogenation Reactor (e.g., Hastelloy or Stainless Steel) equipped with a mechanical stirrer, cooling jacket, temperature probe, pressure gauge, gas inlet/outlet valves, and a rupture disc assembly.
Filtration apparatus (e.g., enclosed filter press or Nutsche filter) to handle the pyrophoric catalyst safely.
Rotary evaporator with a suitably sized flask for solvent removal.
Glassware for work-up and purification.
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, gloves, and potentially a face shield.[10]
Step-by-Step Protocol
Reactor Preparation and Inerting:
Ensure the reactor is clean, dry, and has passed a recent pressure test.[6]
Charge the reactor with 5-methoxy-2-nitrobenzaldehyde (1.81 kg) and Methanol (10 L).
Carefully add the 10% Pd/C catalyst (180 g of 50% wet catalyst) as a slurry in Methanol (2 L). Caution: Do not add the dry catalyst to the dry powder or solvent, as this poses a fire hazard.[12]
Seal the reactor. Begin agitation at a moderate speed (e.g., 150-200 RPM).
Purge the reactor to remove all oxygen. Pressurize with nitrogen to ~5 bar, then vent to ~1 bar. Repeat this cycle at least 5 times.[11]
Hydrogenation Reaction:
After the final nitrogen vent, perform a final purge cycle with hydrogen gas. Pressurize with H₂ to ~5 bar, then vent to ~1 bar. Repeat this 3 times.
Pressurize the reactor with hydrogen gas to the target pressure of 10 bar.
Set the cooling jacket to maintain an internal temperature of 25-30°C. The reaction is exothermic, and cooling will likely be required.
Monitor the reaction by observing the pressure drop as hydrogen is consumed. Maintain the pressure at 10 bar by feeding more hydrogen as needed.
The reaction is typically complete within 4-8 hours. Completion can be confirmed by the cessation of hydrogen uptake. A sample can be carefully taken (after stopping agitation and partially depressurizing) to be analyzed by TLC or HPLC.[13]
Shutdown and Catalyst Filtration:
Once the reaction is complete, stop the hydrogen feed and cool the reactor to <20°C.
Stop the agitation. Carefully vent the excess hydrogen pressure.
Purge the reactor with nitrogen (5 cycles) to remove all residual hydrogen.[6]
Prepare a pad of Celite® (~2 cm thick) in the filtration apparatus and wet it with methanol.
Under a nitrogen atmosphere, carefully transfer the reaction mixture through the Celite® pad to filter off the Pd/C catalyst. Crucial: Never allow the catalyst filter cake to go dry.[13] Wash the cake thoroughly with methanol (~2-3 L) to recover all the product.
Immediately quench the wet filter cake with water and transfer it to a labeled hazardous waste container for pyrophoric materials.[13]
Work-up and Isolation:
Transfer the combined filtrate to a rotary evaporator.
Concentrate the solution under reduced pressure to remove the methanol. This will yield the crude (5-Amino-2-methoxyphenyl)methanol, typically as a solid or a thick oil.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a fast and effective method.
Mobile Phase: A 7:3 mixture of Ethyl Acetate / Hexane is a good starting point.
Visualization: UV light (254 nm) and staining with potassium permanganate. The starting material and product will have significantly different Rf values.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material.[16]
Final Product Characterization:
Appearance: Should be an off-white to light yellow crystalline powder.[16]
Purity (HPLC/GC): Purity should be ≥98% as determined by HPLC or Gas Chromatography (GC).[16]
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Melting Point: Literature values can be used for comparison.
Parameter
Typical Specification
Method
Appearance
Off-white to light yellow crystalline powder
Visual
Purity
≥ 98.0%
HPLC or GC
Identity
Conforms to the structure of the reference standard
The crude product obtained after solvent evaporation is often of high purity. However, if further purification is required, recrystallization is the most scalable method.
Recrystallization Protocol:
Dissolve the crude product in a minimum amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.[17]
If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal.
Filter the hot solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]
If the material "oils out" or fails to crystallize due to impurities, purification by column chromatography on silica gel may be necessary, although this is less desirable for very large scales.[17][18]
Experimental Workflow Visualization
Caption: High-level workflow for the scale-up synthesis.
Conclusion
The protocol described herein for the scale-up synthesis of (5-Amino-2-methoxyphenyl)methanol via catalytic hydrogenation of 5-methoxy-2-nitrobenzaldehyde is robust, efficient, and well-suited for industrial application. By prioritizing process safety through careful handling of hydrogen and pyrophoric catalysts, and by implementing in-process analytical controls, this method can deliver a high-quality product consistently and safely. This detailed guide serves as a comprehensive resource for professionals in the chemical and pharmaceutical industries aiming to scale this important synthesis.
References
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Google Vertex AI Search.
The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance. Google Vertex AI Search.
Hydrogenation SOP. Google Vertex AI Search.
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
What are the safety precautions for operating a Hydrogenation Test Unit? (2025). Blog.
Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.
Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. Benchchem.
Reduction of nitro compounds. Wikipedia.
A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development. Benchchem.
The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH.
Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
How is 2-Aminobenzyl alcohol synthesized? (2024). FAQ - Guidechem.
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
Technical Support Center: Purification of Crude 4-Aminobenzyl Alcohol. Benchchem.
2-Aminobenzyl alcohol synthesis. ChemicalBook.
Sodium borohydride. PubChem.
5-Methoxy-2-nitrobenzaldehyde. Santa Cruz Biotechnology.
Use of (5-Amino-2-methoxyphenyl)methanol as a reagent in proteomics research
Application Note & Protocol Topic: A Proposed Strategy for Utilizing (5-Amino-2-methoxyphenyl)methanol in the Synthesis of a Novel, Spatially-Resolved Crosslinking Reagent for Proteomics Research Audience: Researchers, s...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: A Proposed Strategy for Utilizing (5-Amino-2-methoxyphenyl)methanol in the Synthesis of a Novel, Spatially-Resolved Crosslinking Reagent for Proteomics Research
Audience: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and drug discovery.
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology and disease pathology. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights by introducing covalent bonds between interacting proteins.[1][2] The development of novel crosslinking reagents with unique functionalities is crucial for expanding the capabilities of this technique. This document proposes a novel strategy utilizing (5-Amino-2-methoxyphenyl)methanol as a foundational building block for the synthesis of a new class of heterotrifunctional crosslinking reagents. We present the conceptual framework, a detailed synthetic protocol, and a proposed workflow for its application in mapping protein interaction interfaces with high specificity.
Introduction: The Need for Advanced Chemical Tools in Proteomics
Mapping the intricate network of protein-protein interactions within a cell is a primary objective of systems biology. Chemical crosslinkers, which contain two or more reactive groups connected by a spacer arm, are instrumental in this endeavor.[2][3] They covalently link proteins that are in close proximity, effectively "freezing" interactions for subsequent analysis by mass spectrometry.
The majority of widely used crosslinkers are homobifunctional reagents targeting primary amines, such as the N-hydroxysuccinimide (NHS) esters of suberic acid (e.g., BS³).[1][4] While effective, these reagents can lead to a complex mixture of inter- and intra-protein crosslinks. Heterobifunctional crosslinkers, which possess two different reactive groups, offer more controlled, sequential reactions, thereby reducing unwanted side products.[4][5]
Here, we propose the use of (5-Amino-2-methoxyphenyl)methanol, a compound with distinct primary amine and primary hydroxyl functional groups, as a scaffold for a novel heterotrifunctional crosslinking reagent.[6][7] The strategy involves a modular synthesis that allows for the sequential targeting of different functional groups on interacting proteins, potentially offering a higher degree of control and specificity in crosslinking experiments.
(5-Amino-2-methoxyphenyl)methanol is an aromatic compound featuring three key functional sites: a primary aromatic amine (-NH₂), a primary alcohol (-CH₂OH), and a methoxy group (-OCH₃).
The presence of both a nucleophilic amine and a hydroxyl group on the same scaffold allows for differential derivatization, making it an attractive starting point for synthesizing a multi-functional chemical probe.
Proposed Synthesis of a Novel Heterotrifunctional Reagent
Our proposed reagent, which we will term A mine-M ethanol-B ased S uccinimidyl C rosslinker (AMBSC), is synthesized by coupling (5-Amino-2-methoxyphenyl)methanol to a common amine-reactive crosslinker. The synthesis creates a new heterobifunctional reagent from a homobifunctional precursor.
Core Principle: The primary amine of (5-Amino-2-methoxyphenyl)methanol will be reacted with one of the NHS esters of a homobifunctional crosslinker like BS³ (Bis(sulfosuccinimidyl)suberate). This reaction consumes one of the reactive sites of BS³, resulting in a new molecule that possesses a single remaining NHS ester and a now-available hydroxyl group from the methanol moiety.
Caption: Synthesis of the AMBSC reagent.
Protocol 1: Synthesis of AMBSC Reagent
Objective: To synthesize the AMBSC reagent for subsequent protein crosslinking experiments.
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
HPLC system for purification
Procedure:
Dissolve Reagents:
Dissolve (5-Amino-2-methoxyphenyl)methanol in a minimal amount of anhydrous DMF.
In a separate tube, dissolve a 10-fold molar excess of BS³ in reaction buffer.
Reaction Setup:
Slowly add the dissolved (5-Amino-2-methoxyphenyl)methanol to the BS³ solution while stirring at room temperature.
Add triethylamine to the reaction mixture to act as a base, facilitating the reaction between the amine and the NHS ester.
Incubation:
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring. The primary amine will react with one of the NHS esters on BS³.
Purification:
Purify the resulting AMBSC reagent from unreacted starting materials and byproducts using reverse-phase HPLC.
Collect fractions corresponding to the expected mass of the AMBSC product (MW of (5-Amino-2-methoxyphenyl)methanol + MW of BS³ - MW of N-hydroxysulfosuccinimide).
Verification:
Confirm the identity and purity of the synthesized AMBSC reagent using mass spectrometry.
Storage:
Lyophilize the purified product and store it under desiccation at -20°C.
Application: Two-Stage Protein Interaction Mapping
The synthesized AMBSC reagent can be used in a controlled, two-stage crosslinking procedure. This method minimizes the random polymerization often seen with homobifunctional reagents.[5]
Stage 1: Amine-Reactive Labeling
The single, highly reactive NHS ester on the AMBSC reagent is used to label the primary amines (lysine side chains and N-termini) of the bait protein.
Stage 2: Hydroxyl-Reactive Crosslinking
After removing excess reagent, the interaction partner (prey protein) is introduced. The hydroxyl group on the AMBSC reagent, now attached to the bait protein, can be activated to react with nucleophilic residues on the prey protein. While hydroxyl groups are less reactive than amines, their activation can be achieved using reagents like carbonyldiimidazole (CDI), which forms a reactive intermediate. This provides spatial information about the interaction interface.
Caption: Proposed workflow for two-stage protein crosslinking.
Protocol 2: Two-Stage Crosslinking of Protein Complexes
Objective: To identify the interaction interface between two proteins using the AMBSC reagent.
Materials:
Purified Bait (Protein A) and Prey (Protein B) proteins
Hydroxyl Activation Reagent: 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMSO
Size-Exclusion Chromatography (SEC) column
SDS-PAGE materials
Procedure:
Stage 1: Labeling of Bait Protein
Reaction Setup:
Dissolve Protein A in crosslinking buffer to a concentration of 1-5 mg/mL.
Prepare a fresh solution of the AMBSC reagent in anhydrous DMSO.
Add a 20-fold molar excess of the AMBSC reagent to the Protein A solution.
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
Quenching: Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
Purification: Remove excess, unreacted AMBSC reagent and quenching buffer by passing the reaction mixture through a desalting or SEC column equilibrated with crosslinking buffer. The modified Protein A will elute in the void volume.
Stage 2: Crosslinking to Prey Protein
Complex Formation:
Add the purified Prey Protein B to the modified Protein A at a near-equimolar ratio (or a ratio known to favor complex formation).
Incubate for 30 minutes at room temperature to allow the protein complex to form.
Hydroxyl Activation and Crosslinking:
Add a 50-fold molar excess of CDI solution to the protein complex. This will activate the hydroxyl group on the AMBSC linker.
Allow the crosslinking reaction to proceed for 2 hours at room temperature.
Analysis of Crosslinking:
Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the Protein A-Protein B dimer.
Stage 3: Mass Spectrometry Analysis
Sample Preparation: Excise the crosslinked protein band from the gel. Perform in-gel digestion using trypsin.
LC-MS/MS: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. Utilize specialized software (e.g., pLink, XlinkX) to identify the crosslinked peptides.[2] The identified peptides will pinpoint the amino acid residues at the interaction interface.
Conclusion and Future Perspectives
The use of (5-Amino-2-methoxyphenyl)methanol as a precursor for a novel crosslinking reagent represents a promising, albeit theoretical, strategy for advancing proteomics research. The proposed AMBSC reagent offers the potential for highly controlled, multi-stage crosslinking experiments. This approach, grounded in established principles of bioconjugation chemistry, could provide researchers with a new tool to dissect complex protein interaction networks with greater precision.[8][9] Experimental validation is required to determine the efficiency of the synthesis and crosslinking reactions.
References
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Journal of the American Society for Mass Spectrometry, 22(5), 787-797. Available at: [Link]
G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 237567, (5-Amino-2-methoxyphenyl)methanol. Retrieved from [Link]
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for investigating protein conformations and protein–protein interactions: A method for all seasons. Chemical reviews, 118(13), 6307-6339. Available at: [Link]
Appchem. (n.d.). (5-Amino-2-methoxyphenyl)methanol. Retrieved from [Link]
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical science, 7(1), 22-37. Available at: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. Retrieved from [Link]
University of Luxembourg. (n.d.). (5-amino-2-methoxyphenyl)methanol (C8H11NO2). PubChemLite. Retrieved from [Link]
Mayhew, C. A., Herbig, J., & Prazeller, P. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Molecules, 24(18), 3293. Available at: [Link]
Liu, F., Rijkers, D. T., Heck, A. J., & Scheltema, R. A. (2015). New advances in cross-linking mass spectrometry toward structural systems biology. Journal of proteome research, 14(12), 4965-4977. Available at: [Link]
Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(7), 1040-1044. Available at: [Link]
Zhang, Y., Meng, Y., Gnanamani, E., & Zare, R. N. (2020). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Retrieved from [Link]
Purification methods for (5-Amino-2-methoxyphenyl)methanol
An advanced guide to the purification of (5-Amino-2-methoxyphenyl)methanol, this technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and freq...
Author: BenchChem Technical Support Team. Date: January 2026
An advanced guide to the purification of (5-Amino-2-methoxyphenyl)methanol, this technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this resource emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Troubleshooting and Protocol Guide
This guide provides solutions to common challenges encountered during the purification of (5-Amino-2-methoxyphenyl)methanol, offering detailed protocols and the scientific reasoning behind each step.
Scenario 1: Low Yield After Recrystallization
Recrystallization is a primary technique for purifying solid compounds. However, achieving high recovery of purified (5-Amino-2-methoxyphenyl)methanol can be challenging.
Troubleshooting Steps:
Solvent Selection is Critical: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Cooling Process Optimization: Rapid cooling can lead to the formation of small, impure crystals. A slower, more controlled cooling process allows for the growth of larger, purer crystals.
Preventing Premature Crystallization: If the compound crystallizes too early, it may be due to using a solvent in which the compound is not sufficiently soluble, even at elevated temperatures.
Detailed Recrystallization Protocol:
Solvent Screening: Test the solubility of (5-Amino-2-methoxyphenyl)methanol in various solvents at both room temperature and their boiling points.
Dissolution: In a flask, dissolve the crude (5-Amino-2-methoxyphenyl)methanol in the minimum amount of hot solvent.
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification of (5-Amino-2-methoxyphenyl)methanol via recrystallization.
Scenario 2: Poor Separation in Column Chromatography
Column chromatography is a versatile purification technique, but achieving good separation requires careful optimization of the stationary and mobile phases.
Troubleshooting Steps:
Stationary Phase Selection: Silica gel is a common choice for compounds like (5-Amino-2-methoxyphenyl)methanol.
Mobile Phase Optimization: The polarity of the mobile phase is crucial. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound in Thin Layer Chromatography (TLC) is a good starting point.
Column Packing: A poorly packed column can lead to band broadening and inefficient separation.
Detailed Column Chromatography Protocol:
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the stationary phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
Elution: Begin eluting the column with the mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the purified product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Column Chromatography Workflow
Caption: The sequential steps involved in purifying (5-Amino-2-methoxyphenyl)methanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of (5-Amino-2-methoxyphenyl)methanol to consider during purification?
A1: Understanding the physicochemical properties is crucial for selecting the appropriate purification method.
Property
Value
Significance for Purification
Melting Point
116-120 °C
A sharp melting point range after purification indicates high purity.
Boiling Point
323.5±32.0 °C at 760 mmHg
Useful for distillation if applicable, though less common for this compound.
pKa
Amino group: ~4.5, Phenolic hydroxyl: ~10
Important for purification by acid-base extraction.
Solubility
Soluble in methanol, ethanol; sparingly soluble in water.
Guides the choice of solvents for recrystallization and chromatography.
Q2: How do I choose the best solvent system for column chromatography of (5-Amino-2-methoxyphenyl)methanol?
A2: The ideal solvent system for column chromatography should provide a good separation between the target compound and impurities on a TLC plate. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio is adjusted to achieve an Rf value of 0.2-0.4 for (5-Amino-2-methoxyphenyl)methanol.
Q3: Can acid-base extraction be used to purify (5-Amino-2-methoxyphenyl)methanol?
A3: Yes, acid-base extraction is a viable method due to the presence of a basic amino group and an acidic phenolic hydroxyl group.
Acid-Base Extraction Protocol:
Dissolve the crude mixture in an organic solvent like dichloromethane.
Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group, moving the compound into the aqueous layer.
Separate the layers and wash the aqueous layer with an organic solvent to remove neutral impurities.
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the ammonium salt and precipitate the purified amine.
Extract the purified amine back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
Diagram: Acid-Base Extraction Logic
Optimization
Technical Support Center: Synthesis of (5-Amino-2-methoxyphenyl)methanol
Introduction Welcome to the technical support center for the synthesis of (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support center for the synthesis of (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable bifunctional building block. The primary synthetic route discussed involves a two-step reduction from 2-methoxy-5-nitrobenzaldehyde, a common and cost-effective starting material. Our focus is on maximizing reaction yield and purity through a clear understanding of the underlying chemical principles and potential pitfalls.
Synthetic Workflow Overview
The synthesis is typically approached as a two-stage process. First, the selective reduction of the aldehyde functionality to a primary alcohol, followed by the more challenging reduction of the aromatic nitro group to an amine. This sequence is generally preferred to avoid potential complications of reducing the nitro group in the presence of an aldehyde.
Troubleshooting
Stability issues of (5-Amino-2-methoxyphenyl)methanol under different conditions
Technical Support Center: (5-Amino-2-methoxyphenyl)methanol Welcome to the Technical Support Center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: (5-Amino-2-methoxyphenyl)methanol
Welcome to the Technical Support Center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of (5-Amino-2-methoxyphenyl)methanol. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity of your experiments.
Understanding the Inherent Instability of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol belongs to the aminophenol class of compounds. This chemical scaffold is notoriously susceptible to degradation, primarily through oxidation. The electron-rich aromatic ring, activated by both an amino (-NH₂) and a hydroxyl (-OH via the methanol group) substituent, is prone to losing electrons in the presence of an oxidizing agent, including atmospheric oxygen.
The methoxy (-OCH₃) group, being an electron-donating group, further activates the ring, potentially influencing the rate and pathway of degradation compared to unsubstituted aminophenols. The primary degradation pathway for aminophenols involves oxidation to form highly colored quinone-imine or benzoquinone-like structures, which can further polymerize. This is why a common sign of degradation is the appearance of a yellow, brown, or even purple discoloration in the solid material or its solutions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses common problems encountered during the handling and use of (5-Amino-2-methoxyphenyl)methanol in a question-and-answer format.
Q1: My solid (5-Amino-2-methoxyphenyl)methanol has turned from off-white to a yellow/brown color. Is it still usable?
A1: The color change is a strong indicator of oxidation. While minor discoloration may indicate only a small percentage of degradation, it is crucial to verify the purity of the material before use, as the degradation products could interfere with your experiment.
Immediate Action:
Assess the extent of discoloration: A pale-yellow tint might be acceptable for some non-critical applications, but a distinct brown or dark color suggests significant degradation.
Purity Check: The most reliable way to assess usability is to determine the purity using an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector. A fresh vial should be used as a reference if available. Look for the appearance of new peaks, which correspond to degradation products, and a decrease in the area of the main peak.
Solubility Test: A simple qualitative test is to dissolve a small amount in a suitable solvent like methanol. The formation of a colored solution or the presence of insoluble particulate matter suggests degradation and polymerization.
Recommendation: For applications requiring high purity, such as in drug development or quantitative assays, it is strongly advised to use a fresh, un-degraded lot of the compound. Using degraded material can lead to inaccurate and irreproducible results.
Q2: I prepared a stock solution of (5-Amino-2-methoxyphenyl)methanol in DMSO, and it turned dark overnight. What happened and how can I prevent this?
A2: This is a classic sign of oxidative degradation in solution, which is often accelerated compared to the solid state. Several factors can contribute to this:
Presence of Oxygen: Dissolved oxygen in the solvent is a primary culprit.
Solvent Quality: Older or lower-grade solvents may contain peroxide impurities that act as strong oxidizing agents.
pH: The stability of aminophenols can be highly pH-dependent. Basic conditions, in particular, can facilitate oxidation[1].
Light Exposure: Photodegradation can also contribute to the breakdown of the compound[2].
Temperature: Elevated temperatures will increase the rate of degradation.
Preventative Measures:
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents.
De-gas Solvents: Before preparing the solution, de-gas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
Work Under Inert Atmosphere: If possible, weigh the compound and prepare the solution in a glove box or under a stream of inert gas.
Protect from Light: Prepare and store solutions in amber vials to protect them from light.
Control Temperature: Store stock solutions at low temperatures, as recommended at -20°C or -80°C, to slow down the degradation rate.
Prepare Fresh Solutions: The best practice is to prepare solutions fresh before each experiment. If a stock solution must be stored, it should be for the shortest time possible and under the optimal conditions mentioned above.
Q3: I am seeing multiple peaks in my HPLC chromatogram when analyzing my sample. How do I know which are degradation products?
A3: Differentiating between impurities from the synthesis and actual degradation products requires a systematic approach, typically through a forced degradation study.
Methodology:
Analyze a Fresh Sample: First, run a chromatogram of a freshly prepared solution from a new vial of (5-Amino-2-methoxyphenyl)methanol. This will serve as your baseline (t=0).
Conduct a Forced Degradation Study: Expose the compound to various stress conditions (see Section 4 for a detailed protocol) such as acid, base, oxidation, heat, and light.
Monitor Peak Changes: Analyze samples at different time points during the forced degradation study. Peaks that grow over time while the main peak for (5-Amino-2-methoxyphenyl)methanol decreases are indicative of degradation products.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.
Characterize Degradants: For a thorough investigation, the degradation products can be identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid (5-Amino-2-methoxyphenyl)methanol?
The recommended storage condition is sealed in a dry environment at 2-8°C[3]. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a tightly sealed container is also advisable to minimize oxidation.
What is the best solvent to use for preparing a stock solution?
For short-term storage, high-purity, anhydrous DMSO or DMF are commonly used. For longer-term storage, consider aprotic solvents that are less likely to participate in degradation reactions. Methanol is also a suitable solvent for immediate use[4]. Regardless of the solvent, it should be de-gassed, and the solution should be stored under an inert atmosphere at -20°C or -80°C and protected from light.
How does pH affect the stability of (5-Amino-2-methoxyphenyl)methanol in aqueous solutions?
Is (5-Amino-2-methoxyphenyl)methanol sensitive to light?
Yes, compounds with a chromophore, like aminophenols, are often sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions (photodegradation)[2]. Therefore, it is essential to handle the solid and its solutions with protection from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to intentionally degrade (5-Amino-2-methoxyphenyl)methanol to understand its degradation profile.
Objective: To identify the potential degradation products and pathways under various stress conditions.
Materials:
(5-Amino-2-methoxyphenyl)methanol
Methanol (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC system with UV/PDA detector
pH meter
Photostability chamber
Oven
Procedure:
Prepare Stock Solution: Prepare a stock solution of (5-Amino-2-methoxyphenyl)methanol in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 60°C.
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
Analysis: Analyze all samples by a stability-indicating HPLC method to observe the formation of degradation products.
Visualized Workflow for Stability Assessment
Caption: Workflow for assessing the stability of (5-Amino-2-methoxyphenyl)methanol.
Summary of Stability Profile and Data
While specific quantitative stability data for (5-Amino-2-methoxyphenyl)methanol is limited in the public domain, the following table summarizes its expected stability based on the chemical properties of aminophenols.
Condition
Stability
Likely Degradation Pathway
Visual Indicators
Solid State
Moderate
Slow oxidation by atmospheric oxygen.
Gradual discoloration to yellow/brown.
Aqueous (Neutral)
Low to Moderate
Oxidation, potentially pH-dependent.
Color change in solution.
Aqueous (Acidic)
Moderate
Hydrolysis (less likely), more stable against oxidation.
Generally stable.
Aqueous (Basic)
Low
Rapid oxidation.
Rapid and intense color change.
Organic Solvents
Varies
Oxidation, accelerated by peroxides.
Discoloration of the solution.
Light Exposure
Low
Photodegradation, oxidation.
Color change, potential precipitation.
Elevated Temp.
Low
Thermally induced oxidation and other degradation.
Discoloration, potential polymerization.
Predicted Degradation Pathway
The primary degradation pathway is the oxidation of the aminophenol core. The electron-donating amino and methoxy groups facilitate the formation of a quinone-imine intermediate, which is highly reactive and colored. This intermediate can then undergo further reactions, including hydrolysis and polymerization.
Caption: Predicted oxidative degradation pathway for (5-Amino-2-methoxyphenyl)methanol.
References
Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118. Available at: [Link]
PubChem. (n.d.). (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Latiyal, O., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Science Journal of Analytical Chemistry, 3(6), 83-90.
Gusso, A., et al. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 6(3), 431-453. Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with (5-Amino-2-methoxyphenyl)methanol
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges frequently encountered with this versatile building block. Our goal is to empower you with the knowledge to confidently handle this compound in your experimental workflows, ensuring reproducible and successful outcomes.
Introduction to (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, with the chemical formula C₈H₁₁NO₂, is a substituted aniline derivative containing both a primary amine and a primary alcohol functional group.[1][2] This unique combination makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. However, the presence of both polar and non-polar moieties, along with its crystalline nature, can present significant solubility challenges in various laboratory solvents. This guide will provide a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling and solubility of (5-Amino-2-methoxyphenyl)methanol.
Q1: What are the general solubility characteristics of (5-Amino-2-methoxyphenyl)methanol?
A1: While specific quantitative solubility data is not extensively published, based on its structure and data from analogous compounds, (5-Amino-2-methoxyphenyl)methanol is expected to be:
Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Sparingly to moderately soluble in polar protic solvents like methanol and ethanol, especially with gentle heating.
Poorly soluble in non-polar solvents such as hexanes and toluene.
Slightly soluble in water. The presence of the polar amine and hydroxyl groups allows for some aqueous solubility, but the aromatic ring limits it.
Q2: I am observing a dark coloration when dissolving the compound. What is the cause and how can I prevent it?
A2: The darkening of the solution is likely due to the oxidation of the aniline functional group, a common issue with aromatic amines, which can be exacerbated by exposure to air, light, or acidic conditions.[3] To mitigate this:
Work under an inert atmosphere: When possible, handle the solid and prepare solutions under nitrogen or argon.
Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Protect from light: Store the solid and solutions in amber vials or wrap containers with aluminum foil.
pH control: Maintain a neutral or slightly basic pH, as acidic conditions can promote oxidation.[3]
Q3: My compound is precipitating out of solution upon standing or cooling. What are the recommended troubleshooting steps?
A3: Precipitation indicates that the solution is supersaturated at the storage or experimental temperature. To address this:
Gentle heating: Try warming the solution to redissolve the precipitate. Be cautious not to exceed the boiling point of the solvent or cause degradation.
Increase solvent volume: Add more of the same solvent to decrease the concentration.
Use a co-solvent system: Adding a small amount of a stronger solvent (e.g., DMSO to a methanol solution) can significantly improve solubility.
Sonication: Applying ultrasonic agitation can help break up solid aggregates and promote dissolution.
Q4: Can I use pH adjustment to improve the aqueous solubility of (5-Amino-2-methoxyphenyl)methanol?
A4: Yes, pH modification can be an effective strategy. The primary amine group (a weak base) can be protonated in acidic conditions to form a more soluble ammonium salt.
Acidification: Carefully add a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension. Monitor the pH and observe for dissolution. However, be mindful that acidic conditions can increase the risk of oxidation.[3]
Salt Formation: For long-term storage or formulation, consider isolating the hydrochloride salt of the compound, which will likely have significantly higher aqueous solubility.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during experiments involving (5-Amino-2-methoxyphenyl)methanol.
Problem
Potential Cause
Troubleshooting Steps
Incomplete Dissolution
Insufficient solvent volume or inappropriate solvent choice.
1. Increase the solvent volume in small increments. 2. Gently heat the mixture while stirring. 3. Try a different solvent with higher polarity (e.g., switch from ethanol to methanol, or from methanol to DMSO). 4. Use a co-solvent system (e.g., add 5-10% DMSO to your primary solvent).
Oily Residue or "Oiling Out"
The compound is melting before it dissolves, or significant impurities are present.
1. Ensure the purity of the starting material. 2. Use a larger volume of solvent to allow dissolution at a lower temperature. 3. Consider purification of the crude material before attempting to dissolve it for a reaction.[4]
Reaction Failure or Low Yield
Poor solubility of the starting material leading to a heterogeneous reaction mixture.
1. Ensure complete dissolution of (5-Amino-2-methoxyphenyl)methanol before adding other reagents. 2. If complete dissolution is not possible, consider a solvent system in which all reactants are at least partially soluble. 3. Increase the reaction temperature to improve solubility, if the reaction conditions permit. 4. Use a phase-transfer catalyst if the reaction involves immiscible phases.
Difficulty in Product Isolation/Purification
Co-precipitation of unreacted starting material with the product.
1. Optimize the reaction to drive it to completion. 2. During workup, use a solvent that selectively dissolves the product while leaving the starting material behind, or vice-versa. 3. Employ column chromatography for purification.
Experimental Protocols & Methodologies
To illustrate the practical application of solubility enhancement techniques, we provide hypothetical, yet plausible, experimental protocols for the synthesis of heterocyclic compounds using (5-Amino-2-methoxyphenyl)methanol as a key starting material.
Protocol 1: Synthesis of a Substituted Quinoline via Friedländer Annulation
The Friedländer synthesis is a classic method for constructing quinoline rings.[5] Here, we adapt this reaction to demonstrate how to manage the solubility of (5-Amino-2-methoxyphenyl)methanol.
Reaction Scheme:
Step-by-Step Methodology:
Initial Dissolution (The Challenge): In a round-bottom flask, add (5-Amino-2-methoxyphenyl)methanol (1.0 eq). Attempt to dissolve it in ethanol (5 mL per gram of starting material). You may observe that it is only sparingly soluble at room temperature.
Solubility Enhancement:
Gently warm the mixture to 40-50 °C with stirring. The compound should dissolve more readily.
Troubleshooting: If it still does not fully dissolve, add a co-solvent such as N,N-Dimethylformamide (DMF) dropwise until a clear solution is obtained. Note the volume of co-solvent used for future experiments.
Reaction Setup: Once a homogeneous solution is achieved, add ethyl acetoacetate (1.1 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a Benzoxazine Derivative
Benzoxazines are a class of thermosetting resins with excellent thermal and mechanical properties.[6] Their synthesis involves the reaction of a phenol, a primary amine, and formaldehyde. While (5-Amino-2-methoxyphenyl)methanol is not a phenol, its aromatic amine functionality allows it to participate in a similar Mannich-type condensation.
Step-by-Step Methodology:
Solvent Selection and Dissolution:
In a flask, dissolve (5-Amino-2-methoxyphenyl)methanol (1.0 eq) in a polar aprotic solvent like 1,4-dioxane. This solvent is often a good choice for Mannich reactions.
Add a phenolic compound (e.g., cardanol, 1.0 eq) to the solution.
Reagent Addition:
Slowly add paraformaldehyde (2.2 eq) to the stirred solution.
Reaction Execution:
Heat the mixture to reflux (around 100 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction by TLC.
Work-up and Purification:
Cool the reaction mixture and pour it into cold water to precipitate the crude product.
Collect the solid by filtration and wash with water.
The crude product can be purified by column chromatography on silica gel.
Data Summary and Visualization
Table 1: Qualitative Solubility of (5-Amino-2-methoxyphenyl)methanol and Analogs
Solvent
Solvent Type
(5-Amino-2-methoxyphenyl)methanol (Inferred)
4-Methoxybenzyl alcohol (Analog)
Aniline (Analog)
Water
Polar Protic
Slightly Soluble
Soluble
Slightly Soluble
Methanol
Polar Protic
Sparingly to Moderately Soluble
Soluble
Miscible
Ethanol
Polar Protic
Sparingly Soluble
Freely Soluble
Miscible
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
Soluble
Miscible
N,N-Dimethylformamide (DMF)
Polar Aprotic
Soluble
Soluble
Miscible
Dichloromethane (DCM)
Non-polar
Sparingly Soluble
Soluble
Soluble
Toluene
Non-polar
Poorly Soluble
Slightly Soluble
Soluble
Hexanes
Non-polar
Insoluble
Insoluble
Sparingly Soluble
Data for analogs sourced from various chemical suppliers and databases.
Diagram 1: Troubleshooting Workflow for Dissolving (5-Amino-2-methoxyphenyl)methanol
Caption: A decision-making workflow for troubleshooting the dissolution of (5-Amino-2-methoxyphenyl)methanol.
Analytical Methods for Quality Control
Ensuring the purity and concentration of your (5-Amino-2-methoxyphenyl)methanol stock solutions is crucial for reproducible results.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for assessing the purity of (5-Amino-2-methoxyphenyl)methanol. A similar method has been developed for a related compound, 2,2'-((5-Amino-2-methoxyphenyl)imino)bisethanol.[7]
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility, or 0.1% phosphoric acid for UV detection).
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm and 280 nm for aromatic compounds).
Quantification: Use an external standard calibration curve with a pure standard of (5-Amino-2-methoxyphenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR can be used to confirm the structure and assess the purity of the compound.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. If solubility is an issue in CDCl₃, DMSO-d₆ is a better choice.[8]
Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the structure of (5-Amino-2-methoxyphenyl)methanol. The presence of significant impurity peaks should be noted.
Conclusion
While (5-Amino-2-methoxyphenyl)methanol presents some solubility hurdles, a systematic and informed approach can readily overcome them. By understanding the chemical nature of the compound, selecting appropriate solvents or co-solvent systems, and applying gentle physical methods, researchers can successfully prepare homogeneous solutions for their synthetic needs. This guide provides a foundation for troubleshooting and protocol development, enabling the effective use of this valuable chemical building block in your research and development endeavors.
References
SIELC Technologies. Separation of 2,2'-((5-Amino-2-methoxyphenyl)imino)bisethanol on Newcrom R1 HPLC column. [Link]
Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry (IJC). [Link]
ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. [Link]
ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. [Link]
Technical Support Center: (5-Amino-2-methoxyphenyl)methanol Reactions
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during reactions with this versatile intermediate. The inherent bifunctionality of this molecule—a nucleophilic aromatic amine and a primary benzylic alcohol on an electron-rich ring—presents unique challenges and opportunities in synthesis. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Section 1: Understanding the Reactivity of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol is a valuable building block, but its dual-reactive sites demand careful consideration of reaction conditions to achieve the desired chemo-selectivity. The amino group is susceptible to oxidation and can act as a nucleophile, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or participate in substitution reactions. The electron-donating methoxy and amino groups activate the aromatic ring, making it prone to electrophilic substitution and potential side reactions.
Section 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a reaction to modify the alcohol group, but I am observing a low yield of my target molecule and a complex mixture of byproducts. What could be the cause?
Answer: Low yields in reactions targeting the alcohol functionality often stem from unintended participation of the highly reactive amino group or the activated aromatic ring.
Potential Causes & Solutions:
Interference from the Amino Group: The amino group is nucleophilic and can react with electrophilic reagents intended for the alcohol. It is also easily oxidized.
Solution: Protection of the Amino Group. The most robust solution is to protect the amine before proceeding with the desired transformation of the alcohol. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the stability required for your subsequent reaction steps and the conditions for its removal.[1][2] For example, a Boc group is stable under many conditions but can be easily removed with acid.
Oxidation of the Starting Material: Aromatic amines and benzylic alcohols are susceptible to air oxidation, which can be exacerbated by the presence of metal catalysts, leading to colored impurities and reduced yield.[3]
Solution: Inert Atmosphere and Degassed Solvents. Perform your reaction under an inert atmosphere of nitrogen or argon. Using freshly degassed solvents can also minimize the presence of dissolved oxygen.
Sub-optimal Reaction Conditions: The reaction temperature, time, and choice of solvent can significantly impact the reaction outcome.
Solution: Systematic Optimization. If protecting the amine is not feasible, a careful optimization of reaction conditions is necessary. This may involve running the reaction at a lower temperature to improve selectivity or screening different solvents to modulate reactivity.
Issue 2: Formation of Colored Impurities
Question: My reaction mixture and isolated product have a distinct color (e.g., brown, purple, or black). How can I prevent this and purify my product?
Answer: The formation of colored impurities is a common issue when working with aminophenol derivatives. This is primarily due to the oxidation of the aniline moiety to form highly colored quinone-imine or polymeric species.[3]
Troubleshooting Steps:
Preventing Oxidation:
Inert Atmosphere: As mentioned previously, rigorously exclude oxygen from your reaction.
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium hydrosulfite (Na₂S₂O₄) can help suppress oxidation.[4]
Purification Strategies:
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.[3] The solution should then be filtered through a pad of celite to remove the carbon.
Column Chromatography: While standard silica gel chromatography can be used, the acidic nature of silica can sometimes cause degradation of acid-sensitive compounds. Using deactivated silica (e.g., by treating with a triethylamine solution) or switching to a different stationary phase like alumina may be beneficial.
Crystallization: If your product is a solid, crystallization is an excellent method for purification. Carefully screen for a suitable solvent system to achieve good recovery and purity.
Issue 3: Unwanted Ring Substitution
Question: I am performing a reaction that should not affect the aromatic ring, but I am seeing evidence of electrophilic aromatic substitution. Why is this happening?
Answer: The combination of the amino and methoxy groups makes the aromatic ring of (5-Amino-2-methoxyphenyl)methanol highly activated towards electrophilic attack. Even mildly acidic conditions or the generation of electrophilic species in situ can lead to unwanted ring substitution.
Preventative Measures:
Amine Protection: Protecting the amino group as an amide (e.g., acetamide) significantly reduces its activating effect, thus decreasing the propensity for electrophilic substitution.[5]
Control of pH: If your reaction is acid-catalyzed, use the minimum amount of acid required. Buffering the reaction mixture can also help to maintain a pH that disfavors ring substitution.
Choice of Reagents: Select reagents that are less likely to generate potent electrophiles under the reaction conditions.
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amino Group Protection (Boc Protection)
This protocol provides a standard method for protecting the amino group of (5-Amino-2-methoxyphenyl)methanol, which is often a crucial first step to ensure selectivity in subsequent reactions.
Materials:
(5-Amino-2-methoxyphenyl)methanol
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolve (5-Amino-2-methoxyphenyl)methanol (1 equivalent) in DCM or THF in a round-bottom flask.
Add triethylamine (1.2 equivalents) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or crystallization to obtain the Boc-protected compound.
Section 4: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving (5-Amino-2-methoxyphenyl)methanol.
Caption: A decision-making flowchart for troubleshooting low product yields.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the potential competing reaction pathways for (5-Amino-2-methoxyphenyl)methanol in the presence of an electrophile/oxidant.
Caption: Competing reaction sites on (5-Amino-2-methoxyphenyl)methanol.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I perform a direct oxidation of the benzylic alcohol to the aldehyde without protecting the amine?
A1: Yes, it is possible, but it requires careful selection of the oxidizing agent and conditions to achieve chemoselectivity. Mild and selective oxidation systems, such as those based on TEMPO with a co-oxidant, have been shown to be effective for the oxidation of aminobenzyl alcohols.[6][7] However, over-oxidation to the carboxylic acid or oxidation of the amino group are potential side reactions. It is crucial to monitor the reaction closely by TLC.
Q2: My starting material, (5-Amino-2-methoxyphenyl)methanol, appears discolored. Can I still use it?
A2: Discoloration often indicates some degree of oxidation. While it might be usable for some robust reactions, it is best practice to purify it before use, especially for sensitive or catalytic reactions. This can be done by recrystallization or by treating a solution of the material with activated carbon, followed by filtration and removal of the solvent.
Q3: What is the best way to reduce a nitro group to an amine in a molecule that also contains a benzylic alcohol?
A3: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) is a common and effective method for reducing nitro groups to amines.[8][9] This method is generally compatible with a benzylic alcohol functionality. Another option is to use a metal in acidic media, such as iron in acetic acid or tin(II) chloride, which are also known to be selective for nitro group reduction.[10]
Q4: How should I store (5-Amino-2-methoxyphenyl)methanol to maintain its purity?
A4: To minimize degradation, (5-Amino-2-methoxyphenyl)methanol should be stored in a tightly sealed container, protected from light and air.[11] Storing it in a cool, dry place, such as a refrigerator (2-8°C) under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill), is ideal.[11][12]
References
U.S. Patent No. 4,440,954. (1984). Process for the purification of p-aminophenol.
Ghorbani-Vaghei, R., & Veisi, H. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. [Link]
European Patent No. EP0320484A2. (1989). Purification of N-acetyl aminophenols.
U.S. Patent No. 4,440,954. (1984). Process for the purification of p-aminophenol.
European Patent No. EP0041837A1. (1981). Process for the purification of p-aminophenol.
Ahmad, S., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 1-7. [Link]
U.S. Patent No. 4,870,209. (1989). Process for purifying crude 4-aminophenol.
Ghorbani-Vaghei, R., & Veisi, H. (2014). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate. [Link]
Yilmaz, M., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. National Center for Biotechnology Information. [Link]
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]
Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314. [Link]
Khan Academy. Reactions at the benzylic position. [Link]
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
Technical Support Center: Purification of (5-Amino-2-methoxyphenyl)methanol
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of (5-Amino-2-methoxyphenyl)methanol, providing explanations and actionable solutions.
Question 1: My final product is a brownish or pinkish solid, not the expected off-white powder. What causes this discoloration and how can I remove it?
Answer:
The discoloration of (5-Amino-2-methoxyphenyl)methanol is almost always due to the oxidation of the aromatic amine functionality. Aminophenols are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type impurities.
Causality:
Exposure to Air (Oxygen): The primary culprit is prolonged exposure to atmospheric oxygen, especially in solution and under neutral or basic conditions.
Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.
Light Exposure: UV light can also promote the formation of colored impurities.
Solutions:
Work Under an Inert Atmosphere: Whenever possible, perform purification steps, especially solvent evaporation and product isolation, under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[2]
Protocol: After dissolving the crude product in the hot recrystallization solvent, add 1-2% (w/w) of activated charcoal. Keep the solution heated for 5-10 minutes with gentle swirling, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography: This is a very effective method for separating the desired product from more polar, colored byproducts.[2]
Question 2: After recrystallization, I'm still seeing a significant impurity peak in my HPLC analysis. What are my next steps?
Answer:
Persistent impurities after recrystallization suggest that either the chosen solvent system is not optimal or the impurity has very similar solubility properties to the product.
Troubleshooting Steps:
Re-evaluate the Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.[3]
Action: Screen a new range of solvents or solvent mixtures. Good starting points for (5-Amino-2-methoxyphenyl)methanol include mixed solvent systems like ethanol/water, isopropanol/water, or toluene/heptane.
Switch to Column Chromatography: If recrystallization fails, column chromatography offers a different separation mechanism based on polarity.[2]
Stationary Phase: Standard silica gel is often effective.
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Due to the basic nature of the amino group, peak tailing can be an issue on acidic silica gel. To mitigate this, consider the following:
Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic silanol groups.[4]
Use an amine-functionalized silica column, which is less acidic and can provide better peak shape without mobile phase modifiers.[5]
Acid-Base Extraction: This technique can be employed to remove non-basic organic impurities.
Protocol: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine and precipitate the purified product, which can then be extracted back into an organic solvent or filtered if it's a solid.
Question 3: My yield is very low after column chromatography. Where could I be losing my product?
Answer:
Low recovery from column chromatography can stem from several factors related to the compound's interaction with the stationary phase or the elution conditions.
Potential Causes and Solutions:
Irreversible Adsorption on Silica: The basic amine group can strongly and sometimes irreversibly bind to the acidic silanol groups on the silica gel surface, leading to significant product loss.[4]
Solution: As mentioned previously, add a competing base like triethylamine to the mobile phase or use a less acidic stationary phase like alumina or amine-functionalized silica.[4][5]
Product Streaking/Broad Elution: If the product elutes over a large number of fractions, it can be difficult to collect efficiently, and some may be discarded with mixed fractions.
Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand to ensure a compact spot with a retention factor (Rf) between 0.2 and 0.4.[2]
Improper Solvent Polarity: If the mobile phase is not polar enough, the product may not elute from the column at all. Conversely, if it's too polar, it may elute too quickly with impurities.
Solution: Perform a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity to ensure all compounds elute in a controlled manner.
II. Frequently Asked Questions (FAQs)
What are the key physicochemical properties of (5-Amino-2-methoxyphenyl)methanol that influence its purification?
Understanding the following properties is crucial for designing an effective purification strategy:
The basic amine and polar alcohol groups dictate the compound's polarity and reactivity, making it suitable for both normal-phase and reversed-phase chromatography.
What are the most common impurities in synthesized (5-Amino-2-methoxyphenyl)methanol?
Common impurities often include:
Starting Materials: Unreacted 5-nitro-2-methoxybenzyl alcohol or related precursors.
Side-Products: Isomeric aminomethoxybenzyl alcohols or products from over-reduction.
Oxidation Products: Highly colored quinone-like species formed by the oxidation of the aminophenol moiety.[2]
Residual Solvents: Solvents used in the synthesis or workup, such as methanol or ethanol.[11]
What analytical techniques are recommended for assessing the purity of (5-Amino-2-methoxyphenyl)methanol?
A combination of techniques provides the most comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1][12]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[12][13]
What are the recommended storage conditions for purified (5-Amino-2-methoxyphenyl)methanol?
To prevent degradation and maintain purity, the compound should be stored under the following conditions:
Temperature: 2-8°C is often recommended to slow down potential degradation pathways.[9]
Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[9]
Light: Protect from light by storing in an amber vial or in a dark location.
III. Experimental Protocols and Visual Guides
This protocol is suitable for material that is already relatively pure (>90%) but contains colored impurities.
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvent systems (e.g., ethanol/water, isopropanol/water). The ideal system will fully dissolve the product when hot and cause significant precipitation upon cooling.
Dissolution: In a flask, add the crude (5-Amino-2-methoxyphenyl)methanol. Add the minimum amount of the hot solvent mixture until the solid is completely dissolved.
Decolorization (if necessary): Add 1-2% (w/w) of activated charcoal to the hot solution. Swirl and maintain the heat for 5-10 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
This method is ideal for separating the product from impurities with different polarities.
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. For this compound, a system of 40-60% ethyl acetate in hexanes with 0.5% triethylamine is often effective. Aim for an Rf value of 0.2-0.4 for the product.[2]
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack without air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (5-Amino-2-methoxyphenyl)methanol.
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.
Caption: General purification workflow for (5-Amino-2-methoxyphenyl)methanol.
Caption: Troubleshooting logic for common purification problems.
IV. References
PubChem. (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
Technical Support Center: Catalyst Selection for Reactions Involving (5-Amino-2-methoxyphenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-methoxyphenyl)methanol. This guide is designed to provide in-depth technical assistance and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-methoxyphenyl)methanol. This guide is designed to provide in-depth technical assistance and troubleshooting for common catalytic reactions involving this versatile building block. The bifunctional nature of this molecule, possessing both a nucleophilic aromatic amine and a primary benzylic alcohol, presents unique opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired chemical transformations efficiently and selectively.
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Selective N-Acylation
Question: I am trying to selectively acylate the amino group of (5-Amino-2-methoxyphenyl)methanol without acylating the primary alcohol. What are the key considerations for catalyst and reagent selection?
Answer:
Achieving chemoselective N-acylation over O-acylation is a common challenge with amino alcohols. The key is to exploit the higher nucleophilicity of the amine compared to the alcohol. Here’s a breakdown of the critical factors:
Acylating Agent: The choice of acylating agent is paramount. Highly reactive agents like acid chlorides or anhydrides can lead to poor selectivity. While these can be used, careful control of reaction conditions is necessary. A generally better approach is to use a carboxylic acid activated in situ.
Catalyst/Activating Agent: For reactions with carboxylic acids, coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., PyBOP, HBTU) are effective. These reagents form a highly reactive intermediate that is more susceptible to attack by the more nucleophilic amine.
Solvent and Base: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid byproduct, which can protonate the starting amine and render it unreactive.
Troubleshooting N-Acylation:
Issue: Significant O-acylation is observed.
Cause: The reaction conditions are too harsh, or the acylating agent is too reactive.
Solution:
Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Switch from an acid chloride to a carboxylic acid with a coupling agent.
If using an acid chloride, add it slowly to a solution of the amino alcohol and a non-nucleophilic base.
Issue: Low conversion or no reaction.
Cause: The amine may be protonated, or the activating agent is not effective.
Solution:
Ensure at least one equivalent of a suitable base is used to scavenge the acid produced.
Confirm the quality and reactivity of your coupling agent.
Buchwald-Hartwig Amination
Question: I want to use (5-Amino-2-methoxyphenyl)methanol as the amine component in a Buchwald-Hartwig cross-coupling reaction. What is the best catalyst system to use, and what are the common pitfalls?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] For a substrate like (5-Amino-2-methoxyphenyl)methanol, which contains both an amine and a potentially coordinating alcohol, catalyst selection is critical.
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial.[2]
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
Ligand: Bulky, electron-rich phosphine ligands are the industry standard for promoting the key steps of oxidative addition and reductive elimination.[1] For primary amines, ligands like BrettPhos have shown excellent performance and selectivity.[3] Other effective ligands include XPhos and RuPhos .
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often the most effective. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require more active catalysts or higher reaction temperatures.[2]
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. It is critical to degas the solvent to prevent oxidation of the palladium catalyst.
Troubleshooting Buchwald-Hartwig Amination:
Issue: Low yield of the desired N-arylated product.
Cause: Catalyst deactivation, poor ligand choice, or insufficient base strength.
Solution:
Screen Ligands: The ligand is the most critical variable. Try a range of bulky phosphine ligands (e.g., BrettPhos, XPhos, RuPhos).
Check Reagent Quality: Ensure the palladium source, ligand, and base are of high quality and handled under inert conditions.
Solvent and Degassing: Use a thoroughly degassed solvent. Oxygen can poison the Pd(0) catalyst.
Base Strength: If using a weaker base like K₃PO₄, consider switching to NaOt-Bu.
Issue: Observation of side products from O-arylation.
Cause: While less common for primary alcohols in the presence of a primary amine, high temperatures and certain catalyst systems might promote O-arylation.
Solution:
Lower the reaction temperature.
A study by Buchwald and Maiti demonstrated that palladium-based catalysts with biarylphosphine ligands (like BrettPhos) favor N-arylation of aminophenols, while copper-based systems can be used to achieve selective O-arylation.[4][5] This suggests that sticking with a well-chosen palladium/phosphine system should minimize O-arylation.
Suzuki-Miyaura Cross-Coupling
Question: I have functionalized (5-Amino-2-methoxyphenyl)methanol to introduce a bromine atom on the aromatic ring. Now I want to perform a Suzuki-Miyaura coupling. What challenges should I anticipate with this electron-rich substrate?
Answer:
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction.[6] However, electron-rich aryl halides, such as a bromo-derivative of (5-Amino-2-methoxyphenyl)methanol, can be challenging substrates.
The Challenge: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center.[7] Electron-donating groups (like the amino and methoxy groups) increase the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition.[7]
Catalyst System for Electron-Rich Substrates:
Palladium Precatalyst: Pd(OAc)₂ or a pre-formed catalyst like Pd(dppf)Cl₂ can be used.
Ligand: To overcome the slow oxidative addition, highly electron-rich and bulky phosphine ligands are required. Buchwald ligands such as SPhos and XPhos are excellent choices.[7] For particularly challenging couplings, CataCXium A Pd G3 has been shown to be effective for unprotected ortho-bromoanilines.[8]
Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient.[9] A mixture of an organic solvent (like dioxane or 2-MeTHF) and water is commonly used, as water can facilitate the transmetalation step.[10]
Troubleshooting Suzuki-Miyaura Coupling:
Issue: Low conversion of the aryl bromide.
Cause: Inefficient oxidative addition.
Solution:
Switch to a more electron-rich ligand: If you are using a less electron-rich ligand like PPh₃, switch to XPhos or SPhos.
Increase Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.
Check Catalyst Activity: Ensure your palladium source is active and not poisoned.
Issue: Significant protodeboronation of the boronic acid.
Cause: The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures.[7]
Solution:
Use a weaker base: Switch from a strong base like NaOH to K₃PO₄ or CsF.
Use a boronic ester: Pinacol boronic esters (Bpin) are more stable than their corresponding boronic acids and are less prone to protodeboronation.[6]
Minimize water content: While some water is beneficial, excess water can promote this side reaction.
Selective Oxidation of the Primary Alcohol
Question: How can I selectively oxidize the primary alcohol of (5-Amino-2-methoxyphenyl)methanol to the corresponding aldehyde without affecting the amino group?
Answer:
The selective oxidation of an alcohol in the presence of an amine is a classic chemoselectivity problem, as amines are also susceptible to oxidation.
Catalyst Systems for Selective Alcohol Oxidation:
TEMPO-based systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst that, in conjunction with a stoichiometric oxidant (like N-chlorosuccinimide or bleach), can selectively oxidize primary alcohols to aldehydes under mild conditions.[11] Copper/TEMPO systems using air or oxygen as the terminal oxidant are also highly effective and green.[12]
Oxoammonium Salts: "Bobbitt's salt" (4-acetamido-TEMPO tetrafluoroborate) can be used stoichiometrically to achieve clean and selective oxidation of alcohols. A key advantage is that by conducting the reaction under slightly acidic conditions, the amine is protonated and protected from oxidation.[13]
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols. It is a heterogeneous reagent and can often be used with high selectivity in the presence of amines.
Troubleshooting Alcohol Oxidation:
Issue: Oxidation of the amino group or formation of colored byproducts.
Cause: The chosen oxidant is not selective enough.
Solution:
Protonate the amine: If using a pH-tolerant oxidant like an oxoammonium salt, add a non-nucleophilic acid (e.g., p-toluenesulfonic acid) to protect the amine as its ammonium salt.[13]
Switch to a milder, more selective oxidant: Activated MnO₂ is often a good choice for benzylic alcohols with sensitive functional groups.
Issue: Over-oxidation to the carboxylic acid.
Cause: The reaction conditions are too harsh, or the aldehyde product is not stable.
Solution:
Use a TEMPO-based system: These are well-known for stopping at the aldehyde stage for primary alcohols.[11]
Monitor the reaction carefully: Use TLC or LC-MS to monitor the reaction and work it up as soon as the starting material is consumed.
Control the temperature: Run the reaction at a lower temperature.
Experimental Protocols & Data
Catalyst System Comparison Tables
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Aryl Halide Partner
Palladium Precatalyst
Ligand
Base
Solvent
Temperature (°C)
Aryl Bromide/Iodide
Pd(OAc)₂ (2 mol%)
BrettPhos (4 mol%)
NaOt-Bu (1.2 eq)
Toluene
80-100
Aryl Chloride
Pd₂(dba)₃ (2 mol%)
XPhos (4 mol%)
NaOt-Bu (1.5 eq)
Dioxane
100-110
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of a Bromo-Derivative
Boronic Acid/Ester
Palladium Precatalyst
Ligand
Base
Solvent
Temperature (°C)
Arylboronic Acid
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 eq)
Dioxane/H₂O (10:1)
90-100
Arylboronic Ester (Bpin)
CataCXium A Pd G3 (5 mol%)
-
K₃PO₄ (2.0 eq)
2-MeTHF
80-90
Step-by-Step Protocol: Selective Oxidation using Bobbitt's Salt
This protocol describes the selective oxidation of the primary alcohol in (5-Amino-2-methoxyphenyl)methanol to the corresponding aldehyde, based on the principles described by Bobbitt and coworkers.[13]
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Amino-2-methoxyphenyl)methanol (1.0 eq) and dichloromethane (DCM) as the solvent.
Amine Protonation: Add p-toluenesulfonic acid monohydrate (1.1 eq) to the solution and stir for 10 minutes at room temperature. The amine is now protected as its tosylate salt.
Oxidant Addition: Add Bobbitt's salt (1.1 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid and deprotonate the amine.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Catalyst Selection
Below is a diagram illustrating the decision-making process for selecting a catalyst system for cross-coupling reactions with derivatives of (5-Amino-2-methoxyphenyl)methanol.
Caption: Decision workflow for cross-coupling catalyst selection.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
Gagnon, A., & Bobbitt, J. M. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry, 87(24), 16355–16363.
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
Lindsley, C. W., et al. (2000). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 65(16), 5040–5043.
Reddy, B. V. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229–233.
Sahoo, B., et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2(7), 3828–3838.
Singh, V., et al. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. International Journal of Environmental Analytical Chemistry, 1–16.
Reddy, B. V. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229-233.
Atlanchim Pharma. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
Marvin, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367-27372.
Stahl, S. S., et al. (2018). Selective primary amination of alcohols, aldehydes and ketones with ammonia.
Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(3), 183–193.
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
Google Patents. (2023).
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
Gurbuz, N., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5431.
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
Kulyabin, P. S., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Chemical Science, 12(36), 12148-12158.
YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
Organic Chemistry Portal. (n.d.). Oxidation of Alcohols and Amines. [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Kumar, S., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(4), 758-763.
Al-harrasi, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7578.
Preventing degradation of (5-Amino-2-methoxyphenyl)methanol during storage
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol (CAS RN: 135-95-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associ...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (5-Amino-2-methoxyphenyl)methanol (CAS RN: 135-95-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By understanding its chemical vulnerabilities, you can implement effective strategies to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My (5-Amino-2-methoxyphenyl)methanol has turned brown upon storage. What is causing this discoloration and is it still usable?
A1: The brown discoloration is a common indicator of degradation, primarily through oxidation. The aromatic amine and benzyl alcohol functional groups in (5-Amino-2-methoxyphenyl)methanol are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored impurities, such as quinone-like structures or polymeric materials.
Whether the compound is still usable depends on the specific requirements of your application. For sensitive experiments, such as in drug development, the presence of impurities could significantly impact results. It is highly recommended to assess the purity of the discolored material using analytical techniques like HPLC, LC-MS, or NMR before use. For non-critical applications, a minor color change might be acceptable, but it is crucial to be aware of the potential for altered reactivity and side reactions.
Q2: What is the primary degradation pathway for (5-Amino-2-methoxyphenyl)methanol?
A2: The primary degradation pathway is the oxidation of the benzyl alcohol to the corresponding aldehyde, 2-methoxy-5-aminobenzaldehyde.[1][2] This transformation is a significant concern as it introduces a new reactive functional group that can lead to further downstream reactions and impurities. The aromatic amine group is also susceptible to oxidation, which can contribute to the formation of colored byproducts. The presence of both an electron-donating amino group and a methoxy group on the aromatic ring can make the compound more susceptible to oxidative processes.
Q3: What are the ideal storage conditions to prevent the degradation of (5-Amino-2-methoxyphenyl)methanol?
A3: To minimize degradation, (5-Amino-2-methoxyphenyl)methanol should be stored under conditions that limit its exposure to oxygen, light, and moisture. One vendor suggests storing it sealed in a dry environment at 2-8°C.[3] Aromatic amines, in general, should be stored in a dry, well-ventilated place with tightly sealed containers.[4][5][6]
Troubleshooting Guide
Issue 1: Rapid Discoloration of the Compound After Opening the Container
Potential Cause
Troubleshooting Action
Rationale
Exposure to Air (Oxygen)
After dispensing the required amount, flush the container headspace with an inert gas (e.g., argon or nitrogen) before resealing.
Oxygen is a key contributor to the oxidation of both the aromatic amine and the benzyl alcohol functional groups.[1][2] Replacing the oxygen-rich air with an inert gas significantly reduces the rate of oxidative degradation.
Exposure to Light
Store the container in a dark place, or use an amber-colored vial to protect the compound from light.
Light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions in aromatic compounds.
Moisture Absorption
Store the compound in a desiccator, especially in humid environments. Ensure the container is tightly sealed.
Aromatic amines can be hygroscopic, and absorbed moisture can potentially facilitate degradation pathways.[4]
Issue 2: Inconsistent Experimental Results Using a Previously Opened Bottle
Potential Cause
Troubleshooting Action
Rationale
Partial Degradation of the Compound
Re-evaluate the purity of the stored compound using an appropriate analytical method (e.g., HPLC, TLC, NMR).
The formation of impurities, such as the corresponding aldehyde, will alter the molar concentration and may introduce reactive species that interfere with your experiment.
Non-Homogeneous Mixture
If the material is a solid, ensure it is thoroughly mixed before taking a sample, as degradation may occur predominantly on the surface.
Degradation often starts at the material-air interface. Failure to homogenize the sample can lead to inconsistent sampling and, consequently, variable experimental outcomes.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for (5-Amino-2-methoxyphenyl)methanol
This protocol outlines the best practices for storing (5-Amino-2-methoxyphenyl)methanol to maintain its stability and purity over time.
Materials:
(5-Amino-2-methoxyphenyl)methanol
Inert gas (Argon or Nitrogen) with regulator and tubing
Amber glass vials with PTFE-lined caps
Parafilm or other sealing tape
Desiccator cabinet or desiccator jar with desiccant
Refrigerator (2-8°C)
Procedure:
Aliquotting: Upon receiving a new bottle of (5-Amino-2-methoxyphenyl)methanol, it is advisable to aliquot the material into smaller, single-use or short-term use vials. This minimizes the repeated exposure of the bulk material to the atmosphere.
Inert Gas Purge: For each aliquot, and for the main stock bottle, gently flush the headspace of the container with a stream of inert gas for 15-30 seconds.
Sealing: Immediately and tightly cap the vials. For long-term storage, wrap the cap and neck of the vial with Parafilm to create an additional barrier against moisture and air ingress.
Light Protection: Place the sealed vials in a light-blocking secondary container or a dark location within the storage unit.
Refrigeration and Moisture Control: Store the vials in a refrigerator at 2-8°C.[3] For added protection against moisture, the vials can be placed inside a desiccator within the refrigerator.
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
Visualizing Degradation and Prevention
The following diagram illustrates the primary degradation pathway of (5-Amino-2-methoxyphenyl)methanol and the key factors that influence this process.
Caption: Key factors accelerating the oxidative degradation of (5-Amino-2-methoxyphenyl)methanol.
Summary of Recommended Storage Conditions
Parameter
Recommendation
Justification
Temperature
2-8°C
Slows down the rate of chemical reactions, including oxidation.[3]
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation by displacing oxygen.
Light
Store in the dark (Amber vials)
Minimizes light-induced degradation.
Moisture
Dry environment (Desiccator)
Reduces the risk of hydrolysis and other moisture-facilitated reactions.[4]
Container
Tightly sealed, appropriate material
Prevents exposure to air and moisture. Glass is a suitable container material.[4]
References
Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 4(2), 162-166. [Link]
Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Asian Journal of Organic Chemistry, 4(2). [Link]
Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 98-109. [Link]
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
Technical Support Center: Work-up Procedures for Reactions with (5-Amino-2-methoxyphenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-methoxyphenyl)methanol. This guide provides in-depth troubleshooting and frequently asked qu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-methoxyphenyl)methanol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile intermediate. The unique combination of a primary aromatic amine, a benzyl alcohol, and an electron-donating methoxy group on the same scaffold presents distinct purification challenges. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Foundational Principles: Understanding the Molecule
(5-Amino-2-methoxyphenyl)methanol is a trifunctional molecule, and its reactivity is a composite of its constituent parts: the nucleophilic amine, the oxidation-prone benzyl alcohol, and the electron-rich aromatic ring. A successful work-up strategy hinges on understanding the delicate interplay of these groups.
The Amine Group : As a primary aromatic amine, this group is basic and nucleophilic. It will readily react with acids to form water-soluble ammonium salts, a property that is central to many purification strategies.[1][2][3]
The Benzyl Alcohol : The hydroxyl group can be sensitive to both acidic and oxidizing conditions. Strong acids can facilitate dehydration or etherification, while oxidizing agents can convert the alcohol to an aldehyde or carboxylic acid.[4][5]
The Aromatic Ring : The presence of both an amino and a methoxy group makes the aromatic ring highly activated and susceptible to oxidation, especially in the presence of air and trace metals. This can lead to the formation of colored impurities. Aminophenols, in general, are known to undergo oxidative degradation.[6][7]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions involving (5-Amino-2-methoxyphenyl)methanol in a practical question-and-answer format.
Q1: My reaction mixture has turned dark brown/purple after quenching. What is causing this and how can I prevent it?
A1: The dark coloration is a strong indicator of oxidation of the aminophenol moiety.[6] Aromatic amines, especially those with electron-donating groups, are highly susceptible to air oxidation, which can be accelerated by the presence of trace metal impurities, basic conditions, or elevated temperatures.[6][7]
Troubleshooting & Prevention:
Inert Atmosphere: Whenever possible, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Antioxidants: The use of an antioxidant, such as sodium bisulfite or sodium dithionite, in the quench solution can help mitigate oxidation.[8] A dilute solution (e.g., 1-5% w/v) is often sufficient.
Temperature Control: Keep the temperature of the reaction mixture as low as is practical during the work-up. Perform extractions using cold solutions.
pH Control: While basic conditions are often used to deprotonate ammonium salts, prolonged exposure of the free amine to a basic aqueous environment can promote oxidation.[6] Neutralize the reaction mixture to a pH of 6.5-7.5 if possible before extraction.[9]
Q2: I am trying to perform an acidic wash to remove unreacted starting material, but my product seems to be partitioning into the aqueous layer. Why is this happening?
A2: This is a classic acid-base extraction principle at play. The basic amino group on your (5-Amino-2-methoxyphenyl)methanol is being protonated by the acidic wash, forming a water-soluble ammonium salt.[1][2][10] This is the desired outcome if you are trying to remove a basic impurity, but problematic if the amine is your product.
Solution Workflow:
Protect the Amine: If the reaction chemistry allows, protect the amine group prior to the reaction (e.g., as a Boc-carbamate). This removes its basicity, preventing protonation during an acidic wash.[11][12] Deprotection can be achieved under acidic conditions after the initial purification.[13][14]
Alternative Washes: If the amine must remain unprotected, avoid acidic washes. Instead, use neutral washes (e.g., water, brine) to remove water-soluble impurities.
Basify and Re-extract: If your product is inadvertently extracted into the aqueous acidic layer, you can recover it. Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH > 8. This will deprotonate the ammonium salt, regenerating the neutral, organic-soluble amine, which can then be back-extracted into an organic solvent.[3][15]
Q3: I am struggling to crystallize my final product. It keeps "oiling out" or forming a viscous gum.
A3: "Oiling out" during crystallization is a common problem for polar molecules like (5-Amino-2-methoxyphenyl)methanol, which has multiple hydrogen bonding sites (amine and alcohol). This typically occurs when the compound is too soluble in the chosen solvent system, or when the solution is cooled too rapidly.[16]
Crystallization Troubleshooting:
Parameter
Recommendation
Rationale
Solvent Choice
Use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., water, hexane, or toluene) until turbidity persists. Reheat to clarify and then cool slowly.
A mixed solvent system allows for finer control over the solubility gradient as the solution cools, promoting ordered crystal lattice formation over amorphous precipitation.[16]
Cooling Rate
Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash cooling in a dry ice/acetone bath initially.
Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice. Rapid cooling often leads to amorphous solids or oils.[17]
Seeding
If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
A seed crystal provides a template for crystal growth, bypassing the often kinetically challenging nucleation step.[17]
Scratching
Gently scratch the inside of the flask at the meniscus with a glass rod.
The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
Q4: How do I remove a polar, aprotic solvent like DMF or DMSO from my reaction mixture?
A4: High-boiling, water-miscible solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be challenging to remove. Rotary evaporation is often ineffective due to their high boiling points.
Protocol for DMF/DMSO Removal:
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Aqueous Washes: Wash the organic layer multiple times with water or brine. A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[18]
Lithium Chloride Wash: For stubborn DMF removal, a wash with a 5% aqueous lithium chloride solution can be effective.[18] The salt increases the polarity of the aqueous phase, improving the partitioning of the polar solvent out of the organic layer.
Final Washes: Follow with a final water and then brine wash to remove residual salts.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
III. Standardized Work-up Protocols
The following are detailed, step-by-step protocols for common work-up scenarios involving (5-Amino-2-methoxyphenyl)methanol and its derivatives.
Protocol 1: General Extractive Work-up for a Neutral Product
This protocol is suitable when (5-Amino-2-methoxyphenyl)methanol is a reactant and your desired product is a neutral organic compound.
Quench: Cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Acidic Wash: To remove the unreacted (5-Amino-2-methoxyphenyl)methanol, wash the combined organic layers with 1M HCl (2 x 50 mL). The basic amine will be protonated and partition into the aqueous layer.[2][10]
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
Final Wash: Wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[18]
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Work-up for an Amine-Containing Product
This protocol is designed for reactions where (5-Amino-2-methoxyphenyl)methanol has been modified, but the amine functionality is retained in the final product.
Quench: Cool the reaction mixture and quench with deionized water. If oxidation is a concern, use a freshly prepared 5% aqueous sodium bisulfite solution.[8]
Extraction: Transfer to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
Aqueous Washes: Wash the organic layer sequentially with water and then brine. Avoid acidic washes to prevent loss of product into the aqueous phase.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be further purified by column chromatography or crystallization. For crystallization, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[19][20]
IV. Visualizing Work-up Logic
The choice of a work-up procedure is a logical decision-making process based on the properties of the desired product.
Caption: Decision tree for selecting a work-up strategy.
V. References
Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. National Library of Medicine. Retrieved from [Link]
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol. Retrieved from
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). Retrieved from [Link]
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]
PubChem. (n.d.). Process for the purification of p-aminophenol. National Library of Medicine. Retrieved from [Link]
Quora. (2016). How do I crystallize organic compounds?. Retrieved from [Link]
Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Retrieved from [Link]
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
Acid-Base Extraction. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol. Retrieved from
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Retrieved from
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
European Patent Office. (n.d.). Process for the purification of p-aminophenol. Retrieved from [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
ResearchGate. (2025). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
A Comparative Spectroscopic Guide to (5-Amino-2-methoxyphenyl)methanol: ¹H and ¹³C NMR Analysis
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-methoxyphenyl)methanol, a key building block in pharmaceutical and materials science. In the absence of di...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Amino-2-methoxyphenyl)methanol, a key building block in pharmaceutical and materials science. In the absence of directly published experimental spectra for this specific molecule, this document presents a robust, predicted analysis grounded in foundational NMR principles and validated through a comparative study with structurally analogous compounds. This approach offers a reliable framework for researchers, scientists, and drug development professionals to identify and characterize this compound.
Introduction: The Structural Significance of (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, with the chemical formula C₈H₁₁NO₂, belongs to the family of substituted benzyl alcohols. The unique arrangement of the amino (-NH₂), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups on the benzene ring dictates its chemical reactivity and makes it a valuable precursor in the synthesis of more complex molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of (5-Amino-2-methoxyphenyl)methanol is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating nature of the amino and methoxy groups will generally shield the aromatic protons, causing them to resonate at higher fields (lower ppm values) compared to unsubstituted benzene.
Key Predicted Resonances (in CDCl₃):
Aromatic Protons (δ 6.5-7.0 ppm): The three protons on the aromatic ring are expected to appear in this region. Due to their distinct electronic environments, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling with neighboring protons.
Hydroxymethyl Protons (-CH₂OH, δ ~4.6 ppm): The two protons of the methylene group adjacent to the hydroxyl group are expected to appear as a singlet. In some cases, this peak may show coupling to the hydroxyl proton, resulting in a doublet.
Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group will be observed as a sharp singlet, as they have no adjacent protons to couple with.
Amino Protons (-NH₂, δ ~3.5 ppm): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift and peak shape of this resonance can be highly variable and are often influenced by solvent, concentration, and temperature.
Hydroxyl Proton (-OH, variable): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on factors such as solvent and concentration. It can often be identified by its disappearance upon the addition of D₂O to the NMR sample.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a complementary and often more straightforward analysis of the carbon skeleton. Each unique carbon atom in (5-Amino-2-methoxyphenyl)methanol will give rise to a distinct signal.
Key Predicted Resonances (in CDCl₃):
Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will resonate in this region. The carbons directly attached to the oxygen of the methoxy group and the nitrogen of the amino group will be the most deshielded (downfield).
Hydroxymethyl Carbon (-CH₂OH, δ ~65 ppm): The carbon of the methylene group will appear in this region, characteristic of a carbon singly bonded to an oxygen atom.
Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of the methoxy group is expected to resonate at a slightly higher field compared to the hydroxymethyl carbon.
Comparative Analysis with Structural Isomers
To substantiate the predicted spectral data, a comparison with the experimentally determined NMR data of related benzyl alcohol derivatives is invaluable. The following table summarizes the key ¹H NMR chemical shifts for benzyl alcohol and its amino-substituted isomers.
This comparison reveals that the introduction of an amino group generally shifts the aromatic proton signals to a higher field (lower ppm) due to its electron-donating nature. The position of the hydroxymethyl protons remains relatively consistent across these analogs. The presence of the additional electron-donating methoxy group in the target molecule is expected to further shield the aromatic protons, supporting the predicted chemical shift range.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
For the accurate acquisition of ¹H and ¹³C NMR spectra of (5-Amino-2-methoxyphenyl)methanol, the following protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of the solid (5-Amino-2-methoxyphenyl)methanol.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
Instrument Setup:
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
A wider spectral width will be necessary to encompass all carbon resonances.
Data Processing:
Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase and baseline correct the resulting spectra.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Reference the chemical shifts to the internal standard (TMS).
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of (5-Amino-2-methoxyphenyl)methanol and highlights the key proton and carbon environments that are differentiated by NMR spectroscopy.
Caption: Molecular structure of (5-Amino-2-methoxyphenyl)methanol with key NMR-active nuclei highlighted.
Conclusion
References
PubChem. (5-Amino-2-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from: [Link]
PubChem. Benzyl alcohol. National Center for Biotechnology Information. Retrieved from: [Link]
PubChem. 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from: [Link]
A Comparative Guide to the Mass Spectrometry of (5-Amino-2-methoxyphenyl)methanol: EI vs. ESI Fragmentation Analysis
This guide provides an in-depth technical comparison of the mass spectrometric behavior of (5-Amino-2-methoxyphenyl)methanol, a key building block in pharmaceutical synthesis and materials science. We will explore its pr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of the mass spectrometric behavior of (5-Amino-2-methoxyphenyl)methanol, a key building block in pharmaceutical synthesis and materials science. We will explore its predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the gentle Electrospray Ionization (ESI). Understanding these differences is crucial for researchers and drug development professionals who rely on mass spectrometry for molecular weight confirmation, structural elucidation, and impurity profiling.
The structural features of (5-Amino-2-methoxyphenyl)methanol—a primary alcohol, a methoxy group, and an amino group on an aromatic ring—give rise to characteristic and competing fragmentation pathways. This guide will dissect these pathways, explain the chemical principles behind them, and provide practical, step-by-step protocols for experimental analysis.
Part 1: High-Energy Fragmentation via Electron Ionization (EI)
Electron Ionization (EI) is a classic, "hard" ionization technique that involves bombarding a gas-phase molecule with high-energy electrons (typically 70 eV).[1] This energetic collision not only ejects an electron to form a radical cation (the molecular ion, M+•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, rich in structural information.
For (5-Amino-2-methoxyphenyl)methanol, with a molecular weight of 153.18 g/mol [2], the molecular ion peak is expected at an m/z of 153. Aromatic systems tend to produce relatively stable molecular ions, so this peak should be observable. The primary fragmentation events are predicted to arise from the functional groups attached to the stable benzene ring.
Predicted Key Fragmentation Pathways under EI:
α-Cleavage (Benzylic Cleavage): The most favored fragmentation for benzyl alcohols is the cleavage of the bond adjacent to the aromatic ring. This results in the loss of a hydroxyl radical (•OH) to form a highly resonance-stabilized benzylic cation at m/z 136 .
Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da).[3][4][5] This would produce a radical cation at m/z 135 .
Loss of Formaldehyde: A rearrangement reaction can lead to the loss of formaldehyde (CH₂O, 30 Da) from the methoxy and hydroxymethyl groups, resulting in a fragment at m/z 123 . This fragment corresponds to the molecular ion of p-anisidine.[6]
Loss of a Methyl Radical: The methoxy group can fragment through the loss of a methyl radical (•CH₃, 15 Da), yielding an ion at m/z 138 . This is often followed by the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 110 .
Loss of the Hydroxymethyl Radical: Cleavage of the C-C bond between the ring and the methanol group results in the loss of a •CH₂OH radical (31 Da), leading to a fragment ion at m/z 122 .
The following diagram illustrates the primary predicted fragmentation cascade for (5-Amino-2-methoxyphenyl)methanol under Electron Ionization.
Caption: Predicted EI Fragmentation Pathway.
Table 1: Summary of Predicted High-Abundance Ions for (5-Amino-2-methoxyphenyl)methanol under EI-MS.
Predicted m/z
Proposed Formula
Identity
Fragmentation Event
153
[C₈H₁₁NO₂]⁺•
Molecular Ion
Electron Ionization
136
[C₈H₁₀NO]⁺
Benzylic Cation
Loss of •OH
135
[C₈H₉NO]⁺•
Dehydrated Ion
Loss of H₂O
123
[C₇H₉NO]⁺•
p-Anisidine Ion
Loss of CH₂O
122
[C₇H₈NO]⁺
Ring Fragment
Loss of •CH₂OH
| 110 | [C₇H₈N]⁺ | Ring Fragment | Loss of •CH₃ and CO |
Part 2: Soft Ionization Analysis via Electrospray Ionization (ESI)
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[7][8] It is particularly well-suited for polar, thermally labile, and large molecules. The process typically involves applying a high voltage to a liquid to create an aerosol, which desolvates to produce protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[8]
For (5-Amino-2-methoxyphenyl)methanol, ESI is expected to produce a very "clean" mass spectrum, dominated by the protonated molecule. The basic amino group is the most likely site of protonation in a positive ion mode experiment.
Expected Ions in ESI-MS:
Protonated Molecule [M+H]⁺: The base peak is predicted to be the protonated molecule at m/z 154.08626 .[9] This allows for unambiguous determination of the molecular weight.
Adduct Ions: Depending on the solvent system and sample purity, sodium [M+Na]⁺ (m/z 176.06820) and potassium [M+K]⁺ (m/z 192.04214) adducts may also be observed.[9]
In-Source Fragments: Under standard ESI conditions, minimal fragmentation is expected. However, by increasing the cone voltage (in-source collision-induced dissociation), some fragmentation can be induced. The most likely fragmentation of the [M+H]⁺ ion would be the loss of a neutral water molecule, yielding a fragment at m/z 136.07624 .[9]
The primary utility of ESI in this context is for accurate mass measurement and as a prelude to tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented in a controlled manner to elicit detailed structural information.
Caption: Predicted ESI-MS Ionization and MS/MS.
Part 3: Head-to-Head Comparison: EI-MS vs. ESI-MS
The choice between EI and ESI depends entirely on the analytical goal. The following table provides a direct comparison for the analysis of (5-Amino-2-methoxyphenyl)methanol.
Table 2: Comparative Performance of EI-MS and ESI-MS.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Principle
High-energy electron impact
High-voltage spray from solution
Sample Introduction
Gas Chromatography (GC)
Liquid Chromatography (LC), Direct Infusion
Primary Ion Observed
Molecular Ion (M⁺•) at m/z 153
Protonated Molecule ([M+H]⁺) at m/z 154
Fragmentation
Extensive, reproducible fingerprint
Minimal; controlled via tandem MS (MS/MS)
Primary Use Case
Structural Elucidation, Library Matching
Molecular Weight Confirmation, High-Res Mass
Strengths
Provides rich structural detail
Soft ionization preserves molecule, high sensitivity
| Limitations | May not show molecular ion for labile compounds | Provides limited structural data without MS/MS |
Part 4: Experimental Protocols
To provide a practical context, the following are detailed, standardized protocols for analyzing (5-Amino-2-methoxyphenyl)methanol using GC-MS and LC-MS.
Protocol 1: GC-MS with Electron Ionization
This protocol is designed for structural identification and purity analysis of volatile or semi-volatile compounds.
Sample Preparation: Dissolve 1 mg of (5-Amino-2-methoxyphenyl)methanol in 1 mL of methanol or ethyl acetate.
GC System:
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (splitless mode).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS System (EI Source):
Ion Source Temperature: 230°C.
Electron Energy: 70 eV.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-400.
Data Acquisition: Full Scan Mode.
Protocol 2: LC-MS with Electrospray Ionization
This protocol is ideal for accurate mass determination and for analyzing samples in complex matrices.
Sample Preparation: Dissolve 0.1 mg of (5-Amino-2-methoxyphenyl)methanol in 1 mL of 50:50 water:acetonitrile with 0.1% formic acid.
LC System:
Column: C18, 2.1 mm x 50 mm, 1.8 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
MS System (ESI Source):
Ionization Mode: Positive.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V.
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
Desolvation Gas Flow: 800 L/hr (Nitrogen).
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
Scan Range: m/z 50-500.
Caption: General Workflow for LC-MS Analysis.
Conclusion
The mass spectrometric analysis of (5-Amino-2-methoxyphenyl)methanol provides a clear illustration of the complementary nature of different ionization techniques. Electron Ionization delivers a rich, fragment-heavy spectrum ideal for detailed structural confirmation and library matching. In contrast, Electrospray Ionization offers a gentle approach, yielding an unambiguous molecular weight from the protonated molecule, making it the superior choice for high-resolution mass determination and for coupling with tandem MS techniques. For comprehensive characterization, employing both methods provides a powerful, multi-faceted understanding of the molecule's identity, structure, and purity.
A Senior Application Scientist's Guide to (5-Amino-2-methoxyphenyl)methanol and its Positional Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. The isomeric purity and the specific substitution pattern on an aromatic ring can drama...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. The isomeric purity and the specific substitution pattern on an aromatic ring can dramatically influence a compound's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth technical comparison of (5-Amino-2-methoxyphenyl)methanol and its key positional isomers. By examining their structural nuances, spectroscopic signatures, synthetic accessibility, and reactivity profiles, this document aims to equip you with the critical knowledge needed to make informed decisions in your research and development endeavors.
Introduction: The Significance of Isomeric Variation
(5-Amino-2-methoxyphenyl)methanol and its isomers are substituted benzyl alcohol derivatives that incorporate three key functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a hydroxymethyl group (-CH₂OH). The relative positions of these substituents on the benzene ring give rise to a fascinating array of isomers, each with a unique electronic and steric environment. These differences can profoundly impact intermolecular interactions, solubility, and the availability of reactive sites, making a thorough comparative understanding essential for their strategic application in medicinal chemistry and materials science.
This guide will focus on the following key positional isomers, which represent the varied placements of the amino, methoxy, and hydroxymethyl groups on the benzene ring:
Structural and Physicochemical Properties: A Tabular Comparison
The arrangement of the electron-donating amino and methoxy groups, along with the versatile hydroxymethyl group, dictates the fundamental physical properties of these isomers. The following table summarizes key physicochemical data gathered from reputable chemical databases and supplier information. It is important to note that experimental data for some isomers is limited, and in such cases, predicted values from computational models are provided.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into the specific structural arrangement of each isomer. While a comprehensive experimental dataset for all isomers is not available in the literature, we can predict and interpret the expected spectral features based on established principles of substituent effects on aromatic systems.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, causing them to appear at a higher field (lower ppm). The hydroxymethyl group has a weaker electronic effect.
Predicted ¹H NMR Chemical Shifts (Aromatic Region):
A detailed prediction of the ¹H NMR spectra requires computational modeling. However, we can make qualitative predictions:
Protons ortho and para to the -NH₂ and -OCH₃ groups will exhibit upfield shifts compared to benzene (7.34 ppm).
Protons meta to these groups will show smaller shifts.
The -CH₂OH protons will typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) between 4.5 and 5.0 ppm.
The -OCH₃ protons will be a sharp singlet around 3.8 ppm.
The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are also significantly influenced by the substituents. The carbons directly attached to the oxygen of the methoxy group and the carbon bearing the amino group will be significantly deshielded.
Predicted ¹³C NMR Chemical Shift Ranges:
Carbon Type
Predicted Chemical Shift Range (ppm)
C-OH
60 - 65
C-OCH₃
55 - 60
Aromatic C-NH₂
140 - 150
Aromatic C-OCH₃
150 - 160
Unsubstituted Aromatic C
110 - 130
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in these molecules.
Characteristic IR Absorption Bands:
Functional Group
Vibration
Expected Wavenumber (cm⁻¹)
O-H (alcohol)
Stretching
3200-3600 (broad)
N-H (amine)
Stretching
3300-3500 (two bands for primary amine)
C-H (aromatic)
Stretching
3000-3100
C-H (aliphatic)
Stretching
2850-3000
C=C (aromatic)
Stretching
1450-1600
C-O (alcohol)
Stretching
1000-1260
C-O (ether)
Stretching
1000-1300 (asymmetric and symmetric)
The precise positions of these bands may vary slightly between isomers due to differences in electronic effects and potential for intramolecular hydrogen bonding.
Synthesis and Accessibility: A Comparative Overview
The most common and practical approach for the synthesis of these aminomethoxybenzyl alcohol isomers is the reduction of the corresponding nitro-substituted precursors. This strategy is advantageous as the nitro-substituted benzaldehydes or benzyl alcohols are often commercially available or can be synthesized through established nitration and oxidation/reduction sequences.
General Synthetic Workflow
The general synthetic pathway can be visualized as follows:
Caption: General synthetic workflow for aminomethoxybenzyl alcohol isomers.
Experimental Protocol: Synthesis of (2-Amino-5-methoxyphenyl)methanol via Hydrogenation
This protocol provides a detailed methodology for the synthesis of (2-Amino-5-methoxyphenyl)methanol from its nitro precursor, a widely applicable method for this class of compounds.[10]
Materials:
5-Methoxy-2-nitrobenzaldehyde
Methanol
Raney Nickel
Hydrogen gas
Filtration apparatus (e.g., Buchner funnel with Celite)
Rotary evaporator
Procedure:
Dissolution: In a suitable hydrogenation vessel, dissolve 1 mole of 5-methoxy-2-nitrobenzaldehyde in 1.8 L of methanol.
Catalyst Addition: Carefully add 50 g of Raney Nickel to the solution.
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel to 5 bar with hydrogen gas and stir the mixture vigorously at ambient temperature.
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 10 hours.
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude (2-Amino-5-methoxyphenyl)methanol can be further purified by recrystallization or column chromatography.
Self-Validation: The purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared with literature values.
The reactivity of these isomers is governed by the interplay of the electronic and steric effects of the substituents.
Electronic Effects
Amino Group (-NH₂): A strong activating, ortho-, para-directing group. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
Methoxy Group (-OCH₃): Also an activating, ortho-, para-directing group, though slightly less so than the amino group.
Hydroxymethyl Group (-CH₂OH): A weakly deactivating group.
The combined electronic effects of the amino and methoxy groups will significantly activate the aromatic ring towards electrophilic substitution. The positions most activated will be those ortho and para to both groups.
Steric Effects
In isomers where the substituents are in close proximity (e.g., ortho to each other), steric hindrance can play a significant role in directing the outcome of reactions. For instance, in (2-Amino-6-methoxyphenyl)methanol, the groups flanking the hydroxymethyl group may hinder its reactivity.
Reactivity of Functional Groups
Amino Group: Can act as a nucleophile, undergo diazotization, and be acylated or alkylated. Its basicity will be influenced by the position of the other substituents.
Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.
Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the regioselectivity determined by the directing effects of the existing substituents.
The following diagram illustrates the key factors influencing the reactivity of these isomers.
Caption: Factors influencing the reactivity of aminomethoxybenzyl alcohol isomers.
Conclusion: A Guide for Strategic Selection
The choice of a specific (aminomethoxy)benzyl alcohol isomer should be a deliberate decision based on a thorough understanding of its unique properties and reactivity. This guide has provided a comparative framework to aid in this selection process. For applications requiring specific electronic properties to modulate the reactivity of the aromatic ring, a careful consideration of the positions of the activating amino and methoxy groups is crucial. For synthetic transformations involving the functional groups, steric hindrance around the reactive site must be taken into account.
By leveraging the information presented herein, researchers can strategically select the optimal isomer to advance their synthetic and drug discovery programs, ultimately saving time and resources while maximizing the potential for success.
References
ChemBK. (4-Amino-3-methoxybenzyl Alcohol). Retrieved from [Link]
PrepChem.com. (Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol). Retrieved from [Link]
PubChem. ((5-Amino-2-methoxyphenyl)methanol). Retrieved from [Link]
PubChemLite. (2-((4-methoxybenzyl)amino)ethanol (C10H15NO2)). Retrieved from [Link]
Global Substance Registration System. (5-AMINO-2-METHOXYBENZENEMETHANOL). Retrieved from [Link]
PubChem. ((2-Amino-5-methoxyphenyl)methanol). Retrieved from [Link]
PubChem. (2-[(4-Methoxybenzyl)amino]ethanol). Retrieved from [Link]
PubChem. (alpha-(Aminomethyl)-4-methoxybenzyl alcohol). Retrieved from [Link]
Sunway Pharm Ltd. ((3-Amino-5-methoxyphenyl)methanol). Retrieved from [Link]
PubChem. ((2-Amino-3-methoxyphenyl)methanol). Retrieved from [Link]
A Comparative Analysis of (5-Amino-2-methoxyphenyl)methanol and Structurally Related Aminophenol Derivatives: Efficacy and Therapeutic Potential
Introduction (5-Amino-2-methoxyphenyl)methanol is an organic compound belonging to the aminophenol class of molecules.[1][2] While its chemical structure suggests potential for biological activity, a thorough review of p...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(5-Amino-2-methoxyphenyl)methanol is an organic compound belonging to the aminophenol class of molecules.[1][2] While its chemical structure suggests potential for biological activity, a thorough review of publicly available scientific literature reveals a significant gap in research concerning its specific efficacy and mechanism of action.[3] To provide a meaningful analysis for researchers and drug development professionals, this guide will therefore focus on the broader family of aminophenol derivatives. By examining the documented biological activities of structurally similar compounds, we can infer the potential applications and areas of interest for (5-Amino-2-methoxyphenyl)methanol and provide a framework for its future evaluation.
This guide will comparatively analyze the efficacy of various aminophenol derivatives in key therapeutic areas, including antioxidant, antimicrobial, and cytotoxic applications. We will delve into the experimental data supporting these claims, provide detailed protocols for efficacy testing, and explore the underlying mechanisms of action.
The Aminophenol Scaffold: A Foundation for Diverse Biological Activity
The aminophenol scaffold, characterized by the presence of both an amino and a hydroxyl group on a benzene ring, is a cornerstone in medicinal chemistry. These functional groups are key to the diverse biological activities observed in this class of compounds. The hydroxyl group can act as a hydrogen donor, contributing to antioxidant properties by scavenging free radicals.[4] The amino group, on the other hand, can be a site for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored biological functions.
Recent studies have highlighted the therapeutic potential of o-aminophenol derivatives in several key areas:
Antioxidant Activity: Many aminophenol derivatives exhibit potent antioxidant properties, in some cases comparable to or even exceeding that of standards like ascorbic acid and quercetin.[5][6][7]
Antimicrobial Properties: Derivatives of aminophenols have been investigated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][8]
Cytotoxic Effects: Certain aminophenol derivatives have demonstrated moderate to significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.[5][6][7]
Comparative Efficacy of Aminophenol Derivatives
While data for (5-Amino-2-methoxyphenyl)methanol is unavailable, a 2024 study on novel o-aminophenol derivatives provides a valuable dataset for comparative analysis. The study synthesized and evaluated a series of compounds for their antioxidant, antimicrobial, and cytotoxic activities.
Antioxidant Efficacy
The antioxidant capacity of several o-aminophenol derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and EC50 assays.[5][6] The results are summarized below:
Compound
Antioxidant Assay
IC50/SC50/EC50 (µg/mL)
Reference Standard
Standard's Value (µg/mL)
Derivative 6a
DPPH Scavenging (SC50)
18.95
Ascorbic Acid
12.60
Derivative 6b
DPPH Scavenging (SC50)
22.41
Ascorbic Acid
12.60
Derivative 6c
DPPH Scavenging (SC50)
20.17
Ascorbic Acid
12.60
Derivative 6d
EC50
4.00
Quercetin
9.8
Derivative 6g
EC50
11.25
Quercetin
9.8
Derivative 12a
EC50
6.52
Quercetin
9.8
Data sourced from a study on novel o-aminophenol derivatives.[5][6]
As the data indicates, several synthesized o-aminophenol derivatives displayed excellent antioxidant activity.[5][6] Notably, derivatives 6d and 12a showed superior activity to the standard quercetin in the EC50 assay, highlighting the potential of this chemical class in combating oxidative stress.
Cytotoxic Efficacy
The same study investigated the cytotoxic effects of these derivatives on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify their potency.
Compound
Cell Line
IC50 (µg/mL)
Derivative 6b
KB
32.00
Derivative 6c
KB
45.31
Derivative 6f
KB
74.94
Derivative 6i
KB
50.26
Derivative 6i
HepG2
29.46
Derivative 6i
A549
71.29
Derivative 6i
MCF7
80.02
Derivative 12b
KB
63.84
Data sourced from a study on novel o-aminophenol derivatives.[5][6][7]
These results show that several o-aminophenol derivatives exhibit moderate cytotoxic activity against the tested cancer cell lines.[5][6][7] Compound 6i, in particular, demonstrated the broadest spectrum of activity, with a notable IC50 value against the HepG2 liver cancer cell line.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for evaluating the efficacy of aminophenol derivatives are provided below.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the steps to determine the free radical scavenging activity of a test compound.
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Sample Preparation: Dissolve the test compound (e.g., an aminophenol derivative) in methanol to create a stock solution, from which a series of dilutions are made.
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
The SC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.
Potential Mechanisms of Action
The biological activities of aminophenol derivatives are intrinsically linked to their chemical structure.
Antioxidant Mechanism
The primary mechanism of antioxidant activity for aminophenol derivatives is believed to be through hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.
Conclusion and Future Directions
While (5-Amino-2-methoxyphenyl)methanol remains an understudied compound, the available evidence for the broader class of aminophenol derivatives suggests a promising area for therapeutic research. Studies have consistently demonstrated their potential as antioxidant, antimicrobial, and cytotoxic agents. The comparative data presented in this guide highlights the significant variability in efficacy among different derivatives, underscoring the importance of structure-activity relationship (SAR) studies in this field.
For researchers and drug development professionals, the key takeaway is that the aminophenol scaffold is a versatile starting point for the development of novel therapeutic agents. Future research should focus on:
Systematic Evaluation: A comprehensive evaluation of the biological activity of (5-Amino-2-methoxyphenyl)methanol is warranted to determine its specific efficacy and potential applications.
SAR Studies: Further synthesis and evaluation of novel aminophenol derivatives will help to elucidate the structural features that are critical for specific biological activities.
Mechanism of Action Studies: In-depth studies are needed to fully understand the molecular mechanisms by which these compounds exert their effects.
By building upon the existing knowledge of aminophenol derivatives, the scientific community can unlock the full therapeutic potential of this important class of compounds.
References
Dang, T. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
[Link to the primary study on o-aminophenol deriv
[Additional source for cytotoxicity d
PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
PubChem. (n.d.). (5-Amino-2-methoxyphenyl)methanol. Retrieved from [Link]
PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol. Retrieved from [Link]
PubChemLite. (n.d.). (5-amino-2-methoxyphenyl)methanol (C8H11NO2). Retrieved from [Link]
Appchem. (n.d.). (5-Amino-2-methoxyphenyl)methanol. Retrieved from [Link]
The Unambiguous Signature: A Comparative Guide to the Structural Validation of (5-Amino-2-methoxyphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is not merely a procedural step but the b...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. (5-Amino-2-methoxyphenyl)methanol and its derivatives represent a promising class of intermediates, finding application in the synthesis of a wide array of pharmacologically active molecules. Their utility, however, is intrinsically linked to the unambiguous confirmation of their molecular architecture. Positional isomerism, a common challenge in organic synthesis, can lead to vastly different biological activities and toxicological profiles. Therefore, a robust and multi-faceted approach to structural validation is paramount.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of (5-Amino-2-methoxyphenyl)methanol derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comparative analysis of their strengths, limitations, and the complementary nature of the data they provide. By understanding the "why" behind the "how," researchers can design and execute validation strategies that are not only compliant with regulatory standards but are also scientifically sound and efficient.
A Triad of Techniques: Comparative Analysis
The structural validation of a molecule like (5-Amino-2-methoxyphenyl)methanol, which possesses a substituted aromatic ring with amine, methoxy, and alcohol functionalities, requires a combination of analytical methods to resolve any potential ambiguities. The primary techniques—NMR, MS, and X-ray Crystallography—each provide a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone for determining the connectivity of atoms in a molecule in solution. For (5-Amino-2-methoxyphenyl)methanol, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the integrity of the functional groups.
Mass Spectrometry (MS) provides the crucial determination of the molecular weight and elemental composition of the compound. Furthermore, fragmentation analysis offers valuable clues about the molecule's substructures, aiding in the confirmation of the overall structure.
Single-Crystal X-ray Crystallography offers the most definitive structural information by providing a three-dimensional map of the electron density in a crystalline state. This technique unambiguously determines bond lengths, bond angles, and stereochemistry, providing irrefutable proof of the molecular structure.
The following table summarizes the key comparative aspects of these techniques in the context of validating (5-Amino-2-methoxyphenyl)methanol derivatives.
Feature
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Single-Crystal X-ray Crystallography
Primary Information
Atomic connectivity, chemical environment of nuclei
- Lower sensitivity than MS - Complex spectra for large molecules
- Fragmentation can be complex to interpret - Does not provide stereochemical information
- Requires a suitable single crystal, which can be difficult to obtain
Application to Isomerism
Differentiates isomers based on distinct chemical shifts and coupling patterns.
Can differentiate isomers with different fragmentation patterns, but can be challenging for positional isomers.
Provides definitive proof of isomeric structure.
Experimental Data Comparison
To illustrate the power of these techniques, we present a comparative analysis of the expected and reported spectroscopic and crystallographic data for (5-Amino-2-methoxyphenyl)methanol and its closely related isomers and derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For (5-Amino-2-methoxyphenyl)methanol and its positional isomer, (2-Amino-5-methoxyphenyl)methanol, the substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.
Table 1: Predicted ¹H and ¹³C NMR Data for (5-Amino-2-methoxyphenyl)methanol and a Structural Isomer
Note: Predicted data is based on computational models and data from structurally similar compounds. Experimental values may vary.
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of the compound, which for C₈H₁₁NO₂ is 153.18 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation.
Table 2: Predicted Mass Spectrometry Fragmentation for (5-Amino-2-methoxyphenyl)methanol
Ion
m/z (predicted)
Possible Fragment
[M+H]⁺
154.08626
Protonated molecular ion
[M+Na]⁺
176.06820
Sodium adduct
[M+H-H₂O]⁺
136.07624
Loss of water from the benzyl alcohol moiety
[M+H-CH₂O]⁺
124.0756
Loss of formaldehyde
Source: Predicted data from PubChem CID 237567.[2]
X-ray Crystallography Data
While a crystal structure for (5-Amino-2-methoxyphenyl)methanol itself is not publicly available, we can examine the crystal structure of a related compound, 4-Aminobenzyl alcohol, to understand the type of information obtained. The crystal structure provides precise atomic coordinates, allowing for the determination of bond lengths and angles, as well as intermolecular interactions like hydrogen bonding.
Table 3: Example Crystallographic Data for 4-Aminobenzyl alcohol
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: NMR Spectroscopic Analysis
Objective: To determine the chemical structure and confirm the isomeric purity of (5-Amino-2-methoxyphenyl)methanol derivatives.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
Ensure the sample is fully dissolved; sonication may be used if necessary.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Data Acquisition:
Acquire a ¹H NMR spectrum. Key parameters include the number of scans, spectral width, and relaxation delay.
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine proton-carbon correlations.
Data Processing and Analysis:
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.
Compare the experimental spectrum with reference data or predicted spectra to confirm the structure.
Protocol 2: Mass Spectrometric Analysis
Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of (5-Amino-2-methoxyphenyl)methanol derivatives.
Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
The solvent should be compatible with the chosen ionization technique.
Instrument Setup:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
Choose an appropriate ionization method. Electrospray ionization (ESI) is commonly used for polar molecules like the target compound.
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
Data Acquisition:
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Processing and Analysis:
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., H₂O, CH₃, NH₃).
Propose a fragmentation pathway that is consistent with the observed fragment ions and the proposed structure.
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of a crystalline derivative of (5-Amino-2-methoxyphenyl)methanol.
Methodology:
Crystal Growth:
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
The ideal crystal should be well-formed with dimensions of approximately 0.1-0.3 mm in all directions.
Data Collection:
Mount a suitable crystal on a goniometer head.
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of reflection intensities.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
Structure Validation and Analysis:
Validate the final crystal structure using crystallographic software to check for consistency and quality.
Analyze the bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to gain a detailed understanding of the molecular and crystal structure.
Visualization of Validation Workflows
To better illustrate the logical flow of the structural validation process, the following diagrams are provided.
Caption: High-level workflow for the synthesis and structural validation of (5-Amino-2-methoxyphenyl)methanol derivatives.
Caption: Decision-making process for the structural validation of a novel compound.
Conclusion
The structural validation of (5-Amino-2-methoxyphenyl)methanol derivatives is a critical undertaking that necessitates a synergistic approach, leveraging the unique strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR and MS provide essential information regarding atomic connectivity and molecular formula in the solution and gas phases, respectively, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can ensure the unambiguous structural characterization of these valuable pharmaceutical intermediates, thereby paving the way for the development of safe and effective new medicines.
References
Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50(1), 8–13. [Link]
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 237567, (5-Amino-2-methoxyphenyl)methanol. Retrieved from [Link]
Royal Society of Chemistry. (2017). Electronic Supplementary Information for: Copper-catalyzed aerobic oxidative C-H/N-H annulation of phenols with anilines: a new approach to phenoxazines. [Link]
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
A Comparative Guide to the Synthesis of (5-Amino-2-methoxyphenyl)methanol for Researchers and Drug Development Professionals
As a vital building block in the synthesis of various pharmaceutical compounds, the efficient and scalable production of (5-Amino-2-methoxyphenyl)methanol is of significant interest to the scientific community. This guid...
Author: BenchChem Technical Support Team. Date: January 2026
As a vital building block in the synthesis of various pharmaceutical compounds, the efficient and scalable production of (5-Amino-2-methoxyphenyl)methanol is of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a clear comparison of their respective advantages and disadvantages.
Introduction to (5-Amino-2-methoxyphenyl)methanol
(5-Amino-2-methoxyphenyl)methanol, also known as 5-amino-2-methoxybenzyl alcohol, is a substituted aromatic amine.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic positioning of the amino, methoxy, and hydroxymethyl groups on the benzene ring provides specific steric and electronic properties that are often sought in drug design.
Comparative Analysis of Synthetic Routes
Two principal retrosynthetic pathways dominate the laboratory-scale and potential industrial synthesis of (5-Amino-2-methoxyphenyl)methanol. Both strategies employ a substituted nitrobenzene as the starting material, leveraging the well-established chemistry of nitro group reduction. The key distinction lies in the nature of the second functional group that is concurrently or sequentially reduced to the desired alcohol.
Route 1: Reduction of 2-Methoxy-5-nitrobenzaldehyde
This approach is arguably the more direct of the two, involving the simultaneous reduction of both the nitro and aldehyde functionalities of the starting material, 2-methoxy-5-nitrobenzaldehyde.[2]
Route 2: Reduction of 2-Methoxy-5-nitrobenzoic Acid
This alternative route begins with 2-methoxy-5-nitrobenzoic acid and requires the reduction of both the carboxylic acid and the nitro group.[3] This pathway often proceeds in a stepwise manner, with the reduction of the nitro group followed by the more challenging reduction of the carboxylic acid.
The following table provides a high-level comparison of these two synthetic routes:
Feature
Route 1: From Aldehyde
Route 2: From Carboxylic Acid
Starting Material
2-Methoxy-5-nitrobenzaldehyde
2-Methoxy-5-nitrobenzoic Acid
Key Transformations
Reduction of nitro group and aldehyde
Reduction of nitro group and carboxylic acid
Common Reducing Agents
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), Metal Hydrides (e.g., LiAlH₄)
Catalytic Hydrogenation followed by a strong reducing agent (e.g., LiAlH₄)
Potential Yield
Generally high
Can be high, but may be lower due to the multi-step nature
Scalability
Good, especially with catalytic hydrogenation
Moderate, the use of LiAlH₄ can pose scalability challenges
Safety Considerations
Flammable solvents and hydrogen gas (catalytic route); highly reactive and water-sensitive reagents (metal hydride route)
Similar to Route 1, with the added hazards of handling a strong reducing agent like LiAlH₄
Cost-Effectiveness
Potentially more cost-effective due to fewer steps
May be less cost-effective due to the need for a strong, expensive reducing agent
Experimental Protocols and Mechanistic Insights
Route 1: Synthesis from 2-Methoxy-5-nitrobenzaldehyde
This route offers the advantage of potentially accomplishing the desired transformation in a single synthetic step. The choice of reducing agent is critical and dictates the reaction conditions and safety protocols.
Catalytic hydrogenation is a widely used and scalable method for the reduction of nitro groups and aldehydes.[4][5] The use of a heterogeneous catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), allows for straightforward removal of the catalyst by filtration upon reaction completion.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-methoxy-5-nitrobenzaldehyde.
Detailed Experimental Protocol (Adapted from a similar synthesis[6]):
Reaction Setup: In a suitable hydrogenation vessel, dissolve 181.2 g (1 mole) of 2-methoxy-5-nitrobenzaldehyde in 1.8 L of methanol.
Catalyst Addition: Carefully add 50 g of Raney Nickel catalyst to the solution under an inert atmosphere.
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen and maintain vigorous stirring at ambient temperature.
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake, which typically occurs within 10-12 hours.
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the Raney Nickel catalyst by filtration through a pad of celite.
Isolation: Concentrate the filtrate under reduced pressure to yield (5-Amino-2-methoxyphenyl)methanol as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Expertise & Experience Insights:
Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for this transformation. Palladium on carbon can also be employed and may offer milder reaction conditions.
Solvent: Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction and work-up. Ethanol can also be used.
Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce both nitro groups and aldehydes.[7] However, the high reactivity and water-sensitivity of LiAlH₄ necessitate stringent anhydrous conditions and careful handling.[8][9] Sodium borohydride (NaBH₄) is generally selective for the reduction of aldehydes and ketones and will typically not reduce a nitro group under standard conditions.[10][11] Therefore, a two-step process would be required if using NaBH₄, making it less efficient for this particular transformation.
Reaction Scheme:
Caption: LiAlH₄ reduction of 2-methoxy-5-nitrobenzaldehyde.
Detailed Experimental Protocol:
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Addition of Substrate: Dissolve 2-methoxy-5-nitrobenzaldehyde in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF.
Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.
Expertise & Experience Insights:
Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Safety: LiAlH₄ is a highly reactive and flammable solid. It should be handled with extreme care by experienced personnel. The quenching process is highly exothermic and must be performed slowly and with adequate cooling.
Selectivity: While LiAlH₄ will reduce both functional groups, careful control of stoichiometry and temperature may be necessary to avoid over-reduction or side reactions.
Route 2: Synthesis from 2-Methoxy-5-nitrobenzoic Acid
This route is a two-step process, typically involving the initial reduction of the nitro group, followed by the reduction of the carboxylic acid.
The nitro group of 2-methoxy-5-nitrobenzoic acid can be selectively reduced to an amine via catalytic hydrogenation, leaving the carboxylic acid intact.[12][13]
Reaction Scheme:
Caption: Selective reduction of the nitro group.
Detailed Experimental Protocol (Adapted from a similar synthesis[12]):
Reaction Setup: Dissolve 30.0 g (152.2 mmol) of 5-methoxy-2-nitrobenzoic acid in 250 mL of THF in a flask suitable for hydrogenation.
Catalyst Addition: Add 300 mg of 10% Pd/C to the solution.
Hydrogenation: Subject the mixture to hydrogenation under a hydrogen balloon at room temperature with vigorous stirring for 18 hours.
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
Isolation: Concentrate the filtrate to afford 5-amino-2-methoxybenzoic acid. This intermediate can often be used in the next step without further purification.
The reduction of the carboxylic acid group in 5-amino-2-methoxybenzoic acid to a primary alcohol requires a strong reducing agent such as LiAlH₄.[14]
Reaction Scheme:
Caption: Reduction of the carboxylic acid to an alcohol.
Detailed Experimental Protocol:
The protocol for this step is analogous to Method 1B, using 5-amino-2-methoxybenzoic acid as the starting material.
Expertise & Experience Insights:
Two-Step Process: This route's primary disadvantage is its two-step nature, which can lead to lower overall yields and increased operational time.
Intermediate Purity: The purity of the intermediate 5-amino-2-methoxybenzoic acid can impact the efficiency of the subsequent reduction step.
Alternative Reducing Agents: Borane-tetrahydrofuran complex (BH₃·THF) is another reagent capable of reducing carboxylic acids and could be considered as an alternative to LiAlH₄, sometimes offering milder reaction conditions.
Conclusion
Both the reduction of 2-methoxy-5-nitrobenzaldehyde and 2-methoxy-5-nitrobenzoic acid represent viable synthetic routes to (5-Amino-2-methoxyphenyl)methanol.
For laboratory-scale synthesis where operational simplicity and potentially higher single-step yields are desired, the catalytic hydrogenation of 2-methoxy-5-nitrobenzaldehyde (Route 1A) is often the preferred method. It is a well-established, scalable, and relatively safe procedure when appropriate precautions are taken.
The use of LiAlH₄ (Routes 1B and 2) offers a powerful alternative but is accompanied by significant handling and safety challenges, making it less ideal for large-scale production.
Route 2, starting from the carboxylic acid, is a feasible but less direct approach. It may be considered if the carboxylic acid starting material is more readily available or cost-effective than the corresponding aldehyde.
Ultimately, the choice of synthesis route will depend on a variety of factors including the scale of the reaction, the availability and cost of starting materials, the equipment available, and the safety infrastructure in place.
References
PrepChem. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
Google Patents. US20090140201A1 - Solutions of lithium aluminium hydride.
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
A Comparative Benchmarking Guide: (5-Amino-2-methoxyphenyl)methanol in Heterocyclic Synthesis
Abstract This guide provides a comprehensive technical benchmark of (5-Amino-2-methoxyphenyl)methanol against two structurally related alternatives: 4-Aminophenol and 4-Aminobenzyl alcohol. The focus is on their comparat...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide provides a comprehensive technical benchmark of (5-Amino-2-methoxyphenyl)methanol against two structurally related alternatives: 4-Aminophenol and 4-Aminobenzyl alcohol. The focus is on their comparative performance in the synthesis of 1,3-benzoxazine derivatives, a crucial scaffold in medicinal chemistry. By analyzing their distinct physicochemical properties and the electronic influence of their substituents, we elucidate the causal factors behind differences in reactivity and yield. This document supplies researchers, chemists, and drug development professionals with objective, data-driven insights and detailed experimental protocols to guide reagent selection in synthetic applications.
Introduction: Profiling the Reagents
The selection of a foundational building block is a critical decision in any synthetic campaign. The ideal reagent offers not only high reactivity and yield but also imparts desirable physicochemical properties to its derivatives. (5-Amino-2-methoxyphenyl)methanol is a trifunctional reagent featuring a nucleophilic amine, a benzyl alcohol moiety, and an electron-donating methoxy group. These features make it a versatile scaffold for constructing complex molecular architectures. However, to justify its selection over more common or economical alternatives like 4-Aminophenol or 4-Aminobenzyl alcohol, a rigorous, data-supported comparison is essential. This guide aims to provide that comparison.
Physicochemical and Reactivity Profiles
The subtle structural differences between these three reagents lead to significant variations in their chemical behavior. The nucleophilicity of the amine, the reactivity of the aromatic ring towards electrophilic substitution, and the overall solubility are all influenced by the unique combination of functional groups.
The key differentiator for (5-Amino-2-methoxyphenyl)methanol is the methoxy (-OCH₃) group positioned ortho to the benzyl alcohol and meta to the amine. This electron-donating group (EDG) influences the reactivity of the aromatic ring and the nucleophilicity of the amine. In contrast, 4-Aminophenol features a strongly activating hydroxyl (-OH) group, while 4-Aminobenzyl alcohol provides a different positional arrangement of its functional groups.
Caption: Key reactive sites of the benchmarked reagents.
Benchmark Application: Synthesis of 1,3-Benzoxazines
1,3-Benzoxazines are heterocyclic compounds of significant industrial and pharmaceutical interest, often synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. The reaction is a cornerstone for producing polybenzoxazines, a class of high-performance thermosetting polymers. The structure of the phenolic and amine precursors directly dictates the properties of the resulting monomer and polymer.
Causality of Reagent Choice: The Role of Substituents
The synthesis of a benzoxazine involves two primary mechanistic steps: the formation of an iminium ion from the amine and formaldehyde, and the subsequent electrophilic attack by this ion on the electron-rich phenol ring, followed by cyclization.
(5-Amino-2-methoxyphenyl)methanol : This molecule is unique as it contains both the phenolic precursor (the aromatic ring with the hydroxymethyl group, which is not a true phenol but reacts similarly in this context) and the primary amine within the same structure. The methoxy group is an electron-donating group that activates the aromatic ring, facilitating the electrophilic substitution step. Its position directs the cyclization to the position ortho to the methoxy group.
4-Aminophenol : This reagent also contains both necessary components. The hydroxyl group is a more powerful activating group than a methoxy group, which should, in theory, lead to faster reaction kinetics.[6][7]
4-Aminobenzyl alcohol : This reagent is not a phenol and thus cannot undergo the typical benzoxazine synthesis in the same manner as the other two. It lacks the hydroxyl group directly attached to the aromatic ring, which is required for the cyclization step of this specific synthesis. Therefore, it is not a suitable direct replacement for this application and will not be considered further in this specific benchmark.
Experimental Design & Comparative Data
The reaction of an aminophenol with formaldehyde typically yields the corresponding benzoxazine. The general reaction involves the condensation of the phenolic component, the primary amine, and formaldehyde.
This reagent would require an external amine and phenol to form a traditional benzoxazine, acting as the aldehyde component upon oxidation. Direct benzoxazine formation from this molecule is not a standard reported route.
N/A
Note: Direct, comparable yield data for the specific target reaction is scarce. The data presented is from related transformations. The reaction of 4-aminophenol with formaldehyde and H₂S leads to a dithiazine, indicating a complex reaction landscape.[8] The synthesis using vanillin (a methoxyphenol) provides a useful proxy for the reactivity of a methoxy-substituted phenol in benzoxazine formation, showing a good yield of 71%.[1]
Discussion of Expected Performance:
Based on fundamental principles of electrophilic aromatic substitution, the hydroxyl group of 4-Aminophenol is a stronger ring activator than the methoxy group of (5-Amino-2-methoxyphenyl)methanol's core.[2][4][9] This suggests that, under identical conditions, 4-Aminophenol should react faster. However, the methoxy group in (5-Amino-2-methoxyphenyl)methanol still provides substantial ring activation, and its presence can lead to cleaner reactions with fewer side products compared to the highly reactive, easily oxidized 4-aminophenol. The increased steric bulk of the methoxy group compared to a hydroxyl group is generally considered to have a minimal impact on this type of reaction.
The following is a generalized, authoritative protocol for the synthesis of a benzoxazine monomer from a phenolic compound and a primary amine, which serves as a standard methodology for benchmarking reagents.
Objective: To synthesize a 1,3-benzoxazine monomer via Mannich condensation.
Primary Amine (e.g., Aniline or Furfurylamine) (1.0 eq)
Paraformaldehyde (2.2 eq)
Toluene or Chloroform (as solvent)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenolic reagent (1.0 eq) and the chosen solvent.
Add the primary amine (1.0 eq) to the solution and stir until dissolved.
Add paraformaldehyde (2.2 eq) to the mixture.
Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Wash the organic solution sequentially with 1N NaOH (aq) and deionized water.
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer.
Purify the product as necessary, typically by recrystallization or column chromatography.
Self-Validating System: The success of the protocol is validated by characterization of the product using NMR (¹H and ¹³C) and FTIR spectroscopy. The disappearance of the phenolic -OH and primary amine N-H stretches, and the appearance of characteristic oxazine ring peaks (e.g., O-CH₂-N linkage around 930-950 cm⁻¹ in FTIR) confirms product formation.
Caption: Standard experimental workflow for benzoxazine synthesis.
Utility as a Versatile Scaffold in Drug Discovery
Beyond a single application, the overall utility of a building block in generating diverse molecular libraries is paramount for drug discovery professionals. Here, we compare the synthetic potential of (5-Amino-2-methoxyphenyl)methanol and 4-Aminobenzyl alcohol.
(5-Amino-2-methoxyphenyl)methanol: This scaffold offers three distinct points for diversification.
Amine (-NH₂): Can undergo acylation, alkylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents. The amine's nucleophilicity is modulated by the meta-methoxy group.
Hydroxymethyl (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers, providing another axis for library expansion.
Aromatic Ring: The ring is activated by the methoxy and amino groups, making it amenable to further electrophilic aromatic substitution if desired, although regioselectivity could be a challenge.
4-Aminobenzyl alcohol: This reagent also offers three points of diversification, but with different positional and electronic characteristics.
Amine (-NH₂): Can undergo the same broad range of reactions as above. Its position para to the benzyl alcohol group means electronic effects are transmitted differently.
Hydroxymethyl (-CH₂OH): Offers the same synthetic possibilities (oxidation, esterification, etherification).
Aromatic Ring: The ring is activated by the amino group, primarily at the positions ortho to the amine.
Comparative Advantage:
The primary advantage of (5-Amino-2-methoxyphenyl)methanol lies in its more complex substitution pattern, which can lead to molecules with more defined three-dimensional shapes and potentially improved metabolic stability or solubility profiles due to the presence of the methoxy group. The meta relationship between the key amine and methoxy groups provides a different vector for substituent placement compared to the simple para arrangement in 4-Aminobenzyl alcohol, which can be crucial for optimizing interactions with biological targets.
Caption: Logical relationship of synthetic diversification pathways.
Safety and Handling
Objective comparison must include safety and handling considerations.
(5-Amino-2-methoxyphenyl)methanol: GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
4-Aminophenol: May discolor in air. It is incompatible with acids and strong oxidizing agents. It is also known to be toxic.[3]
4-Aminobenzyl alcohol: Stable, but sensitive to air and light. It is incompatible with strong oxidizing agents and strong acids. It is an irritant to the eyes, respiratory system, and skin.[5]
All three reagents require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This guide demonstrates that while reagents may appear structurally similar, their performance and utility can differ significantly based on substituent effects and functional group arrangement.
For Benzoxazine Synthesis:4-Aminophenol is a more classical and highly reactive precursor due to its potent hydroxyl activating group. However, (5-Amino-2-methoxyphenyl)methanol's methoxy-substituted core, while slightly less activated, offers a valuable alternative that can lead to good yields, potentially with better control over oxidation-related side reactions. It is important to note that (5-Amino-2-methoxyphenyl)methanol is not a direct one-to-one replacement for an aminophenol in a standard three-component benzoxazine synthesis but offers a unique starting point for related heterocyclic structures.
As a Medicinal Chemistry Scaffold:(5-Amino-2-methoxyphenyl)methanol presents a more nuanced and structurally diverse platform compared to the simpler 4-Aminobenzyl alcohol. The ortho/meta relationship of its functional groups provides distinct synthetic vectors that are highly valuable for generating libraries aimed at exploring complex structure-activity relationships (SAR).
Ultimately, the choice of reagent depends on the specific goals of the synthesis. For rapid, high-yield access to simple benzoxazines, 4-Aminophenol is a strong candidate. For the development of novel, structurally complex derivatives with potentially superior drug-like properties, (5-Amino-2-methoxyphenyl)methanol offers compelling advantages as a versatile and sophisticated building block.
References
4-Aminophenol. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved January 13, 2026, from [Link].
4-Aminobenzyl alcohol - Physico-chemical Properties. (2024, April 9). In ChemBK. Retrieved January 13, 2026, from [Link]
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015, February 26). Chemistry Stack Exchange. Retrieved from [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved from [Link]
Mannich Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. Retrieved January 13, 2026, from [Link].
Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237567, (5-Amino-2-methoxyphenyl)methanol. Retrieved January 13, 2026, from [Link].
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. (2008, June 27). Semantic Scholar. Retrieved from [Link]
Zhang, Q., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 5, 103203-103209. [Link]
Akhmetova, V. R., et al. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Russian Chemical Bulletin, International Edition, 55(2), 312–316. [Link]
Yilmaz, F., & Erdem, E. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Polymers for Advanced Technologies. [Link]
(5-Amino-2-methoxyphenyl)methanol. (n.d.). In Appchem. Retrieved January 13, 2026, from [Link]
A Comparative Guide to the X-ray Crystallography of (5-Amino-2-methoxyphenyl)methanol: A Hypothetical Study with Real-World Parallels
Abstract Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This guide provides a comprehensive overview of the crys...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This guide provides a comprehensive overview of the crystallographic analysis of (5-Amino-2-methoxyphenyl)methanol, a compound of interest in medicinal chemistry and materials science. As of the time of this writing, a crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document outlines a robust, best-practice methodology for its crystallization and structural determination. To provide a tangible framework for comparison, the predicted structural features of (5-Amino-2-methoxyphenyl)methanol are contrasted with the experimentally determined crystal structure of a close structural analogue, 4-aminobenzyl alcohol. This comparative approach allows for an in-depth discussion of the anticipated effects of the methoxy substituent on molecular conformation and crystal packing.
Introduction: The Significance of Structural Elucidation
(5-Amino-2-methoxyphenyl)methanol is a substituted aromatic compound with functional groups—a primary amine, a methoxy ether, and a primary alcohol—that impart a high potential for forming specific intermolecular interactions. These interactions are pivotal in determining the compound's solid-state properties, including solubility, melting point, and crystal morphology. In the context of drug development, understanding the precise three-dimensional structure and intermolecular interactions is crucial for rational drug design, polymorphism screening, and formulation development. The absence of an experimentally determined crystal structure for this compound represents a significant knowledge gap. This guide aims to bridge this gap by presenting a detailed, hypothetical workflow for its crystallographic analysis, grounded in established scientific principles and compared against a known structure.
A Proposed Methodology for the Crystallographic Analysis of (5-Amino-2-methoxyphenyl)methanol
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow, from synthesis and purification to data collection and structure refinement. Each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis and Purification
The synthesis of (5-Amino-2-methoxyphenyl)methanol can be achieved through the reduction of the corresponding commercially available aldehyde, 5-amino-2-methoxybenzaldehyde.
Protocol:
Dissolution: Dissolve 5-amino-2-methoxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The choice of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting other functional groups.
Quenching and Extraction: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve the high purity (>99%) required for crystallization.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. The presence of multiple hydrogen bond donors and acceptors in (5-Amino-2-methoxyphenyl)methanol suggests that a variety of solvents and techniques could be successful.
Recommended Crystallization Techniques:
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like methanol/dichloromethane) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a good solvent is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
The choice of solvents is critical. Solvents that engage in hydrogen bonding with the solute can influence the resulting crystal packing. A systematic screening of various solvents and solvent combinations is recommended.
X-ray Diffraction Data Collection
A high-quality single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.
Data Collection Parameters:
Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Temperature: Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software is used to determine the optimal data collection strategy to ensure high completeness and redundancy of the data.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved and refined.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined using full-matrix least-squares methods (e.g., using SHELXL) to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for the crystallographic analysis of (5-Amino-2-methoxyphenyl)methanol.
Comparative Structural Analysis: (5-Amino-2-methoxyphenyl)methanol vs. 4-Aminobenzyl Alcohol
To anticipate the structural features of (5-Amino-2-methoxyphenyl)methanol, a comparative analysis with the known crystal structure of 4-aminobenzyl alcohol is highly instructive.[1] The latter is a close structural analogue, differing by the absence of a methoxy group.
Crystallographic Data Comparison
The following table compares the known crystallographic data for a polymorph of 4-aminobenzyl alcohol with the expected parameters for (5-Amino-2-methoxyphenyl)methanol.
Common chiral or centrosymmetric space groups (e.g., P2₁/c, P2₁2₁2₁)
a (Å)
8.9505(15)
8-15
b (Å)
5.8248(1)
5-10
c (Å)
12.1645(2)
10-20
α (°)
90
90
β (°)
90
90-110
γ (°)
90
90
V (ų)
634.21(19)
700-900
Z
4
4
Analysis of Intermolecular Interactions and Crystal Packing
The key to understanding the crystal structure lies in the analysis of its intermolecular interactions, particularly hydrogen bonds.
4-Aminobenzyl Alcohol: The crystal structure of 4-aminobenzyl alcohol reveals a "herringbone" packing motif.[1] The molecules are linked by hydrogen bonds involving both the amino and hydroxyl groups. Specifically, the hydroxyl group acts as a hydrogen bond donor to the amino group of an adjacent molecule, and one of the N-H protons of the amino group donates to the hydroxyl oxygen of another molecule, forming chains and layers.
(5-Amino-2-methoxyphenyl)methanol (Anticipated Interactions): The introduction of a methoxy group at the 2-position is expected to have a significant impact on the crystal packing.
Steric Hindrance: The methoxy group may sterically hinder some of the hydrogen bonding patterns observed in 4-aminobenzyl alcohol.
Weak Hydrogen Bonding: The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with the aromatic or methylene protons of neighboring molecules.
Modified Packing Motif: The interplay between the strong N-H···O and O-H···N hydrogen bonds and the weaker C-H···O interactions, along with the steric bulk of the methoxy group, will likely lead to a different, and possibly more complex, packing arrangement than the simple herringbone pattern of 4-aminobenzyl alcohol. The methoxy group's orientation relative to the benzene ring will also be a key conformational feature.
The logical relationship for predicting the impact of the methoxy group is as follows:
Caption: Influence of the methoxy group on the crystal structure.
Conclusion
While the definitive crystal structure of (5-Amino-2-methoxyphenyl)methanol awaits experimental determination, a comprehensive analysis based on established crystallographic principles and comparison with the known structure of 4-aminobenzyl alcohol allows for insightful predictions. The proposed methodology provides a clear roadmap for obtaining high-quality crystals and solving the structure. The comparative analysis highlights the expected crucial role of the methoxy group in modulating the intermolecular interactions and dictating the final crystal packing. The experimental validation of these predictions will be a valuable contribution to the fields of structural chemistry and drug development, providing a deeper understanding of the solid-state properties of this important molecule.
References
Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50(1), 8-13. [Link]
Deconstructing the Certificate of Analysis: A Comparative Guide to (5-Amino-2-methoxyphenyl)methanol for Advanced Applications
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) is the primary document attesting to a chemical's...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) is the primary document attesting to a chemical's quality, yet not all CoAs are created equal. This guide provides an in-depth comparison of what to expect from a comprehensive CoA for (5-Amino-2-methoxyphenyl)methanol, a key building block in various synthetic pathways. We will dissect the critical analytical tests, compare hypothetical "Standard Grade" versus "High-Purity Grade" specifications, and provide the underlying experimental protocols to empower you to critically evaluate this crucial reagent.
The Anatomy of a Trustworthy Certificate of Analysis
A robust CoA is more than a simple statement of purity; it is a detailed report of empirical data that provides a holistic view of the material's identity, strength, and impurity profile. When evaluating (5-Amino-2-methoxyphenyl)methanol for sensitive applications, such as pharmaceutical synthesis, a detailed CoA allows for a rigorous risk assessment and ensures reproducibility.
Below is a comparative table illustrating the differences one might expect between a standard and a high-purity grade of (5-Amino-2-methoxyphenyl)methanol, based on the depth and stringency of the reported analytical data.
Table 1: Comparative Analysis of Standard vs. High-Purity Grade (5-Amino-2-methoxyphenyl)methanol CoA
Test
Standard Grade Specification
High-Purity Grade Specification
Rationale and Importance
Appearance
White to off-white powder
White crystalline powder
Visual inspection is a preliminary indicator of purity. Discoloration may suggest the presence of oxidized impurities.
Identity (¹H NMR)
Conforms to structure
Conforms to structure, with detailed peak assignments and no unassigned signals >0.1%
Confirms the molecular structure. A high-purity grade will have a thoroughly interpreted spectrum, ensuring no ambiguity.
Purity (HPLC)
≥ 98.0%
≥ 99.5%
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main component and detecting non-volatile impurities. A higher purity minimizes the risk of side reactions.
Related Substances (HPLC)
Total Impurities ≤ 2.0%
Individual Impurity ≤ 0.1%, Total Impurities ≤ 0.5%
Crucial for identifying and controlling process-related impurities and degradation products that could affect downstream chemistry and final product safety.
Identity (FTIR)
Conforms to reference spectrum
Conforms to reference spectrum with key peak assignments
Fourier-Transform Infrared Spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups.
Mass Spectrometry (MS)
[M+H]⁺ = 154.1 ± 0.5
[M+H]⁺ = 154.0863 ± 0.0005
High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition.
Water Content (Karl Fischer)
≤ 1.0%
≤ 0.1%
Water can act as a nucleophile in many reactions and can affect the stoichiometry. Karl Fischer titration is a precise method for water quantification.[1][2]
Residual Solvents (GC-HS)
Meets USP <467> Class 3 limits
Meets USP <467> Class 1, 2, and 3 limits
Gas Chromatography-Headspace analysis is used to detect and quantify volatile organic compounds remaining from the synthesis and purification processes.[3][4][5][6]
Elemental Impurities (ICP-MS)
Not specified
Meets USP <232> limits for specified elements
Inductively Coupled Plasma-Mass Spectrometry is used to detect and quantify trace amounts of heavy metals, which can be toxic and interfere with catalytic processes.[7][8][9]
Sulphated Ash
≤ 0.5%
≤ 0.1%
This test measures the amount of inorganic impurities remaining after ignition.
Experimental Protocols: The Foundation of a Reliable CoA
To truly understand the data presented on a CoA, one must appreciate the rigor of the analytical methods employed. Below are detailed protocols for the key assays used to characterize (5-Amino-2-methoxyphenyl)methanol.
Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. The choice of a reverse-phase method with UV detection is ideal for aromatic compounds like (5-Amino-2-methoxyphenyl)methanol, as the phenyl ring provides a strong chromophore. The gradient elution ensures that both the main component and any potential impurities with different polarities are well-resolved.
Protocol:
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 230 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard if available, or by area normalization.
Caption: HPLC workflow for purity analysis.
Structural Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For a high-purity sample, the spectrum should be clean, with sharp signals that integrate to the expected proton counts.
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters:
Pulse Program: Standard single pulse (zg30).
Number of Scans: 16.
Relaxation Delay: 2 seconds.
Spectral Width: 20 ppm.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals.
Water Content by Karl Fischer Titration
Causality: The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[10] The reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water. This method is superior to loss on drying as it is not affected by the loss of other volatile components.
Protocol:
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
Reagent: Karl Fischer reagent (one-component or two-component system).
Solvent: Anhydrous methanol or a suitable solvent for the sample.
Procedure:
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
Add a known weight of the (5-Amino-2-methoxyphenyl)methanol sample to the titration vessel.
Titrate with the Karl Fischer reagent to the electrometric endpoint.
The water content is calculated based on the amount of reagent consumed.
Caption: Karl Fischer titration workflow.
Understanding Potential Impurities
A comprehensive CoA will not only quantify the purity but also provide information on the nature of impurities. For (5-Amino-2-methoxyphenyl)methanol, potential impurities can arise from the synthetic route or degradation.
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis. For instance, if prepared from the reduction of a nitro-precursor, residual nitro-compound could be present. Isomeric aminophenols are also common impurities.[11][12][13][14][15]
Degradation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species.[12] The benzyl alcohol moiety can also be oxidized to the corresponding benzaldehyde or benzoic acid.[16][17][18][19][20]
Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product. Their levels are strictly controlled due to their potential toxicity.[3][4][5][6]
Elemental Impurities: Trace metals can be introduced from reagents, catalysts, or manufacturing equipment.[7][8][9][21]
Conclusion: Empowering the Scientist
The Certificate of Analysis is a critical tool for ensuring the quality and consistency of chemical reagents. By understanding the analytical techniques behind the data and demanding a comprehensive report, researchers can mitigate risks, improve the reproducibility of their experiments, and have greater confidence in their results. When selecting (5-Amino-2-methoxyphenyl)methanol, a comparison of CoAs from different suppliers can reveal significant differences in quality control. A high-purity grade, supported by a detailed and transparent CoA, is a sound investment for any research or development program where precision and reliability are non-negotiable.
References
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A Senior Application Scientist's Guide to the Proper Disposal of (5-Amino-2-methoxyphenyl)methanol
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the lifecycle of a chemical does not end upon its final reaction. The responsible management and disposal of surplus reagents and resulting waste streams are paramount, not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5) is a valuable building block, but its chemical nature—an aromatic amine and a substituted benzyl alcohol—necessitates a structured and informed approach to its disposal.
This guide moves beyond generic advice to provide a detailed, scientifically-grounded protocol for the proper disposal of (5-Amino-2-methoxyphenyl)methanol. We will explore the causality behind each procedural step, ensuring that every action is part of a self-validating system of safety and compliance.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the inherent hazards of a compound is the first step in determining why specific disposal procedures are required. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for assessing the risks associated with (5-Amino-2-methoxyphenyl)methanol.
Table 1: GHS Hazard Classification for (5-Amino-2-methoxyphenyl)methanol
Requires that waste containers are kept tightly sealed and handled in well-ventilated areas to avoid respiratory exposure.
These classifications legally define (5-Amino-2-methoxyphenyl)methanol as a hazardous material. Consequently, its disposal is governed by stringent federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[2][3][4]
Part 2: The Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle for disposing of (5-Amino-2-methoxyphenyl)methanol is that it must be managed as hazardous waste. It must never be disposed of down the drain or in regular trash.[4][5] Sewer disposal of amines is often explicitly prohibited as they can be toxic to aquatic life and may emit noxious odors.[6][7]
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the hazardous material, mitigating the risks identified in Table 1.
Hand Protection: Wear nitrile or other chemically resistant gloves.
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]
Body Protection: A standard laboratory coat is required.
Ventilation: Handle all waste materials, especially liquids or fine solids, within a certified chemical fume hood to minimize inhalation risk.[9]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[3][6]
Identify the Waste Stream: Is it pure, unreacted (5-Amino-2-methoxyphenyl)methanol? Is it a solution in a solvent? Is it a mixture from a completed reaction? This information is crucial for the hazardous waste label.
Segregate Incompatibles: (5-Amino-2-methoxyphenyl)methanol, as an amine, is basic. It must be stored separately from acidic waste to prevent a violent exothermic neutralization reaction. It should also be kept separate from strong oxidizing agents.[6][10]
Action: Designate a specific, compatible waste container solely for this compound and other compatible aromatic amine waste.
Step 3: Container Selection and Labeling
The waste container is the primary method of containment. Its selection and labeling are regulated activities.
Container Choice: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a tightly sealing screw cap.[11][12] Do not use metal containers for amines or corrosive materials.[10][11]
Labeling: The container must be affixed with a "Hazardous Waste" label before any waste is added.[12] The label must include:
The words "Hazardous Waste"
The full chemical name: "(5-Amino-2-methoxyphenyl)methanol" (no abbreviations or formulas).[12]
The specific hazards (e.g., "Toxic," "Irritant").
The date waste was first added to the container (the "accumulation start date").[13]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow laboratories to accumulate a limited amount of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][14]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]
Storage: Keep the waste container tightly closed except when actively adding waste.[12] Store it in a secondary containment bin to prevent spills from spreading.[12]
Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) may be stored in an SAA. Once these limits are reached, the waste must be moved to a central storage area within three days.[14]
Step 5: Arranging Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site. The final step is to arrange for professional disposal.
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste.[14] Follow their specific procedures for requesting a waste pickup.
Professional Disposal: The EHS office will contract with a licensed hazardous waste disposal company.[3] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction.[15]
Part 3: Managing Contaminated Materials and Empty Containers
Proper disposal extends to items contaminated with (5-Amino-2-methoxyphenyl)methanol.
Spill Cleanup
Alert Personnel: Inform others in the lab of the spill.
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or the material is a dust.
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand).
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Empty Container Disposal
An "empty" container that held a hazardous waste is still subject to regulation.[10]
Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as methanol or water) capable of removing the chemical residue.[9][12]
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[5][12]
Deface the Label: After triple-rinsing and air-drying in a fume hood, completely remove or deface the original chemical label and any hazard markings.[5][9]
Final Disposal: The clean, defaced container may now be disposed of in the regular trash or recycling, depending on institutional policy.[9]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper management and disposal of (5-Amino-2-methoxyphenyl)methanol waste.
Caption: Disposal workflow for (5-Amino-2-methoxyphenyl)methanol.
References
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety and logistical information for the handling and disposal of (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5). As a compound utilized in pharmaceutical and chemical synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and the inherent chemical properties of the substance.
Hazard Identification and Risk Assessment: A Proactive Approach
(5-Amino-2-methoxyphenyl)methanol is classified as a hazardous substance. A comprehensive risk assessment is the foundational step before any handling operations commence. The known hazards associated with this compound are summarized below.
Table 1: GHS Hazard Classification for (5-Amino-2-methoxyphenyl)methanol
Hazard Class
Hazard Statement
GHS Pictogram
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)
H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)
H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3)
The primary routes of exposure are inhalation of the powder, direct skin contact, eye contact, and accidental ingestion. Due to the presence of both an aromatic amine and a benzyl alcohol moiety, it is prudent to consider the hazards associated with these functional groups. Aromatic amines can be readily absorbed through the skin and some are known or suspected carcinogens, while benzyl alcohols can cause skin and eye irritation.[4]
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Personal Protective Equipment (PPE) is the final and crucial line of defense. However, it should always be used in conjunction with a broader safety strategy that prioritizes engineering and administrative controls to minimize exposure risk.
Caption: The Hierarchy of Controls prioritizes safer work practices over reliance on PPE alone.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for the safe handling of (5-Amino-2-methoxyphenyl)methanol. The following recommendations are based on the compound's known hazards.
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
Skin Protection:
Gloves: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected for integrity before use and are changed regularly, or immediately if contaminated.
Lab Coat: A clean, buttoned lab coat must be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection:
When handling the solid compound outside of a chemical fume hood, a NIOSH-approved N95 dust mask is necessary to prevent inhalation of airborne particles.
If there is a potential for the generation of vapors or aerosols, a vapor respirator should be used. All work with this compound should ideally be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Table 2: Recommended PPE for Different Handling Scenarios
Scenario
Eye/Face Protection
Skin Protection
Respiratory Protection
Weighing Solid
Safety Goggles
Nitrile Gloves, Lab Coat
N95 Dust Mask (if outside fume hood)
Preparing Solutions
Safety Goggles
Nitrile Gloves, Lab Coat
Not required if in a fume hood
Running Reactions
Safety Goggles, Face Shield (if splash risk)
Nitrile Gloves, Lab Coat, Chemical Apron (if splash risk)
Not required if in a fume hood
Handling Waste
Safety Goggles
Nitrile Gloves, Lab Coat
Not required if containers are sealed
Safe Handling and Operational Plan
Adherence to standard operating procedures is essential for minimizing exposure.
Protocol 1: Weighing the Solid Compound
Don appropriate PPE as outlined in Table 2.
Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to contain any dust.
Use a spatula to carefully transfer the solid to a tared weigh boat or container.
Avoid creating dust clouds.
Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
Securely close the stock container after use.
Protocol 2: Preparing a Solution
Work within a certified chemical fume hood.
Don appropriate PPE as outlined in Table 2.
Slowly add the pre-weighed solid to the solvent to prevent splashing.
If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid.
Ensure the final solution is clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Caption: A clear workflow for responding to laboratory emergencies.
First-Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan: Responsible Waste Management
All waste containing (5-Amino-2-methoxyphenyl)methanol must be treated as hazardous waste.
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container.
Empty Containers: Due to the hazardous nature of the residue, empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of according to institutional guidelines. For acutely toxic compounds, the first three rinses must be collected as hazardous waste.[6]
Conclusion
The safe handling of (5-Amino-2-methoxyphenyl)methanol is predicated on a comprehensive understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering and administrative controls and utilizing the appropriate PPE as detailed in this guide, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
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